Monomethylauristatin E
描述
属性
IUPAC Name |
(2S)-N-[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H67N5O7/c1-13-25(6)34(43(10)39(49)33(24(4)5)42-38(48)32(40-9)23(2)3)30(50-11)22-31(45)44-21-17-20-29(44)36(51-12)26(7)37(47)41-27(8)35(46)28-18-15-14-16-19-28/h14-16,18-19,23-27,29-30,32-36,40,46H,13,17,20-22H2,1-12H3,(H,41,47)(H,42,48)/t25-,26+,27+,29-,30+,32-,33-,34-,35+,36+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASWEROEPLKSEI-UIJRFTGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H67N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101028844 | |
| Record name | Monomethyl auristatin E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101028844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
718.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474645-27-7 | |
| Record name | Monomethylauristatin E | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=474645-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monomethyl auristatin E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0474645277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monomethyl auristatin E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101028844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Valinamide,N-methyl-L-valyl-N-((1S,2R)-4-((2S)-2-((1R,2R)-3-(((1R,2S)-2-hydroxy-1- methyl-2-phenylethyl)amino)-1-methoxy-2-methyl-3-oxopropyl)-1pyrrolidinyl)-2- methoxy-1- ((1S)-1-methylpropyl)-4-oxobutyl)-N-methyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONOMETHYL AURISTATIN E | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7I58RC5EJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Monomethyl Auristatin E (MMAE) Tubulin Polymerization Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Monomethyl Auristatin E (MMAE) is a synthetic and exceptionally potent antineoplastic agent.[1] As a derivative of the natural compound dolastatin 10, MMAE's profound cytotoxicity makes it unsuitable for systemic administration as a standalone drug.[1][2] Its therapeutic value is unlocked when utilized as a cytotoxic payload in Antibody-Drug Conjugates (ADCs).[1][3] This targeted delivery strategy enables the selective destruction of cancer cells while minimizing systemic toxicity.[1][] This guide provides a comprehensive examination of MMAE's core mechanism of action, focusing on its inhibition of tubulin polymerization, and details the downstream cellular consequences.
The Journey to Cytotoxicity: ADC-Mediated Delivery
The therapeutic efficacy of an MMAE-based ADC is a multi-step process designed for tumor-specific payload delivery and activation.
-
Targeting and Internalization: The monoclonal antibody component of the ADC selectively binds to a specific tumor-associated antigen on the cancer cell surface.[1]
-
Lysosomal Trafficking and Cleavage: Following this binding event, the ADC-antigen complex is internalized, typically through endocytosis, and transported to the lysosome.[1][2] The acidic and proteolytic environment within the lysosome facilitates the cleavage of the linker that connects the antibody to MMAE.[5][1][]
-
Cytosolic Release and Action: Once liberated, free MMAE enters the cytoplasm, where it exerts its potent antimitotic effects.[1][2]
Core Mechanism of Action: Inhibition of Tubulin Polymerization
The primary molecular target of MMAE is tubulin, the protein subunit of microtubules.[1] Microtubules are dynamic cytoskeletal polymers crucial for various cellular functions, including cell division, intracellular transport, and the maintenance of cell shape.
MMAE acts as a potent inhibitor of tubulin polymerization.[5][1][2][] It binds with high affinity to soluble tubulin heterodimers (composed of α- and β-tubulin), preventing their assembly into microtubules.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[2]
Mechanism of MMAE-induced tubulin polymerization inhibition.
Quantitative Data on MMAE Activity
The potency of MMAE has been quantified in various cancer cell lines. It is reported to be 100-1000 times more potent than doxorubicin.[3][]
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| PC-3 | Prostate Cancer | ~2 | [6] |
| C4-2B | Prostate Cancer | ~48 (MMAE-phosphate) | [6] |
| SKBR3 | Breast Cancer | 3.27 ± 0.42 | [7] |
| HEK293 | Kidney Cancer | 4.24 ± 0.37 | [7] |
| L428-P | Hodgkin Lymphoma | 0.63 ± 0.07 | [8] |
| L428-R (Resistant) | Hodgkin Lymphoma | 24.66 ± 4.87 | [8] |
Downstream Signaling Pathways
The inhibition of tubulin polymerization by MMAE initiates a cascade of cellular events that culminate in apoptosis. This process involves cell cycle arrest and the activation of stress and death signaling pathways. Curiously, pathways with a positive directed enrichment score in tumor cells treated with MMAE involved extracellular tumor remodeling and included angiogenic signaling, matrix remodeling/metastasis and interferon signaling.[9]
Downstream signaling cascade following MMAE-induced microtubule disruption.
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro, relying on a fluorescent reporter that preferentially binds to polymerized microtubules.[1]
Materials:
-
Purified tubulin protein
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Guanosine-5'-triphosphate (GTP)
-
Fluorescent reporter dye
-
MMAE
-
DMSO (vehicle control)
-
96-well, black, opaque-walled plates
-
Temperature-controlled fluorescence plate reader
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of MMAE in General Tubulin Buffer.
-
On ice, reconstitute tubulin in General Tubulin Buffer containing the fluorescent reporter.
-
-
Reaction Setup:
-
In a pre-warmed 96-well plate, add the MMAE dilutions or vehicle control (DMSO).
-
Add the tubulin solution to each well.
-
-
Initiation of Polymerization:
-
Initiate the polymerization reaction by adding GTP to a final concentration of 1 mM.
-
-
Data Acquisition:
-
Immediately begin monitoring the fluorescence intensity over time using a plate reader set at 37°C.[1]
-
Experimental workflow for a fluorescence-based tubulin polymerization assay.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the cell cycle phase distribution of cells treated with MMAE.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MMAE
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of MMAE or vehicle control for a specified time (e.g., 24 hours).[1]
-
-
Cell Harvest:
-
Harvest both adherent and floating cells by trypsinization and centrifugation.[1]
-
-
Fixation:
-
Wash the cells with cold PBS and fix them by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing.
-
Store at -20°C for at least 2 hours.[1]
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.[1]
-
-
Data Acquisition:
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
MMAE's mechanism of action, centered on the potent inhibition of tubulin polymerization, represents a powerful strategy in targeted cancer therapy. As a key component of numerous ADCs, its ability to induce mitotic arrest and apoptosis in cancer cells underscores its therapeutic importance. A thorough understanding of its molecular interactions, quantitative effects, and the downstream cellular pathways it modulates is essential for the continued development and optimization of MMAE-based cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 3. adcreview.com [adcreview.com]
- 5. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Monomethylauristatin E: A Technical Guide
Introduction
Monomethylauristatin E (MMAE) is a synthetic, highly potent antineoplastic agent that has become a cornerstone in the development of antibody-drug conjugates (ADCs).[1][2] As a derivative of the natural product dolastatin 10, originally isolated from the sea hare Dolabella auricularia, MMAE exerts its cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division.[3][4] Due to its extreme potency, with activity up to 1000 times greater than doxorubicin, MMAE is too toxic for systemic administration as a standalone drug.[][6] Its therapeutic potential is unlocked when conjugated to a monoclonal antibody (mAb) that directs it specifically to cancer cells, thereby minimizing off-target toxicity and widening the therapeutic window.[1][] This technical guide provides an in-depth overview of the discovery, chemical synthesis, mechanism of action, and key experimental protocols related to MMAE for researchers, scientists, and drug development professionals.
Discovery and Development
The journey to MMAE began with the isolation of dolastatin 10 in 1987 by Pettit and his colleagues.[7][8] Dolastatin 10, a pentapeptide, demonstrated remarkable antineoplastic activity by inhibiting microtubule assembly.[7] However, its complexity and limited natural supply prompted the development of synthetic analogs. MMAE emerged from these efforts as a structurally simplified yet ultrapotent derivative.[9] It is technically desmethyl-auristatin E, meaning its N-terminal amino group has a single methyl substituent instead of the two found in auristatin E.[1][] This modification is crucial for its conjugation to linker chemistries used in ADCs.[8] The development of MMAE as a payload for ADCs, pioneered by companies like Seattle Genetics (now Seagen), led to the approval of several successful cancer therapeutics, including brentuximab vedotin (Adcetris®), which utilizes a valine-citrulline (vc) linker to attach MMAE to an anti-CD30 antibody.[3][10]
Mechanism of Action: A Targeted Assault on Cancer Cells
The efficacy of MMAE-based ADCs lies in a multi-step, targeted delivery process.[11]
-
Targeting and Binding: The monoclonal antibody component of the ADC selectively binds to a specific tumor-associated antigen on the surface of a cancer cell.[11]
-
Internalization: Upon binding, the ADC-antigen complex is internalized into the cell, typically through receptor-mediated endocytosis.[12][13]
-
Lysosomal Trafficking and Payload Release: The internalized complex is trafficked to the lysosome.[3][11] Inside the lysosome, the acidic environment and presence of proteases, such as cathepsin B, cleave the linker (e.g., the valine-citrulline linker), liberating the active MMAE payload into the cytoplasm.[1][][14]
-
Inhibition of Tubulin Polymerization: Free MMAE then binds to the β-tubulin subunit at the vinca (B1221190) alkaloid binding site, disrupting the assembly of microtubules.[15]
-
Cell Cycle Arrest and Apoptosis: The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[3][15]
Furthermore, the cell-permeable nature of MMAE allows it to diffuse out of the target cancer cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the "bystander effect".[3][14]
Chemical Synthesis of MMAE
The total synthesis of MMAE is a complex, multi-step process that is typically achieved through a convergent strategy. This involves the separate synthesis of key peptide fragments, which are then coupled together to form the final pentapeptide structure. The synthesis requires precise control of stereochemistry at multiple chiral centers.
A common approach involves the coupling of two major fragments: a protected dipeptide and a protected tripeptide. The following diagram illustrates a generalized workflow for the synthesis of MMAE, highlighting the key stages.
Quantitative Data Summary
The potent cytotoxicity of MMAE has been demonstrated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the low nanomolar to picomolar range.
| Cell Line | Cancer Type | MMAE IC50 (nM) | Reference |
| SK-BR-3 | Breast Cancer | 3.27 ± 0.42 | [16] |
| HEK293 | Kidney Cancer | 4.24 ± 0.37 | [16] |
| BT474 | Breast Cancer | 0.22 | [9] |
| MDA-MB-361-DYT2 | Breast Cancer | 0.49 | [9] |
| N87 | Gastric Cancer | 0.54 | [9] |
| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 | [17] |
| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 | [17] |
| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 | [17] |
| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 | [17] |
| Parameter | Value | Reference |
| Potency vs. Doxorubicin | 100-1000 times more potent | [][6] |
| Molecular Weight | 717.98 g/mol | [6] |
| Molecular Formula | C39H67N5O7 | [6] |
Experimental Protocols
Protocol 1: Peptide Fragment Coupling for MMAE Synthesis
This protocol describes a representative step in the convergent synthesis of MMAE: the coupling of a carboxylic acid-containing fragment (Fragment A) with an amine-containing fragment (Fragment B) using HATU as a coupling agent.[18]
Materials:
-
Fragment A (protected dipeptide, carboxylic acid)
-
Fragment B (protected tripeptide, amine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (B1210297)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of Fragment A: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Fragment A (1.0 equivalent) in anhydrous DMF. Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.[18]
-
Coupling Reaction: In a separate flask, dissolve Fragment B (1.1 equivalents) in a minimal amount of anhydrous DMF. Add the solution of Fragment B to the pre-activated solution of Fragment A.[18]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (Fragment A) is consumed.[18]
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3 times) and brine (1 time).[18]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter the solution, and concentrate the filtrate under reduced pressure to obtain the crude product.[18]
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate in hexanes) to yield the pure protected pentapeptide.[18]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the IC50 value of MMAE against cancer cell lines.[16]
Materials:
-
Cancer cell lines (e.g., SK-BR-3, HEK293)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MMAE stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of MMAE in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the MMAE dilutions (or vehicle control, e.g., medium with 0.1% DMSO) to the respective wells.[16]
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C with 5% CO₂.[16]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals. Agitate the plate on a shaker for 5-15 minutes to ensure complete dissolution.[16]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[16]
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells (considered 100% viability). Plot the percentage of cell viability against the logarithm of the MMAE concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[19]
Conclusion
This compound represents a landmark achievement in the field of targeted cancer therapy. Its discovery, stemming from the exploration of natural products, and its subsequent chemical synthesis have provided a powerful cytotoxic payload for a new generation of antibody-drug conjugates. The intricate mechanism of action, involving targeted delivery and potent inhibition of tubulin polymerization, underscores the rational design behind its therapeutic success. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and scientists dedicated to advancing the frontiers of oncology and drug development.
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. adcreview.com [adcreview.com]
- 7. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 8. Auristatin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 9. Monomethyl auristatin E | CAS:474645-27-7 | Antimitotic agent | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Monomethyl Auristatin E (MMAE)
Monomethyl auristatin E (MMAE) is a synthetic and highly potent antineoplastic agent derived from dolastatins, a class of natural products isolated from the sea hare Dolabella auricularia.[1] Due to its extreme cytotoxicity, MMAE is not used as a standalone drug. Instead, it serves as a powerful cytotoxic payload in antibody-drug conjugates (ADCs).[1][2] In this context, it is linked to a monoclonal antibody that directs it specifically to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.[1][3] The vedotin name in ADC nomenclature refers to MMAE plus its linker structure.[1]
Chemical Structure and Physicochemical Properties
MMAE is a synthetic analogue of the natural product dolastatin 10.[4] It is technically desmethyl-auristatin E, meaning the N-terminal amino group has a single methyl substituent instead of two.[1] Its structure consists of four amino acids: N-methyl-valine, valine, dolaisoleuine, and dolaproine, with an additional N-terminal modification.
Table 1: Physicochemical Properties of MMAE
| Property | Value | References |
| Chemical Formula | C₃₉H₆₇N₅O₇ | [1][5][6] |
| Molecular Weight | 717.98 g/mol | [5][6] |
| CAS Number | 474645-27-7 | [5][6] |
| Appearance | Solid | [7] |
| Solubility | DMSO (≥35.9 mg/mL), Ethanol (≥48.5 mg/mL with warming), Insoluble in Water | [5][7] |
| IUPAC Name | (2S)-N-[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide | [8] |
| SMILES | CO--INVALID-LINK--O)C)=O)C">C@H[C@@]2([H])N(C(C--INVALID-LINK--C)N(C)C(--INVALID-LINK--C)NC(--INVALID-LINK--C(C)C)=O)=O">C@HOC)=O)CCC2 | [1] |
Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism of action for MMAE is the potent inhibition of cell division by disrupting microtubule dynamics.[2][4] Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division.
-
Binding to Tubulin : MMAE binds with high affinity to the β-tubulin subunit at the vinca (B1221190) alkaloid binding site.[4]
-
Inhibition of Polymerization : This binding event prevents the polymerization of tubulin heterodimers into microtubules.[1][9] The disruption of microtubule assembly is a key step in its cytotoxic effect.
-
Cell Cycle Arrest : The inability to form functional mitotic spindles leads to cell cycle arrest in the G2/M phase.[4][10]
-
Apoptosis Induction : Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, ultimately leading to programmed cell death.[2][4]
MMAE's potency is remarkable, with studies showing it to be up to 200 times more potent than vinblastine (B1199706) and 100-1000 times more potent than doxorubicin.[1][5][6]
Caption: ADC-mediated delivery and mechanism of action of MMAE.
Biological Properties: In Vitro Cytotoxicity
The cytotoxic potency of MMAE has been evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are typically in the nanomolar to subnanomolar range, highlighting its potent cell-killing activity.
Table 2: IC₅₀ Values of MMAE in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) | References |
| BxPC-3 | Pancreatic | 0.97 ± 0.10 | [11] |
| PSN-1 | Pancreatic | 0.99 ± 0.09 | [11] |
| Capan-1 | Pancreatic | 1.10 ± 0.44 | [11] |
| Panc-1 | Pancreatic | 1.16 ± 0.49 | [11] |
| SKBR3 | Breast | 3.27 ± 0.42 | [12] |
| HEK293 | Kidney | 4.24 ± 0.37 | [12] |
| DX3puroβ6 | Melanoma | 0.14 - 0.5 | [13] |
| MIA PaCa-2 | Pancreatic | 0.16 - 0.5 | [13] |
Note: IC₅₀ values can vary based on experimental conditions, such as exposure time.
Experimental Protocols
Synthesis of MMAE: Representative Fragment Coupling
The total synthesis of MMAE is a complex, multi-step process. A key step involves the convergent coupling of peptide fragments. The protocol below details the coupling of a protected dipeptide carboxylic acid (Fragment A) with a tripeptide amine (Fragment B) using HATU as a coupling agent.[3]
Table 3: Reagents for Fragment Coupling in MMAE Synthesis
| Reagent/Parameter | Molar Equivalent | Concentration | Reaction Time | Temperature | Expected Yield |
| Fragment A (Carboxylic Acid) | 1.0 | - | 12-18 hours | Room Temp | 85-95% |
| Fragment B (Amine) | 1.1 | - | |||
| HATU | 1.2 | - | |||
| DIPEA | 2.5 | - | |||
| Reaction Solvent (DMF) | - | 0.1 M |
Methodology: [3]
-
Preparation of Reactants : Under an inert atmosphere, dissolve Fragment A (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Coupling Reaction : In a separate flask, dissolve Fragment B (1.1 eq) in anhydrous DMF. Add the solution of Fragment B to the pre-activated solution of Fragment A.
-
Monitoring : Stir the reaction mixture at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) until Fragment A is consumed.
-
Work-up and Extraction : Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to yield the protected pentapeptide.
Caption: Experimental workflow for MMAE fragment coupling.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.[12]
Methodology: [12]
-
Cell Seeding : Plate cells (e.g., SKBR3, HEK293) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a range of concentrations of MMAE (e.g., from 0.002 nM to 4000 nM) and include untreated control wells.
-
Incubation : Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis : Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the MMAE concentration to determine the IC₅₀ value.
Tubulin Polymerization Inhibition Assay
This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules, often using a fluorescent reporter.[4]
Methodology: [4]
-
Reagent Preparation : On ice, reconstitute purified tubulin (e.g., to 2 mg/mL) in a suitable buffer (e.g., General Tubulin Buffer) containing glycerol (B35011) and a fluorescence reporter dye.
-
Compound Addition : Add various concentrations of MMAE or a control compound to the wells of a pre-warmed 96-well plate.
-
Initiation of Polymerization : Add the cold tubulin/reporter solution to the wells to initiate polymerization.
-
Fluorescence Reading : Immediately place the plate in a temperature-controlled fluorescence plate reader. Measure fluorescence intensity (e.g., Excitation: 360 nm, Emission: 450 nm) at regular intervals.
-
Data Analysis : Plot fluorescence intensity over time. A decrease in the rate and extent of fluorescence increase compared to the control indicates inhibition of tubulin polymerization. The EC₅₀ value can be determined from a dose-response curve.[14]
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. adcreview.com [adcreview.com]
- 6. adcreview.com [adcreview.com]
- 7. apexbt.com [apexbt.com]
- 8. Monomethylauristatin E | C39H67N5O7 | CID 11542188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis and Biological Activity of MMAE Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl auristatin E (MMAE) is a synthetic and highly potent antineoplastic agent derived from the natural product dolastatin 10.[1][2] Due to its sub-nanomolar cytotoxicity, MMAE is a prominent payload in the development of antibody-drug conjugates (ADCs), a class of targeted therapeutics designed to selectively deliver cytotoxic agents to cancer cells.[1][2] This technical guide provides an in-depth overview of the synthesis of MMAE and its derivatives, their mechanism of action, and relevant quantitative data for researchers in the field of oncology and drug development.
Auristatins, including MMAE and its close analog monomethyl auristatin F (MMAF), function as potent mitotic inhibitors.[3][] They disrupt the formation of the mitotic spindle by inhibiting tubulin polymerization, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6] The high potency of these molecules makes them unsuitable as standalone chemotherapeutic agents but ideal for targeted delivery via ADCs.[2][] Several FDA-approved ADCs, such as Adcetris® and Polivy®, utilize MMAE as their cytotoxic payload.[5]
This guide will detail the synthetic strategies for MMAE derivatives, provide experimental protocols for key synthetic steps, present quantitative data on their biological activity, and illustrate the underlying signaling pathways.
Synthesis of MMAE Derivatives
The total synthesis of MMAE is a complex, multi-step process that is typically achieved through a convergent fragment coupling strategy.[7][8] This involves the synthesis of smaller, constituent peptide fragments which are then coupled together to form the final pentapeptide structure of MMAE. Both solid-phase peptide synthesis (SPPS) and solution-phase synthesis techniques are employed.[9][10]
A common strategy involves the synthesis of key intermediates, such as the N-terminal and C-terminal fragments, which are then joined. For example, a protected dipeptide fragment can be coupled with a tripeptide fragment to form the protected pentapeptide backbone of MMAE.
Experimental Workflow for MMAE Synthesis and ADC Conjugation
The following diagram outlines a general workflow for the synthesis of an MMAE derivative and its subsequent conjugation to a monoclonal antibody (mAb) to form an ADC.
Caption: General workflow for the synthesis of an MMAE derivative and its conjugation to form an ADC.
Experimental Protocols
The following are representative protocols for key stages in the synthesis and purification of MMAE derivatives. These are composite protocols assembled from multiple sources and should be adapted and optimized for specific derivatives and laboratory conditions.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Auristatin Fragment
This protocol outlines the general steps for the synthesis of a peptide fragment of an auristatin analog on a resin support.[10]
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (e.g., Fmoc-Dolaproine, Fmoc-Dolaisoleuine, Fmoc-Valine)
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIPS)/H2O (95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.[10]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.[10]
-
Amino Acid Coupling: Dissolve the first protected amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add the coupling solution to the resin and shake for 2 hours at room temperature.[10]
-
Washing: Wash the resin with DMF and DCM. Confirm complete coupling using a Kaiser test.
-
Iterative Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage from Resin: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. Filter the resin and collect the filtrate.[10]
-
Precipitation: Precipitate the crude peptide by adding cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[10]
-
Characterization: Confirm the identity and purity of the final fragment by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[10]
Protocol 2: Synthesis of vc-MMAE (Maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl-MMAE)
This protocol describes the coupling of MMAE to a common linker, mc-vc-PAB.
Materials:
-
MMAE
-
mc-vc-PAB-PNP (p-nitrophenyl carbonate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve MMAE and mc-vc-PAB-PNP in DMF.
-
Add DIPEA to the mixture to act as a base.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the vc-MMAE construct can be isolated. A non-chromatographic method involves dropwise addition of the reaction mixture to distilled water to precipitate the product.
-
The crude product is then collected by filtration, washed, and dried.
-
Further purification can be achieved by RP-HPLC if required.
Protocol 3: Purification of MMAE ADCs by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard method for purifying ADCs and separating species with different drug-to-antibody ratios (DAR).[11][12][13]
Materials:
-
Crude ADC conjugation mixture
-
HIC column (e.g., Phenyl Sepharose)
-
Binding buffer (e.g., phosphate (B84403) buffer with high salt concentration, such as 1.5 M ammonium (B1175870) sulfate)
-
Elution buffer (e.g., phosphate buffer with no salt)
-
HPLC system
Procedure:
-
Column Equilibration: Equilibrate the HIC column with the binding buffer.
-
Sample Loading: Dilute the crude ADC mixture in the binding buffer and load it onto the column.
-
Gradient Elution: Elute the bound ADC species using a decreasing salt gradient (from binding buffer to elution buffer). Species with lower DARs will elute first, followed by those with higher DARs due to their increased hydrophobicity.[11]
-
Fraction Collection: Collect fractions corresponding to the desired DAR species.
-
Analysis: Analyze the collected fractions by methods such as UV spectroscopy and mass spectrometry to confirm the DAR and purity.
Quantitative Data on MMAE Derivatives
The biological activity and synthetic efficiency of MMAE derivatives are critical parameters in their development. The following tables summarize key quantitative data from the literature.
Table 1: In Vitro Cytotoxicity (IC50) of MMAE and its Derivatives on Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| MMAE | BxPC-3 | Pancreatic | 0.97 | [5] |
| PSN-1 | Pancreatic | 0.99 | [5] | |
| Capan-1 | Pancreatic | 1.10 | [5] | |
| Panc-1 | Pancreatic | 1.16 | [5] | |
| SKOV-3 | Ovarian | ~2 | [11][14] | |
| NCI-N87 | Gastric | ~1.43-4.07 | [5] | |
| KPL-4 | Breast | ~1.43-4.07 | [5] | |
| MDA-MB-468 | Breast | ~1.43-4.07 | [5] | |
| vc-MMAE | SKBR3 | Breast | 410.54 | [2] |
| HEK293 | Embryonic Kidney | 482.86 | [2] | |
| MMAF | Various | Generally less potent than MMAE as a free drug | [3][] | |
| MMAE-ADC (Trastuzumab) | SKOV-3 | Ovarian | 0.05-0.08 | [11] |
| MMAU-ADC (Trastuzumab) | SKOV-3 | Ovarian | 0.05-0.08 | [11] |
Note: IC50 values can vary significantly depending on the experimental conditions, including cell line, assay duration, and specific ADC construct (antibody, linker, and DAR). The data presented here are for illustrative purposes.[5]
Table 2: Synthesis and Purification Yields of MMAE Derivatives and Conjugates
| Process | Product | Yield (%) | Purity (%) | Reference(s) |
| vc-MMAE Synthesis (Non-chromatographic isolation) | vc-MMAE | 65 | Not specified | [2] |
| Peptide-MMAE Conjugation | NH2-PDC-1 | 78 | >99 (after HPLC) | [9][15] |
| Peptide-MMAE Conjugation | DOTA-PDC-1 | 89 | >99 (after HPLC) | [9][15] |
| ADC Purification by HIC | Trastuzumab-AJICAP™-MMAE | >60 (recovery) | High (homogeneous DAR) | [16] |
| SPPS of Peptide Fragment | NH2-2 peptide | 9 (overall from resin) | >99 (after HPLC) | [15] |
| SPPS of Peptide Fragment | DOTA-2 peptide | 5 (overall from resin) | >99 (after HPLC) | [15] |
Mechanism of Action and Signaling Pathways
The cytotoxic effect of MMAE is initiated upon its release inside a target cancer cell. As part of an ADC, MMAE is internalized through receptor-mediated endocytosis. The linker is then cleaved in the lysosomal compartment, releasing the active drug into the cytoplasm.[]
Free MMAE then binds to tubulin, a key component of microtubules.[1][2] This binding inhibits the polymerization of tubulin into microtubules, which are essential for the formation of the mitotic spindle during cell division.[5][6] The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase.[5][17] Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis, primarily through the intrinsic (mitochondrial) pathway.[18][19][20]
Signaling Pathway of MMAE-Induced Apoptosis
The following diagram illustrates the key signaling events following the release of MMAE in a cancer cell.
Caption: Signaling pathway of MMAE-induced apoptosis in cancer cells.
Conclusion
MMAE and its derivatives remain at the forefront of ADC technology due to their high potency and well-characterized mechanism of action. The synthesis of these complex molecules requires sophisticated chemical strategies, including both solid-phase and solution-phase techniques, followed by robust purification and characterization methods. Understanding the intricate details of their synthesis and the signaling pathways they modulate is crucial for the rational design of next-generation ADCs with improved therapeutic indices. This guide provides a foundational resource for researchers and professionals dedicated to advancing cancer therapy through the development of innovative MMAE-based therapeutics.
References
- 1. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 2. adcreview.com [adcreview.com]
- 3. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Auristatin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 7. A convergent fragment coupling strategy to access quaternary stereogenic centers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A convergent fragment coupling strategy to access quaternary stereogenic centers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. Hydrophilic Monomethyl Auristatin E Derivatives as Novel Candidates for the Design of Antibody-Drug Conjugates | MDPI [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Induction of Apoptotic Signaling Pathways by 3’ methyl ATP in Different Malignant Cells: in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vitro Cytotoxicity of Free Monomethylauristatin E (MMAE)
Audience: Researchers, scientists, and drug development professionals.
Abstract: Monomethylauristatin E (MMAE) is a synthetic and exceptionally potent antineoplastic agent derived from the natural peptide dolastatin 10.[1] Due to its high cytotoxicity, it is a critical payload component in several clinically approved and investigational antibody-drug conjugates (ADCs).[2][] This document provides a comprehensive technical overview of the in vitro cytotoxicity of free MMAE, detailing its mechanism of action, summarizing its potent activity across various cancer cell lines, and outlining key experimental protocols for its evaluation.
Mechanism of Action
MMAE is a powerful antimitotic agent that exerts its cytotoxic effects by inhibiting tubulin polymerization.[1] This disruption of the microtubule network is central to its function. Once inside a cell, MMAE binds to tubulin, preventing the formation of microtubules, which are essential components of the mitotic spindle required for cell division.[1][2] This interference leads to a halt in the cell cycle at the G2/M phase, which subsequently triggers programmed cell death (apoptosis).[2][4]
The primary signaling cascade initiated by MMAE-induced mitotic arrest is the intrinsic apoptotic pathway.[5] This is characterized by the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and the executioner caspase-3.[5] Additionally, studies have indicated that MMAE-based ADCs can inhibit the Akt/mTOR pathway, a key regulator of cell survival and proliferation.[5]
Quantitative Cytotoxicity Data
Free MMAE exhibits potent cytotoxic activity against a wide range of human cancer cell lines, with IC50 values typically in the low nanomolar to picomolar range.[6] Its high potency underscores why it is generally unsuitable as a standalone chemotherapeutic agent and is instead employed as a payload in targeted ADCs.[1][] The table below summarizes the in vitro cytotoxicity of free MMAE across various cell lines as reported in the literature.
| Cell Line | Cancer Type | IC50 (nM) | Assay Conditions (Incubation Time) |
| SKBR3 | Breast Cancer | 3.27 ± 0.42 | 72 hours[2][7] |
| HEK293 | Kidney Cancer | 4.24 ± 0.37 | 72 hours[2][7] |
| HCT-116 | Colorectal Cancer | 1.6 | 72 hours[8] |
| PANC-1 | Pancreatic Cancer | 0.8 | 72 hours[8] |
| Mia PaCa-2 | Pancreatic Cancer | 0.06 ± 0.01 to 0.89 ± 0.24 | Not Specified[2] |
| PL45 | Pancreatic Cancer | 0.06 ± 0.01 to 0.89 ± 0.24 | Not Specified[2] |
| NCI-N87 | Gastric Cancer | ~0.1 | Not Specified[2] |
| BT-474 | Breast Cancer | ~0.1 | Not Specified[2] |
| PC-3 | Prostate Cancer | ~2 | Not Specified[2] |
| RAMOS | B-cell Lymphoma | 0.12 | Not Specified[9] |
| U-2932 | DLBCL | 0.33 ± 0.14 ng/mL | 48 hours[10] |
| SUDHL-2 | DLBCL | 0.50 ± 0.08 ng/mL | 48 hours[10] |
| Toledo | DLBCL | 0.87 ± 0.09 ng/mL | 48 hours[10] |
| MCF-7 | Breast Cancer | 0.35 | Not Specified[11] |
| HepG2 | Liver Cancer | Not Specified | 3 days[2][12] |
| OVCAR3 | Ovarian Cancer | Not Specified | 3 days[2][12] |
Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, incubation time, and assay method used.[2]
Experimental Protocols
Accurate assessment of MMAE's cytotoxicity requires robust and well-controlled in vitro assays. Because MMAE is a tubulin inhibitor that induces delayed cell killing via cell-cycle arrest, an incubation period of 72 to 96 hours is often recommended to accurately capture its full cytotoxic effect.[13][14]
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the IC50 value of MMAE. The two most common methods are tetrazolium reduction assays (MTT) and ATP-based luminescence assays.
3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells.[15] Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.[14][15]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1.5x10⁴ cells/well) and incubate overnight to allow for cell attachment.[7][14]
-
MMAE Treatment: Prepare serial dilutions of free MMAE in complete culture medium. Remove the old medium from the cells and add the MMAE dilutions to the respective wells.[2] Include untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired duration (typically 72 hours) at 37°C in a humidified 5% CO2 incubator.[7]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[15][16]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization agent (e.g., DMSO or 10% SDS in HCl) to each well to dissolve the formazan crystals.[7][14]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7][15]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control wells and plot against the log of MMAE concentration to determine the IC50 value using a non-linear regression model.[13]
3.1.2. ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)
This method quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP.
Protocol:
-
Cell Seeding & Treatment: Follow steps 1-3 as described for the MTT assay. Use a white, opaque-walled 96-well plate suitable for luminescence measurements.[13]
-
Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[13]
-
Reagent Addition: Add the luminescence reagent (e.g., CellTiter-Glo®) to each well.[13]
-
Lysis and Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Data Acquisition: Measure the luminescence of each well using a microplate luminometer.[13]
-
Analysis: Perform background subtraction using "media only" wells, calculate percent viability relative to untreated controls, and determine the IC50 value as described previously.[13]
Tubulin Polymerization Inhibition Assay
This biochemical assay directly measures the effect of MMAE on the polymerization of purified tubulin in vitro. The assembly of tubulin into microtubules causes an increase in light scattering, which can be measured by an increase in absorbance or fluorescence.
Protocol:
-
Reagent Preparation: Reconstitute lyophilized, high-purity tubulin protein in a suitable buffer (e.g., G-PEM).[17]
-
Reaction Setup: In a pre-warmed 96-well plate at 37°C, add the tubulin solution to wells containing various concentrations of MMAE (or control compounds like paclitaxel (B517696) as a promoter and colchicine (B1669291) as an inhibitor).[17][18]
-
Measurement: Immediately begin measuring the absorbance (at 340 nm) or fluorescence intensity at regular intervals (e.g., every 60 seconds) for one hour using a microplate reader capable of kinetic reads at 37°C.[17]
-
Data Analysis: Plot the absorbance/fluorescence intensity versus time. The inhibitory effect of MMAE can be quantified by comparing the rate of polymerization or the maximum signal achieved against the untreated control.[15] EC50 values can be determined by plotting the percentage of inhibition against the compound concentration.[19]
Apoptosis and Cell Cycle Analysis via Flow Cytometry
To confirm that cytotoxicity is mediated by apoptosis and cell cycle arrest, flow cytometry-based methods are employed.
Protocol for Apoptosis (Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of MMAE for a specified time (e.g., 48 hours).[2]
-
Harvesting: Harvest both adherent and floating cells by trypsinization and wash with cold PBS.[2]
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer to quantify the populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[10]
Protocol for Cell Cycle Analysis:
-
Cell Treatment & Harvesting: Follow steps 1-2 as above.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the membrane.
-
Staining: Wash the fixed cells with PBS and resuspend them in a solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.[2]
-
Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]
Conclusion
Free this compound is a highly potent cytotoxic agent with a well-defined mechanism of action centered on the inhibition of tubulin polymerization. This activity leads to G2/M cell cycle arrest and the induction of apoptosis, with efficacy demonstrated at nanomolar and sub-nanomolar concentrations across a multitude of cancer cell lines.[2] The experimental protocols detailed herein, including cell viability assays, biochemical tubulin polymerization assays, and flow cytometric analyses, provide a robust framework for the comprehensive in vitro characterization of MMAE and its derivatives, which is essential for the continued development of targeted cancer therapeutics like ADCs.
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 4. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. applications.emro.who.int [applications.emro.who.int]
- 17. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Monomethyl Auristatin E: A Synthetic Successor to the Marine Natural Product Dolastatin 10
An In-depth Technical Guide on the Core Relationship for Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl auristatin E (MMAE) is a potent synthetic antineoplastic agent that has become a cornerstone of modern targeted cancer therapy, primarily as a cytotoxic payload in antibody-drug conjugates (ADCs).[1][2] Its origin is inextricably linked to dolastatin 10, a natural product first isolated from the marine sea hare Dolabella auricularia.[3] Dolastatin 10 exhibited exceptionally high cytotoxicity against a wide range of cancer cell lines, making it a molecule of significant interest.[3][4] However, its clinical development as a standalone agent was hindered by a narrow therapeutic window and significant toxicity at efficacious doses.[1] This challenge led to the development of synthetic analogues, the auristatins, with MMAE being a prominent and clinically successful example.[1]
This technical guide elucidates the relationship between MMAE and dolastatin 10, focusing on the synthetic strategy that defines MMAE as a structural analogue rather than a direct chemical derivative of dolastatin 10. It will provide a comparative analysis of their biological activities, detailed experimental protocols for relevant assays, and visualizations of their shared mechanism of action and experimental workflows.
From Natural Product to Synthetic Analogue: The Genesis of MMAE
The "origin" of MMAE from dolastatin 10 is rooted in structural inspiration rather than a direct chemical conversion. The total synthesis of dolastatin 10, a complex undertaking, paved the way for the creation of numerous synthetic analogues.[3] MMAE is one such analogue, designed to retain the potent antimitotic activity of dolastatin 10 while possessing properties more suitable for conjugation to monoclonal antibodies.[1]
The synthesis of MMAE is a multi-step process involving the convergent assembly of unique amino acid and peptide fragments.[5] This approach allows for the precise construction of the complex pentapeptide-like structure. While both dolastatin 10 and MMAE share a similar backbone and several constituent amino acid derivatives, MMAE is synthesized de novo and not by the chemical modification of dolastatin 10.
Comparative Analysis of In Vitro Cytotoxicity
Dolastatin 10 is renowned for its extraordinary potency as a free drug. Its synthetic analogue, MMAE, also demonstrates high cytotoxicity, although direct comparisons often show dolastatin 10 to be more potent in in vitro assays. The following tables summarize the cytotoxic activities of dolastatin 10 and MMAE against various cancer cell lines.
Table 1: In Vitro Cytotoxicity of Dolastatin 10
| Cell Line | Cancer Type | IC50 / GI50 (nM) |
| L1210 | Leukemia | 0.03[1] |
| NCI-H69 | Small Cell Lung Cancer | 0.059[1] |
| DU-145 | Human Prostate Cancer | 0.5[1] |
| DLD-1 | Human Colon Adenocarcinoma | 2.0 ± 1.1 (1-hour exposure) |
| COLO 205 | Human Colon Adenocarcinoma | 0.4 ± 0.2 (1-hour exposure) |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values can vary based on experimental conditions.
Table 2: In Vitro Cytotoxicity of MMAE
| Cell Line | Cancer Type | IC50 (nM) |
| SKBR3 | Breast Cancer | 3.27 ± 0.42[6] |
| HEK293 | Kidney Cancer | 4.24 ± 0.37[6] |
| Various | Human and Murine Cancer Cell Lines | Generally in the low nanomolar to picomolar range[1] |
Table 3: Head-to-Head Comparison of Cytotoxicity
| Compound | Cell Line | GI50 (nM) |
| Dolastatin 10 analogue (13c) | MOLM13 (Acute Myeloid Leukemia) | 0.057[7][8] |
| MMAE (2b) | MOLM13 (Acute Myeloid Leukemia) | 0.224[7][8] |
As a free drug, MMAE is reported to be approximately 200-fold less potent than dolastatin 10 in lymphoma cells.[4] This difference in potency is a critical factor in its successful use in ADCs, where targeted delivery compensates for the lower intrinsic cytotoxicity and contributes to a wider therapeutic window.[4]
Mechanism of Action: A Shared Pathway of Tubulin Inhibition
Both dolastatin 10 and MMAE exert their profound cytotoxic effects through the same mechanism of action: the inhibition of tubulin polymerization.[1] By binding to tubulin, they disrupt the formation and dynamics of microtubules, which are essential components of the mitotic spindle required for cell division.[1] This interference leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis (programmed cell death).[1]
Caption: Shared mechanism of action of dolastatin 10 and MMAE.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the cytotoxic activity of compounds like dolastatin 10 and MMAE on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
Dolastatin 10 or MMAE stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compounds to the respective wells and include vehicle controls (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 value by plotting a dose-response curve.
Caption: General workflow for an in vitro cytotoxicity assay.
Chemical Structures
The structural similarities and differences between dolastatin 10 and MMAE are key to understanding their relationship.
Caption: Chemical structures of Dolastatin 10 and MMAE.
Conclusion
Monomethyl auristatin E originates from dolastatin 10 not as a direct synthetic descendant, but as a triumph of medicinal chemistry and total synthesis. By preserving the core pharmacophore responsible for potent tubulin inhibition while modifying the overall structure, scientists have developed a highly effective and more druggable analogue. The transition from the natural product dolastatin 10 to the synthetic auristatins like MMAE exemplifies a successful strategy in drug development, where the challenges of a natural product's limitations are overcome through rational design and synthesis, ultimately leading to life-saving cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 7. Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Apoptosis induction by Monomethylauristatin E
An In-depth Technical Guide to Apoptosis Induction by Monomethylauristatin E
Abstract
This compound (MMAE) is a potent synthetic antineoplastic agent derived from the marine natural product dolastatin 10.[1][2] Due to its high cytotoxicity, MMAE is not administered as a standalone drug but is a critical component of several antibody-drug conjugates (ADCs), where it serves as the cytotoxic payload.[1][3][] This targeted delivery mechanism allows for the selective destruction of cancer cells while minimizing systemic toxicity.[3] The primary mechanism of action of MMAE is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis, a process often termed mitotic catastrophe.[2][5][6] This guide provides a detailed examination of the molecular pathways underlying MMAE-induced apoptosis, summarizes key quantitative data, and outlines detailed experimental protocols for its study.
Core Mechanism of Action: Tubulin Polymerization Inhibition
The fundamental cytotoxic activity of MMAE stems from its function as a powerful antimitotic agent.[1][6]
-
Targeting Tubulin: The primary molecular target of MMAE is tubulin, the protein heterodimer (composed of α- and β-tubulin) that polymerizes to form microtubules.[2][3]
-
Disruption of Microtubule Dynamics: Microtubules are essential components of the cytoskeleton, playing a crucial role in forming the mitotic spindle required for chromosome segregation during cell division.[3][7] MMAE binds to soluble tubulin with high affinity, preventing its assembly into microtubules.[1][3] This disruption of microtubule polymerization effectively halts the dynamic process of spindle formation.[8]
-
G2/M Phase Cell Cycle Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, a critical control mechanism in the cell cycle. This results in a prolonged arrest of the cell in the G2/M phase, preventing it from proceeding through mitosis.[2][3][9][10] This arrest is a characteristic and measurable effect of MMAE treatment on cancer cells.[5][11]
Caption: MMAE delivery via ADC and its core mechanism of action.
Signaling Pathways of Apoptosis Induction
Prolonged mitotic arrest induced by MMAE triggers programmed cell death primarily through the intrinsic apoptotic pathway. [11]
Intrinsic (Mitochondrial) Pathway Activation
The sustained G2/M arrest acts as a cellular stress signal that converges on the mitochondria. This process involves the Bcl-2 family of proteins, which are key regulators of apoptosis. [6, 32]
-
Upregulation of Pro-Apoptotic Proteins: Treatment with auristatins has been shown to upregulate the expression of pro-apoptotic proteins like Bax. [7, 16, 22]
-
Downregulation of Anti-Apoptotic Proteins: Concurrently, the expression of anti-apoptotic proteins such as Bcl-2 is often downregulated. [7, 16, 22]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The resulting shift in the Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial outer membrane, causing the release of cytochrome c into the cytoplasm. [34]
Caspase Cascade Activation
The release of cytochrome c is a critical step that initiates a cascade of cysteine-aspartic proteases known as caspases. [33]
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), triggering the formation of a large protein complex called the apoptosome. [34]
-
Initiator Caspase Activation: The apoptosome recruits and activates the initiator caspase, Caspase-9. [16, 34]
-
Executioner Caspase Activation: Activated Caspase-9 then cleaves and activates executioner caspases, primarily Caspase-3 and Caspase-7. [16, 22, 34]
-
Substrate Cleavage and Cell Death: These executioner caspases are responsible for the systematic dismantling of the cell. A key substrate is Poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme. Cleavage of PARP is a hallmark of caspase-dependent apoptosis and is frequently observed following MMAE treatment. [3, 16, 17] The caspases cleave numerous other cellular proteins, leading to the characteristic morphological changes of apoptosis, including cell shrinkage, chromatin condensation, and formation of apoptotic bodies. [6, 27]
Other Contributing Pathways
-
Endoplasmic Reticulum (ER) Stress: Studies have shown that auristatin-based ADCs can activate ER stress response pathways, indicated by the induction of proteins like pIRE1 and pJNK. [12, 13] This ER stress can serve as an additional mechanism contributing to apoptosis.
-
Immunogenic Cell Death (ICD): MMAE has been observed to induce ICD, a form of apoptosis that stimulates an anti-tumor immune response. [13] This suggests that beyond direct cell killing, MMAE can modulate the tumor microenvironment. [13]
Caption: Core signaling pathway of MMAE-induced apoptosis.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of MMAE on cancer cell lines.
Table 1: Cytotoxicity of MMAE
| Cell Line | Compound | IC50 Value | Citation |
| PC-3 (Prostate Cancer) | MMAE | ~2 nM | [3] |
| C4-2B (Prostate Cancer) | MMAE | ~2 nM | [3] |
| PC-3 (Prostate Cancer) | MMAEp | ~48 nM | [3] |
| C4-2B (Prostate Cancer) | MMAEp | ~48 nM | [3] |
| HCT116 (Colon Cancer) | MMAE | 1.6 nM | [10] |
| HCT116 + 6 Gy Irradiation | MMAE | 0.8 nM | [10] |
| MMAE-phosphate, a modified version of MMAE. |
Table 2: Effect of MMAE on Cell Cycle Distribution
| Cell Line | Treatment (24 hr) | % in G2/M Phase (Mean ± SD) | Citation |
| PC-3 | DMSO (Control) | ~15% | [1, 3] |
| PC-3 | 4 nM MMAE | ~60% | [1, 3] |
| C4-2B | DMSO (Control) | ~18% | [1, 3] |
| C4-2B | 4 nM MMAE | ~55% | [1, 3] |
| **P < 0.01 compared to DMSO control. |
Table 3: Induction of Apoptosis by MMAE (Sub-G1 Population)
| Cell Line | Treatment (24 hr) | % of Sub-G1 Cells (Mean ± SD) | Citation |
| PC-3 | DMSO (Control) | ~2% | [17] |
| PC-3 | 4 nM MMAE | ~12% | [17] |
| C4-2B | DMSO (Control) | ~1% | [17] |
| C4-2B | 4 nM MMAE | ~10% | [17] |
| **P < 0.01 compared to control. |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize MMAE-induced apoptosis.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). [11]
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 60-70% confluency. Treat cells with the desired concentrations of MMAE (e.g., 4 nM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours). [3]
-
Cell Harvest: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 500 x g for 5 minutes.
-
Fixation: Discard the supernatant and wash the cell pellet with cold PBS. Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight). [11]
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Analysis: Incubate in the dark at room temperature for 30 minutes. Analyze the samples using a flow cytometer. The DNA content is measured, and software is used to deconvolute the histograms to determine the percentage of cells in G0/G1, S, and G2/M phases. [3]
Apoptosis Detection by Annexin V and PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [29]
-
Cell Seeding and Treatment: Culture and treat cells with MMAE as described in protocol 4.1.
-
Cell Harvest: Collect all cells (floating and adherent) and centrifuge at 500 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of fluorescently-labeled Annexin V (e.g., FITC, Alexa Fluor 488) and 5 µL of PI (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze by flow cytometry within one hour. [26]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Experimental workflow for assessing MMAE-induced apoptosis.
Western Blot Analysis of Apoptotic Proteins
This technique detects changes in the expression and cleavage of key proteins involved in the apoptotic pathway.
-
Cell Treatment and Lysis: Treat cells as described previously. After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature protein samples by boiling in Laemmli buffer. Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include those against:
-
Cleaved PARP
-
Cleaved Caspase-3
-
Cleaved Caspase-9
-
Bax
-
Bcl-2
-
β-actin or GAPDH (as a loading control)
-
-
Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. [16, 17]
Conclusion
This compound induces apoptosis through a well-defined mechanism initiated by the inhibition of tubulin polymerization. [8, 11] This action leads to a robust G2/M phase cell cycle arrest, which subsequently triggers the intrinsic mitochondrial pathway of apoptosis. [3, 7] The process is characterized by the involvement of the Bcl-2 protein family, the activation of a caspase cascade including Caspase-9 and -3, and the cleavage of key cellular substrates like PARP. [16, 22] The potent and specific nature of this mechanism makes MMAE an exceptionally effective cytotoxic payload for antibody-drug conjugates in targeted cancer therapy. The experimental protocols detailed herein provide a robust framework for researchers to further investigate and quantify the pro-apoptotic effects of MMAE and novel MMAE-based therapeutics.
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 2. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 3. benchchem.com [benchchem.com]
- 5. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. researchgate.net [researchgate.net]
Monomethyl Auristatin E (MMAE): A Technical Guide to its Role as an Antimitotic Agent
Introduction
Monomethyl Auristatin E (MMAE) is a synthetic and exceptionally potent antineoplastic agent, derived from the natural marine product dolastatin 10.[1][2] Due to its high cytotoxicity, approximately 100 to 1000 times more potent than doxorubicin, its use as a standalone chemotherapeutic is precluded by a narrow therapeutic window.[][4] Instead, MMAE has been successfully harnessed as a cytotoxic payload in the design of antibody-drug conjugates (ADCs).[2][5] ADCs utilize the specificity of a monoclonal antibody to selectively deliver MMAE to tumor cells expressing a target antigen, thereby maximizing efficacy while minimizing systemic toxicity.[][6] This guide provides an in-depth examination of the core molecular mechanisms by which MMAE exerts its powerful antimitotic effects.
Core Mechanism of Action
The primary mechanism of MMAE is the disruption of the microtubule cytoskeleton, which is essential for cell division.[7][8] This process can be broken down into a direct interaction with tubulin and the subsequent interference with microtubule dynamics.
Interaction with Tubulin
MMAE functions as a microtubule-targeting agent by binding directly to tubulin, the fundamental protein subunit of microtubules.[7] Structural and biochemical studies have revealed that MMAE binds at the vinca-alkaloid site on β-tubulin.[2] This interaction is characterized by a binding stoichiometry of approximately one molecule of MMAE per tubulin heterodimer (αβ-tubulin).[7] By occupying this critical site, MMAE sterically hinders the conformational changes required for tubulin molecules to polymerize into protofilaments, the linear chains that form the microtubule wall.[1][][9] This effectively blocks the formation of new microtubules.[10]
Disruption of Microtubule Dynamics
Microtubules are highly dynamic structures that undergo constant cycles of polymerization (growth) and depolymerization (shortening), a process known as dynamic instability.[8] This dynamism is critical for the formation and function of the mitotic spindle during cell division.[8] MMAE's potent inhibition of tubulin polymerization profoundly suppresses these dynamics.[7] The result is a net depolymerization and collapse of the existing microtubule network within the cell.[7] The inability to form or maintain microtubules prevents the assembly of a functional mitotic spindle, a requisite structure for the proper segregation of chromosomes into daughter cells.[10]
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 2. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 7. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic Insights into the Regulation of Microtubule Assembly and Dynamic Instability by Tau and MMAE - ProQuest [proquest.com]
- 9. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Monomethylauristatin E for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapeutics, designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1] This is achieved by combining the specificity of a monoclonal antibody (mAb) that targets a tumor-associated antigen with the potent cell-killing ability of a cytotoxic payload, connected by a stable linker.[1][2]
Monomethyl auristatin E (MMAE) is a synthetic and highly potent antineoplastic agent, serving as a cornerstone cytotoxic payload in the development of ADCs.[3][] Its potency is approximately 100 to 1000 times greater than that of doxorubicin, necessitating its targeted delivery to cancer cells.[3][] MMAE is a derivative of the natural compound dolastatin 10 and functions as an anti-mitotic agent by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][5] Several FDA-approved ADCs, such as Adcetris® (brentuximab vedotin) and Polivy® (polatuzumab vedotin), utilize MMAE as their cytotoxic payload, highlighting its clinical significance.[6]
These application notes provide a comprehensive overview of MMAE, including its mechanism of action, and detail the protocols for the development and evaluation of MMAE-based ADCs.
Mechanism of Action
The therapeutic effect of an MMAE-based ADC is a multi-step process that begins with targeted delivery and culminates in the induction of apoptosis in cancer cells.[1][3]
-
Binding and Internalization: The mAb component of the ADC selectively binds to a specific antigen on the surface of a cancer cell.[3] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.[1]
-
Lysosomal Trafficking and Payload Release: The endosome containing the ADC traffics to and fuses with a lysosome.[1] The acidic environment and proteolytic enzymes, such as Cathepsin B, within the lysosome cleave the linker, releasing the active MMAE payload into the cytosol.[1][5]
-
Microtubule Disruption: Once in the cytosol, free MMAE binds to tubulin, a key component of microtubules.[5] This binding disrupts microtubule dynamics and inhibits their polymerization, leading to cell cycle arrest at the G2/M phase.[2]
-
Apoptosis Induction: The disruption of the microtubule network and subsequent cell cycle arrest trigger the intrinsic apoptotic pathway, leading to programmed cell death of the cancer cell.[7]
-
Bystander Effect: MMAE is a membrane-permeable molecule.[2] This property allows it to diffuse out of the targeted cancer cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect, which enhances the anti-tumor activity of the ADC.[2][8]
Several signaling pathways are implicated in MMAE-induced apoptosis. Studies have shown that MMAE-based ADCs can lead to the dephosphorylation and inactivation of Akt and mTOR, key regulators of cell survival and proliferation. Inhibition of this pathway can promote autophagy and apoptosis.[3]
Data Presentation
In Vitro Cytotoxicity of MMAE-based ADCs
The in vitro potency of MMAE-based ADCs is a critical parameter evaluated during preclinical development and is typically expressed as the half-maximal inhibitory concentration (IC50).
| ADC | Target Antigen | Cell Line | Linker Type | IC50 (pM) | Reference(s) |
| Trastuzumab-ADC | HER2 | SK-BR-3 | β-galactosidase-cleavable | 8.8 | [9] |
| Trastuzumab-ADC | HER2 | SK-BR-3 | Val-Cit (cleavable) | 14.3 | [9] |
| Anti-HER2 ADC | HER2 | HER2+ cells | Sulfatase-cleavable | 61 | [9] |
| Anti-HER2 ADC | HER2 | HER2+ cells | Val-Ala (cleavable) | 92 | [9] |
| Anti-HER2 ADC | HER2 | HER2+ cells | Non-cleavable | 609 | [9] |
In Vivo Efficacy of MMAE-based ADCs in Xenograft Models
The anti-tumor activity of MMAE-based ADCs is evaluated in vivo using various xenograft models.
| ADC | Target Antigen | Tumor Model | Mouse Strain | Dosing Regimen | Outcome | Reference(s) |
| cAC10-vcMMAE | CD30 | Karpas 299 (ALCL) | SCID | 2 mg/kg, single dose | Tumor regression within 10 days | [10] |
| mil40-15 | HER2 | NCI-N87 (Gastric) | BALB/c nude | 5 mg/kg, on days 0, 7, 14, 21 | 93% tumor growth inhibition | [11] |
| Erbitux-vc-PAB-MMAE | EGFR | A549 (NSCLC) | Xenograft | Not specified | Effective tumor growth inhibition | [12] |
| AMA-MMAE | Mesothelin | OVCAR-3x2.1 (Ovarian) | Xenograft | Not specified | Significant tumor growth inhibition | [13] |
Experimental Protocols
Protocol 1: Cysteine-Based Antibody-MMAE Conjugation
This protocol describes the conjugation of a maleimide-functionalized MMAE-linker to a monoclonal antibody via reduced interchain disulfide bonds.[3][14]
Materials:
-
Monoclonal antibody (mAb)
-
Reaction Buffer (e.g., PBS with 1 mM EDTA, pH 7.2)[3]
-
Maleimide-functionalized MMAE-linker (e.g., mc-vc-PAB-MMAE)[15][16]
-
Desalting columns[15]
-
Purification system (e.g., Protein A chromatography, Hydrophobic Interaction Chromatography (HIC))[16]
Procedure:
-
Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in the reaction buffer.[3]
-
Antibody Reduction:
-
Buffer Exchange:
-
Remove the excess reducing agent by buffer exchange using a desalting column equilibrated with reaction buffer.[15]
-
-
Conjugation Reaction:
-
Immediately add the maleimide-functionalized MMAE-linker to the reduced antibody solution. The molar excess of the linker will need to be optimized.
-
Incubate at room temperature for 2 hours.[15]
-
-
ADC Purification:
-
ADC Characterization:
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common colorimetric assay to determine the IC50 of an MMAE-based ADC.[1][8][9]
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines[1]
-
Complete cell culture medium[9]
-
96-well flat-bottom plates[9]
-
MMAE-ADC, isotype control ADC, and free MMAE[1]
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[9]
-
Multi-well spectrophotometer[9]
Procedure:
-
Cell Seeding:
-
Harvest cells and perform a cell count.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[9]
-
Include wells for "cells only" (untreated control) and "media only" (background control).[1]
-
Incubate overnight at 37°C in a 5% CO2 humidified incubator.[9]
-
-
ADC Treatment:
-
Incubation:
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[9]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.[9]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the viability data against the ADC concentration and determine the IC50 value using a non-linear regression analysis.[9]
-
Protocol 3: In Vivo Xenograft Efficacy Study
This protocol provides a general framework for assessing the in vivo anti-tumor efficacy of MMAE-based ADCs in a xenograft mouse model.[6][7]
Materials:
-
Human tumor cell line[7]
-
MMAE-ADC, vehicle control, and isotype control ADC
-
Calipers for tumor measurement
Procedure:
-
Cell Line Culture and Implantation:
-
Culture the human tumor cell line under standard conditions.
-
Implant a specified number of cells subcutaneously into the flank of the immunocompromised mice.[7]
-
-
Tumor Growth and Randomization:
-
ADC Administration:
-
Administer the MMAE-ADC, vehicle control, and isotype control ADC to the respective groups via an appropriate route (e.g., intravenous injection).
-
-
Monitoring:
-
Monitor tumor volume by caliper measurements at regular intervals.
-
Monitor animal body weight and overall health.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the anti-tumor effects.
-
Logical Relationships in ADC Development
The development of a successful MMAE-based ADC involves a series of critical decisions and evaluations.
References
- 1. benchchem.com [benchchem.com]
- 2. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 3. benchchem.com [benchchem.com]
- 5. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical Efficacy of an Antibody-Drug Conjugate Targeting Mesothelin Correlates with Quantitative 89Zr-ImmunoPET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bicellscientific.com [bicellscientific.com]
- 16. cellmosaic.com [cellmosaic.com]
- 17. Development and biological assessment of MMAE-trastuzumab antibody-drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Protocols for Conjugating MMAE to Monoclonal Antibodies
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic agent directly to cancer cells.[1] Monomethyl Auristatin E (MMAE) is a synthetic, highly potent antimitotic agent derived from dolastatins, which are natural products from the sea hare Dolabella auricularia.[2][3] Due to its high toxicity, MMAE cannot be used as a standalone drug but is a highly effective payload for ADCs.[][5] It functions by inhibiting cell division through the blockade of tubulin polymerization, which leads to cell cycle arrest and apoptosis.[2][6]
The most common linker used with MMAE is the Maleimidocaproyl-Valine-Citrulline-p-Aminobenzoyloxycarbonyl (MC-VC-PABC) linker.[1] This linker is designed to be stable in the bloodstream but is readily cleaved by lysosomal enzymes like Cathepsin B, which are often overexpressed in tumor cells, ensuring targeted release of MMAE within the cancer cell.[1][]
This document provides detailed protocols for two primary methods of conjugating MMAE to monoclonal antibodies: cysteine-based conjugation and lysine-based conjugation. It also covers the essential characterization techniques for the resulting ADCs.
Conjugation Chemistries: Cysteine vs. Lysine (B10760008)
The choice of conjugation strategy is critical as it influences the Drug-to-Antibody Ratio (DAR), homogeneity, and stability of the final ADC product.
-
Cysteine-Based Conjugation: This is a widely used method that involves the reduction of the antibody's native interchain disulfide bonds to generate free thiol (-SH) groups.[7] These thiols then react with a maleimide (B117702) group on the linker-drug complex (e.g., MC-VC-PABC-MMAE) to form a stable thioether bond.[1] This method offers a degree of site-specificity, as there are a limited number of interchain disulfides (typically four in an IgG1), allowing for the creation of ADCs with a DAR of up to 8.[7] Partial reduction can produce a heterogeneous mixture of species with DARs of 0, 2, 4, 6, or 8.[7]
-
Lysine-Based Conjugation: This method targets the primary amine groups on the side chains of lysine residues.[8] An IgG antibody can have over 80 solvent-accessible lysine residues.[8] The conjugation typically uses an N-hydroxysuccinimide (NHS) ester on the linker to react with the lysine's amine group, forming a stable amide bond.[8][] This results in a more heterogeneous ADC population with a wider range of DAR values and conjugation sites.[]
Comparison of Conjugation Strategies
| Parameter | Cysteine-Based Conjugation | Lysine-Based Conjugation |
| Target Residue | Cysteine (Thiol group) | Lysine (Amine group) |
| Typical Linker Chemistry | Thiol-Maleimide | Amine-NHS Ester |
| Homogeneity | More homogeneous (DAR 0, 2, 4, 6, 8) | Highly heterogeneous (Broad DAR distribution) |
| Control over DAR | Good control through stoichiometry of reducing agent | Less control, influenced by pH and stoichiometry |
| Potential Issues | Requires antibody reduction; potential for linker instability (retro-Michael reaction)[7] | Can affect antigen binding if lysines in CDRs are modified; heterogeneous product |
| Common Avg. DAR | 2 to 4[10] | 2 to 4[] |
Experimental Workflows and Signaling Pathways
General ADC Production Workflow
The overall process for producing and characterizing an MMAE-ADC involves several key stages, from antibody preparation to final analysis.
Caption: General workflow for the production and analysis of an MMAE-based ADC.
MMAE Mechanism of Action
Once the ADC is internalized by a target cancer cell, the MMAE payload is released and exerts its cytotoxic effect by disrupting the microtubule network.
Caption: Mechanism of action for an MMAE-ADC after binding to a target cancer cell.
Detailed Experimental Protocols
Safety Precaution: Monomethyl Auristatin E (MMAE) and its derivatives are extremely potent cytotoxic agents and should be handled with extreme caution in a controlled laboratory environment (e.g., a chemical fume hood) using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Protocol 1: Cysteine-Based MMAE Conjugation
This protocol is based on the partial reduction of interchain disulfide bonds followed by conjugation with a maleimide-activated drug-linker like MC-VC-PABC-MMAE.[1][7]
Materials:
-
Monoclonal Antibody (IgG1)
-
MC-VC-PABC-MMAE (Maleimide-activated)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
L-Cysteine
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) with 5 mM EDTA, pH 7.0-7.4.[1][11]
-
Quenching Buffer: L-Cysteine solution (10 mM in Reaction Buffer).
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns (e.g., Sephadex G-25)
-
0.22 µm sterile filters
Procedure:
-
Antibody Preparation:
-
Partial Reduction of Antibody:
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).[1]
-
Add a 2.5 to 4-fold molar excess of TCEP to the antibody solution. The exact ratio must be optimized to achieve the desired average DAR.[1]
-
Incubate the reaction at 37°C for 1-2 hours with gentle mixing.[1][11]
-
After incubation, allow the solution to cool to room temperature.
-
-
Drug-Linker Preparation:
-
Immediately before conjugation, dissolve the MC-VC-PABC-MMAE in a small amount of DMSO to create a concentrated stock solution (e.g., 10 mM).[11]
-
-
Conjugation Reaction:
-
Add the dissolved MC-VC-PABC-MMAE to the reduced antibody solution. A typical starting point is a 1.2 to 1.5-fold molar excess of the drug-linker over the TCEP used in the reduction step.[1]
-
Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to prevent antibody denaturation.[1]
-
Allow the reaction to proceed at room temperature for 1-2 hours with gentle mixing, protected from light.[1][11]
-
-
Quenching:
-
To cap any unreacted maleimide groups and stop the reaction, add an excess of L-Cysteine (e.g., 10-fold molar excess over the maleimide compound).[1]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unconjugated drug-linker and other small molecules by purifying the ADC using a desalting column or size-exclusion chromatography (SEC), equilibrating with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Protocol 2: Lysine-Based MMAE Conjugation
This protocol utilizes an amine-reactive linker (e.g., SC-VC-PAB-MMAE, where 'SC' is a succinimidyl ester) to conjugate MMAE to lysine residues on the antibody.[12]
Materials:
-
Monoclonal Antibody (IgG)
-
SC-VC-PAB-MMAE (NHS-ester activated)
-
Reaction Buffer: PBS-based saline, pH 8.5. Note: A pH below 9.0 is critical for limiting the DAR to an average of around 4.[12]
-
Desalting columns
-
0.22 µm sterile filters
Procedure:
-
Antibody Preparation:
-
Conjugation Reaction:
-
Prepare a fresh stock solution of SC-VC-PAB-MMAE in DMSO.
-
Add the drug-linker solution to the antibody solution. The molar ratio of drug-linker to antibody will determine the average DAR and needs to be optimized (start with a 4-8 fold molar excess).
-
Incubate the reaction at room temperature for 2 hours with gentle mixing, protected from light.[12]
-
-
Purification:
-
Stop the reaction and remove unconjugated drug-linker by performing a buffer exchange using a desalting column equilibrated with a desired storage buffer (e.g., PBS, pH 7.4).[12]
-
ADC Characterization
After purification, the ADC must be thoroughly characterized to determine its critical quality attributes.
Determination of Drug-to-Antibody Ratio (DAR)
The average DAR is a crucial parameter affecting ADC efficacy and safety.[]
1. UV-Vis Spectrophotometry: This is a simple and rapid method to determine the average DAR.[][14] It relies on measuring the absorbance of the ADC at two wavelengths (typically 280 nm and a wavelength where the drug has high absorbance, e.g., 248 nm for MMAE) and using the Beer-Lambert law.[14]
-
Required Data:
-
Molar extinction coefficient of the antibody at 280 nm and 248 nm.
-
Molar extinction coefficient of the drug-linker at 280 nm and 248 nm.[14]
-
-
Procedure: Measure the absorbance of the purified ADC solution at both wavelengths and use the simultaneous equations derived from the Beer-Lambert law to calculate the concentrations of the antibody and the drug, from which the DAR is derived.
2. Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique that separates ADC species based on their hydrophobicity. Since each conjugated drug molecule increases the overall hydrophobicity, HIC can separate species with different numbers of drugs attached (e.g., DAR0, DAR2, DAR4).[][15]
-
Output: A chromatogram showing distinct peaks for each DAR species.
-
Calculation: The weighted average DAR is calculated from the relative area of each peak.[]
Analysis of Purity and Aggregation
Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and quantify the presence of high molecular weight species (aggregates) or fragments.[10] Aggregation can increase immunogenicity and affect the safety and efficacy of the ADC.
Quantitative Data Summary
| Characterization Method | Parameter Measured | Typical Values / Results |
| UV-Vis Spectroscopy | Average DAR | Typically 3.5 - 4.3 for MMAE ADCs.[10][14][16] |
| HIC-HPLC | DAR Distribution, Average DAR | Separation of DAR0, DAR2, DAR4, etc. peaks. Weighted average DAR calculated from peak areas.[] |
| SEC-HPLC | Purity, % Aggregates | Purity typically >95-98%.[10] Aggregates ideally <5%. |
| LC-MS | Intact Mass, DAR | Confirms mass of ADC species corresponding to different DARs.[10] |
| In Vitro Cytotoxicity | IC50 / EC50 | Potency in the nM to pM range on target-positive cell lines.[17] |
References
- 1. benchchem.com [benchchem.com]
- 2. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 3. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 5. adcreview.com [adcreview.com]
- 6. nbinno.com [nbinno.com]
- 7. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysine-based Conjugation Service - Creative Biolabs [creativebiolabs.net]
- 10. Enzyme-linked immunosorbent assays for quantification of MMAE-conjugated ADCs and total antibodies in cynomolgus monkey sera - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bicellscientific.com [bicellscientific.com]
- 12. bicellscientific.com [bicellscientific.com]
- 14. researchgate.net [researchgate.net]
- 15. cellmosaic.com [cellmosaic.com]
- 16. researchgate.net [researchgate.net]
- 17. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of MMAE-ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload.[1] Monomethyl auristatin E (MMAE) is a synthetic, highly potent antineoplastic agent frequently used as a payload in ADCs.[1][2] Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][3] Given the high potency of MMAE, rigorous and accurate in vitro cytotoxicity assessment is a critical step in the preclinical development of MMAE-ADCs to determine their efficacy and target specificity.[1][4]
These application notes provide detailed protocols for commonly used in vitro assays to evaluate the cytotoxicity of MMAE-ADCs, guidance on data interpretation, and representative data presented in a clear, comparative format.
Mechanism of Action of MMAE-ADCs
The cytotoxic effect of an MMAE-ADC is a multi-step process:
-
Binding and Internalization: The ADC's monoclonal antibody binds to a specific antigen on the surface of a cancer cell, triggering receptor-mediated endocytosis, which internalizes the ADC-antigen complex.[1]
-
Lysosomal Trafficking and Payload Release: The endosome containing the ADC fuses with a lysosome. The acidic environment and enzymes, such as Cathepsin B, within the lysosome cleave the linker, releasing the active MMAE payload into the cytoplasm.[1]
-
Microtubule Disruption and Apoptosis: Free MMAE binds to tubulin, disrupting microtubule dynamics.[1] This leads to cell cycle arrest in the G2/M phase, preventing mitosis and ultimately inducing apoptosis.[2]
Caption: Mechanism of action for an MMAE-based ADC.
Data Presentation: Comparative IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical metric for assessing the potency of an ADC. The following tables summarize representative IC50 values for MMAE and MMAE-ADCs across various cancer cell lines.
Table 1: In Vitro Cytotoxicity of MMAE (Free Drug)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| BxPC-3 | Pancreatic | 0.97 ± 0.10 | [5] |
| PSN-1 | Pancreatic | 0.99 ± 0.09 | [5] |
| Capan-1 | Pancreatic | 1.10 ± 0.44 | [5] |
| Panc-1 | Pancreatic | 1.16 ± 0.49 | [5] |
| MCF-7 | Breast (HER2-negative) | 0.35 | [6] |
Table 2: In Vitro Cytotoxicity of Anti-TF MMAE-ADC in Pancreatic Cancer Cell Lines
| Cell Line | TF Expression | IC50 (nM) | Reference |
| BxPC-3 | High | 1.15 ± 0.47 | [5] |
| PSN-1 | Moderate | 15.53 ± 2.39 | [5] |
| Capan-1 | Low | 105.65 ± 37.43 | [5] |
| Panc-1 | Low | >200 | [5] |
Table 3: In Vitro Cytotoxicity of various MMAE-ADCs
| ADC Target | Cell Line | IC50 (ng/mL) | Reference |
| CD30 | Karpas 299 | ~2-55 | [7][8] |
| HER2 | JIMT-1 | 1.023 | [7] |
| HER2 | BT-474 | 1.8 | [6] |
| HER2 | NCI-N87 | 9.2 | [9] |
Note: Direct comparison of IC50 values across different studies can be misleading due to variations in experimental conditions (e.g., antibody, linker, drug-to-antibody ratio, cell line, and assay duration).[7]
Experimental Protocols
A general workflow for in vitro cytotoxicity assays is crucial for obtaining reproducible data.
Caption: General workflow for an in vitro ADC cytotoxicity assay.
Cell Viability Assay using MTT
This colorimetric assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[4][10]
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
MMAE-ADC and control articles (e.g., unconjugated antibody, free MMAE)
-
MTT reagent (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[10][11]
-
96-well flat-bottom microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium.[10][11] Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.[10]
-
ADC Treatment: Prepare serial dilutions of the MMAE-ADC and controls in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds.[10] Include untreated cells as a control.
-
Incubation: Incubate the plate for a period of 48 to 144 hours at 37°C and 5% CO₂.[11]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate at 37°C for 1-4 hours.[4][11]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7] Incubate the plate in the dark at 37°C overnight.[11]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[7][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7][12]
Membrane Integrity Assay using LDH Release
This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme released into the culture medium upon cell membrane damage.[12]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
MMAE-ADC and controls
-
LDH cytotoxicity assay kit
-
Lysis buffer (for maximum LDH release control)
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Prepare Controls: In separate wells, prepare a "spontaneous release" control (untreated cells) and a "maximum release" control (cells treated with lysis buffer 30-45 minutes before the assay endpoint).[12][13]
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4-5 minutes.[12][14] Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]
-
Stop Reaction: Add the stop solution provided in the kit to each well.[15]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[13][14]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.[12]
Apoptosis Assay using Caspase-Glo® 3/7
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[16][17]
Materials:
-
Target cancer cell line
-
White, opaque-walled 96-well plates
-
MMAE-ADC and controls
-
Caspase-Glo® 3/7 Assay System
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using white-walled plates.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the cells in each well in a 1:1 volume ratio (e.g., 100 µL of reagent to 100 µL of cell culture medium).[16]
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Reading: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Luminescence is proportional to the amount of caspase activity. Data can be expressed as fold-change in caspase activity compared to untreated controls.
Conclusion
The selection of appropriate in vitro cytotoxicity assays is fundamental for the preclinical evaluation of MMAE-ADCs. The protocols detailed in these application notes for MTT, LDH, and Caspase-Glo® assays provide robust methods for determining the potency, mechanism of cell death, and target specificity of these promising cancer therapeutics. Consistent experimental execution and careful data analysis are paramount for generating reliable and reproducible results that can effectively guide the drug development process.
References
- 1. benchchem.com [benchchem.com]
- 2. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 3. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor effect of antitissue factor antibody‐MMAE conjugate in human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
- 14. Cytotoxicity LDH Assay Kit-WST CK12_ADCC manual | DOJINDO [dojindo.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]
- 17. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
Application Note: Cell Cycle Analysis of Monomethyl Auristatin E (MMAE) Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monomethyl auristatin E (MMAE) is a highly potent antimitotic agent and a synthetic analogue of the natural product dolastatin 10.[1] Due to its high cytotoxicity, MMAE is frequently used as a payload in antibody-drug conjugates (ADCs), which allows for targeted delivery to cancer cells, thereby minimizing systemic toxicity.[2][3] The mechanism of action of MMAE involves the inhibition of tubulin polymerization.[][5] By binding to tubulin, MMAE disrupts the formation of microtubules, which are essential components of the mitotic spindle required for chromosome segregation during mitosis.[6][7] This disruption leads to a halt in cell division, cell cycle arrest at the G2/M phase, and the subsequent induction of apoptosis.[2][3]
This application note provides a detailed protocol for analyzing the cell cycle distribution of cancer cells treated with MMAE using flow cytometry with propidium (B1200493) iodide (PI) staining.
Principle of the Assay
Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a population.[8] For cell cycle analysis, a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), is used.[9][10] The fluorescence intensity of the PI-stained cells is directly proportional to their DNA content.[11]
-
G0/G1 Phase: Cells have a normal (2N) DNA content.
-
S Phase: Cells are actively replicating their DNA, so their DNA content is between 2N and 4N.
-
G2/M Phase: Cells have completed DNA replication and have a doubled (4N) DNA content before dividing.
By analyzing the distribution of fluorescence intensity across a population of cells, the percentage of cells in each phase of the cell cycle can be quantified.[12] Treatment with MMAE is expected to cause an accumulation of cells in the G2/M phase.[13][14]
Experimental Protocols
This section details the necessary materials and step-by-step procedures for performing cell cycle analysis on MMAE-treated cells.
Materials and Reagents
Equipment:
-
Flow cytometer (e.g., BD LSR II, Beckman Coulter CyAn)[15]
-
Laminar flow hood
-
CO₂ incubator (37°C, 5% CO₂)
-
Centrifuge (refrigerated)[15]
-
Vortex mixer[15]
-
Hemocytometer or automated cell counter
-
Microscope
-
Pipettes and sterile tips[15]
-
12x75 mm polystyrene/polypropylene tubes for flow cytometry[15]
Reagents:
-
Cancer cell line of interest (e.g., PC-3, Capan-2, MCF7)
-
MMAE (or MMAE-conjugated ADC)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution[9]
-
Phosphate-Buffered Saline (PBS), sterile, ice-cold[16]
-
Dimethyl sulfoxide (B87167) (DMSO) (for MMAE stock solution)
-
70% Ethanol (B145695), ice-cold (for fixation)[15]
-
Propidium Iodide (PI) Staining Solution (see recipe below)[10][16]
PI Staining Solution Recipe (10 ml):
-
To 10 ml of 0.1% (v/v) Triton X-100 in PBS, add 2 mg of DNase-free RNase A.[16]
-
Add 200 µL of a 1 mg/ml PI stock solution (final concentration 20 µg/ml).[16]
-
Prepare this solution fresh before use.[16]
Detailed Methodology
Step 1: Cell Culture and Treatment
-
Culture cells in T-75 flasks until they reach approximately 80% confluency.
-
Harvest the cells using trypsin and perform a cell count.
-
Seed cells into 6-well plates at a predetermined density to ensure they are in the exponential growth phase and do not exceed 80% confluency at the end of the treatment period.
-
Allow cells to adhere and grow for 24 hours in a CO₂ incubator.[11]
-
Prepare a stock solution of MMAE in DMSO. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 1 nM, 4 nM, 10 nM). Include a vehicle control (DMSO) with a concentration equivalent to the highest MMAE concentration used.[13]
-
Treat the cells by replacing the existing medium with the MMAE-containing or vehicle control medium.
-
Incubate the cells for a specified time period (e.g., 24 hours).[2][17]
Step 2: Cell Harvesting
-
Following incubation, collect the culture medium from each well into labeled 15 mL conical tubes. This step is crucial to include any floating (mitotic or apoptotic) cells.[8]
-
Wash the adherent cells with 1 ml of PBS.
-
Add 0.5 ml of Trypsin-EDTA to each well to detach the remaining cells. Incubate for 3-5 minutes at 37°C.[8]
-
Neutralize the trypsin by adding 1 ml of complete medium (containing FBS) to each well.[8]
-
Resuspend the cells thoroughly and pool them with the previously collected culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[10]
-
Carefully aspirate the supernatant and wash the cell pellet once with 5 ml of ice-cold PBS. Centrifuge again at 300 x g for 5 minutes.
Step 3: Fixation
-
Discard the supernatant and resuspend the cell pellet in 0.5 ml of residual PBS. It is critical to achieve a single-cell suspension before adding ethanol to prevent clumping.[12][16]
-
While gently vortexing the cell suspension, add 4.5 ml of ice-cold 70% ethanol dropwise.[10][15] This slow addition is essential for proper fixation and to minimize cell aggregation.[15]
-
Fix the cells for at least 1 hour at 4°C. For longer storage, cells can be kept in 70% ethanol at -20°C for several weeks.[10]
Step 4: Staining
-
Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet them.[15]
-
Decant the ethanol carefully, ensuring the pellet is not disturbed.
-
Wash the cell pellet twice with 5 ml of cold PBS to remove any residual ethanol.[18]
-
Resuspend the cell pellet in 0.5 ml to 1 ml of the freshly prepared PI/RNase A staining solution.[10][16]
-
Incubate the tubes in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.[16][18]
Step 5: Flow Cytometry Analysis
-
Analyze the samples on a flow cytometer. Use a low flow rate to ensure optimal data resolution and narrow CVs (coefficient of variation).[9][11]
-
Collect data for at least 10,000 single-cell events per sample.[11][15]
-
Use a dot plot of the pulse area versus pulse width (or height) for the PI signal to gate out doublets and cell aggregates.[15][18]
-
Generate a histogram of the PI fluorescence intensity (Area) on a linear scale.[12]
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation and Interpretation
Treatment of cancer cells with MMAE is expected to induce a dose-dependent increase in the percentage of cells in the G2/M phase of the cell cycle. Below are tables summarizing representative quantitative data from studies on MMAE-treated prostate and pancreatic cancer cells.
Table 1: Cell Cycle Distribution in Prostate Cancer Cells Treated with MMAE for 24 Hours
| Cell Line | Treatment | % G0/G1 | % S | % G2/M |
| PC-3 | DMSO (Control) | 65.2% | 18.5% | 16.3% |
| 4 nM MMAE | 25.8% | 14.1% | 60.1% | |
| C4-2B | DMSO (Control) | 68.1% | 15.3% | 16.6% |
| 4 nM MMAE | 29.5% | 12.2% | 58.3% | |
| (Data adapted from studies on prostate cancer cells showing a significant G2/M arrest after 24-hour treatment with MMAE)[13][14] |
Table 2: Cell Cycle Distribution in Pancreatic Cancer Cells Treated with HzMUC1-MMAE for 24 Hours
| Cell Line | Treatment | % G0/G1 | % S | % G2/M |
| Capan-2 | Vehicle Control | 55.1% | 24.5% | 20.4% |
| 1 µg/ml | 28.3% | 15.6% | 56.1% | |
| 5 µg/ml | 15.7% | 8.9% | 75.4% | |
| CFPAC-1 | Vehicle Control | 48.2% | 30.1% | 21.7% |
| 1 µg/ml | 22.5% | 13.3% | 64.2% | |
| 5 µg/ml | 11.9% | 7.2% | 80.9% | |
| (Data adapted from a study demonstrating dose-dependent G2/M arrest in pancreatic cancer cells treated with an MMAE-conjugated antibody for 24 hours)[17] |
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
Caption: Workflow for cell cycle analysis of MMAE-treated cells.
MMAE Signaling Pathway to G2/M Arrest
Caption: MMAE inhibits tubulin polymerization, leading to G2/M arrest.
References
- 1. adcreview.com [adcreview.com]
- 2. benchchem.com [benchchem.com]
- 3. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. vet.cornell.edu [vet.cornell.edu]
- 11. benchchem.com [benchchem.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. researchgate.net [researchgate.net]
- 14. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 17. researchgate.net [researchgate.net]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Immunofluorescence Staining of Tubulin in MMAE Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl auristatin E (MMAE) is a potent antimitotic agent that is a critical component of several antibody-drug conjugates (ADCs) used in cancer therapy.[1][2] Its mechanism of action involves the disruption of microtubule dynamics by inhibiting tubulin polymerization.[1][2] This leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis, often through a process known as mitotic catastrophe.[1][3]
Immunofluorescence staining of tubulin is a powerful technique to visualize and quantify the effects of MMAE on the microtubule network within cells. This document provides detailed application notes and protocols for performing and analyzing immunofluorescence experiments to assess the impact of MMAE on tubulin organization.
Data Presentation: Quantitative Analysis of MMAE's Effect on Tubulin
The following tables summarize quantitative data from studies that have investigated the effect of MMAE on the microtubule network using immunofluorescence.
| Cell Line | MMAE Concentration | Treatment Duration | Quantitative Metric | Result | Reference |
| PC-3 (Prostate Cancer) | 4 nM | 24 hours | α-tubulin Fluorescence Intensity | Significant reduction compared to control | [1] |
| C4-2B (Prostate Cancer) | 96 nM | 24 hours | α-tubulin Fluorescence Intensity | Significant reduction compared to control | [1] |
Note: The different concentrations used in the study on PC-3 and C4-2B cells were based on the respective IC50 values for MMAE in each cell line.
Experimental Protocols
This section provides a detailed protocol for immunofluorescence staining of α-tubulin in cells treated with MMAE. This protocol is a synthesis of established methods.[4][5][6]
Materials:
-
Cell culture medium (appropriate for the cell line)
-
MMAE (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)
-
Primary Antibody: Mouse anti-α-tubulin antibody
-
Secondary Antibody: Fluorescently-conjugated goat anti-mouse IgG (e.g., Alexa Fluor 488)
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips in a petri dish or multi-well plate.
-
Culture cells to the desired confluency (typically 60-70%).
-
Treat the cells with the desired concentrations of MMAE or vehicle control (e.g., DMSO) for the specified duration.
-
-
Fixation:
-
Aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Add the fixation solution and incubate for 10-15 minutes at room temperature.
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add the permeabilization buffer and incubate for 10 minutes at room temperature.
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add the blocking buffer and incubate for 30-60 minutes at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-α-tubulin antibody in the blocking buffer at the recommended concentration.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.
-
Incubate for 1 hour at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Remove the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently-conjugated secondary antibody in the blocking buffer.
-
Add the diluted secondary antibody solution to the cells and incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
If desired, incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Wash the cells one final time with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filters for the chosen fluorophores.
-
Capture images and perform quantitative analysis of the microtubule network. This can include measuring fluorescence intensity, microtubule length, or microtubule density using image analysis software.
-
Visualizations
Experimental Workflow
Caption: Workflow for immunofluorescence staining of tubulin.
MMAE Mechanism of Action on Microtubules
Caption: MMAE's inhibitory effect on microtubule polymerization.
Signaling Pathway of MMAE-Induced Apoptosis
Caption: Pathway of MMAE-induced apoptosis via mitotic catastrophe.
References
- 1. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oaepublish.com [oaepublish.com]
- 4. f.hubspotusercontent40.net [f.hubspotusercontent40.net]
- 5. Immunocytochemistry/Immunofluorescence protocol for alpha Tubulin Antibody (NB100-1639): Novus Biologicals [novusbio.com]
- 6. biotium.com [biotium.com]
Application Notes and Protocols for the Development of MMAE-Based ADCs for Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapies designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. Monomethyl auristatin E (MMAE) is a synthetic and highly potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] Its sub-nanomolar potency makes it a frequently utilized payload in the development of ADCs for a variety of solid tumors.[3][4][5]
These application notes provide a comprehensive overview of the development of MMAE-based ADCs for solid tumors, including detailed experimental protocols for their characterization and evaluation.
Mechanism of Action of MMAE-Based ADCs
MMAE-based ADCs function through a multi-step process that begins with the specific binding of the monoclonal antibody component to a target antigen expressed on the surface of cancer cells.[6] Upon binding, the ADC-antigen complex is internalized, typically via receptor-mediated endocytosis, and trafficked to the lysosomes.[7] Within the acidic environment of the lysosome, the linker connecting the antibody to MMAE is cleaved by proteases, such as Cathepsin B, releasing the active payload into the cytoplasm.[8]
Once released, MMAE disrupts microtubule dynamics by inhibiting tubulin polymerization.[6] This interference with the formation of the mitotic spindle leads to G2/M phase cell cycle arrest and ultimately induces apoptosis.[8]
A key feature of MMAE-based ADCs is their ability to induce a "bystander effect."[8] MMAE is a membrane-permeable molecule, allowing it to diffuse out of the target cancer cell and kill neighboring, antigen-negative tumor cells.[8][9] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[9]
Preclinical and Clinical Development of MMAE-Based ADCs for Solid Tumors
A number of MMAE-based ADCs have been approved or are in clinical development for the treatment of various solid tumors. The selection of an appropriate target antigen that is highly expressed on tumor cells with limited expression on normal tissues is critical for the success of these therapies.
Table 1: Examples of MMAE-Based ADCs in Solid Tumors
| ADC Name (Vedotin) | Target Antigen | Solid Tumor Indications | Development Phase |
| Enfortumab vedotin | Nectin-4 | Urothelial Carcinoma | Approved |
| Tisotumab vedotin | Tissue Factor | Cervical Cancer | Approved |
| Disitamab vedotin | HER2 | Gastric Cancer, Urothelial Carcinoma | Approved (China) |
| Telisotuzumab vedotin | c-Met | Non-Small Cell Lung Cancer | Clinical Trials |
| Glembatumomab vedotin | GPNMB | Breast Cancer, Melanoma | Clinical Trials |
Table 2: Representative In Vitro Cytotoxicity of MMAE-Based ADCs in Solid Tumor Cell Lines
| ADC | Target Cell Line | Tumor Type | Target Expression | IC50 (nM) |
| Anti-HER2-vc-MMAE | SK-BR-3 | Breast Cancer | High | 3.27 ± 0.42[10] |
| Anti-HER2-vc-MMAE | BT-474 | Breast Cancer | High | ~1-10 |
| Anti-EGFR-vc-MMAE | A549 | Lung Cancer | Moderate | ~10-100 |
| Anti-TF-vc-MMAE | BxPC-3 | Pancreatic Cancer | High | 0.97 ± 0.10[5] |
| Anti-TF-vc-MMAE | Panc-1 | Pancreatic Cancer | Moderate | 1.16 ± 0.49[5] |
Table 3: Representative In Vivo Efficacy of MMAE-Based ADCs in Solid Tumor Xenograft Models
| ADC | Xenograft Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Enfortumab vedotin | NCI-H322M | NSCLC | 1.25 mg/kg, weekly | Significant TGI | [11] |
| Tisotumab vedotin | Patient-Derived | Cervical Cancer | 2 mg/kg, q3w | Tumor Regression | [11] |
| Anti-EGFR-vc-MMAE | A549 | Lung Cancer | 10 mg/kg, weekly | Significant TGI | [12][13] |
| m825-MMAE | Orthotopic Pancreatic | Pancreatic Cancer | Not Specified | Tumor Growth Blockade | [14] |
Experimental Protocols
The development and characterization of MMAE-based ADCs involve a series of in vitro and in vivo assays to evaluate their efficacy, specificity, and safety.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the ADC required to inhibit the growth of cancer cells by 50% (IC50).[2][15]
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
MMAE-based ADC and isotype control ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C, 5% CO2.[16]
-
ADC Treatment: Prepare serial dilutions of the MMAE-based ADC and the isotype control ADC in complete medium. Remove the medium from the cells and add 100 µL of the ADC dilutions. Include wells with medium only (blank) and untreated cells (vehicle control).
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.[15]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[16]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[17]
-
Data Analysis: Subtract the absorbance of the blank wells from all other wells. Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve fit.
ADC Internalization Assay (Flow Cytometry)
This assay quantifies the internalization of the ADC into target cells.[7][18]
Materials:
-
Target cancer cell line
-
Fluorescently labeled MMAE-based ADC (e.g., conjugated to Alexa Fluor 488)
-
Isotype control ADC (fluorescently labeled)
-
Trypan blue or another quenching agent
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in FACS buffer to a concentration of 1 x 10^6 cells/mL.
-
ADC Incubation: Add the fluorescently labeled ADC to the cells at a predetermined concentration (e.g., 10 µg/mL) and incubate on ice for 30 minutes to allow binding but prevent internalization.
-
Internalization Induction: Shift the cells to 37°C to initiate internalization. Take aliquots at various time points (e.g., 0, 30, 60, 120, 240 minutes).
-
Stop Internalization: At each time point, place the cell aliquot on ice to stop further internalization.
-
Quenching: To distinguish between surface-bound and internalized ADC, add a quenching agent like Trypan blue to one set of samples to quench the fluorescence of the non-internalized ADC.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The mean fluorescence intensity (MFI) of the quenched samples represents the internalized ADC.
-
Data Analysis: Calculate the percentage of internalization at each time point using the following formula: % Internalization = (MFI of quenched sample / MFI of unquenched sample) x 100
In Vitro Bystander Effect Assay (Co-culture Assay)
This assay evaluates the ability of the MMAE-based ADC to kill antigen-negative cells in the presence of antigen-positive cells.[8][15]
Materials:
-
Antigen-positive target cancer cell line
-
Antigen-negative cancer cell line (stably expressing a fluorescent protein, e.g., GFP)
-
MMAE-based ADC and isotype control ADC
-
96-well plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Co-culture a mixture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate at a specific ratio (e.g., 1:1).[8]
-
ADC Treatment: Add serial dilutions of the MMAE-based ADC and isotype control ADC to the co-culture wells.
-
Incubation: Incubate the plate for 72-96 hours.[8]
-
Imaging and Quantification: Image the wells using a fluorescence microscope to visualize the GFP-positive (antigen-negative) cells. Quantify the number of viable GFP-positive cells using image analysis software or a plate reader capable of measuring fluorescence.
-
Data Analysis: Compare the viability of the antigen-negative cells in the co-culture treated with the ADC to those in a monoculture of antigen-negative cells treated with the same ADC concentration. A significant decrease in the viability of antigen-negative cells in the co-culture indicates a bystander effect.[15]
In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of the MMAE-based ADC in a living organism.[1][19]
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or SCID mice)
-
Target cancer cell line
-
Matrigel (optional)
-
MMAE-based ADC, isotype control ADC, and vehicle control (e.g., PBS)
-
Sterile syringes and needles
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.[1]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly (e.g., twice weekly) using calipers. Tumor Volume = (Length x Width²) / 2.[1]
-
Randomization and Dosing: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, MMAE-based ADC). Administer the treatments, typically via intravenous (IV) injection, at a predetermined dosing schedule (e.g., once weekly).[1]
-
Efficacy and Toxicity Monitoring: Continue to monitor tumor volume and body weight throughout the study. Body weight loss can be an indicator of toxicity.[1]
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size, or when significant toxicity is observed. Tumors are then excised and weighed.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for the ADC-treated groups compared to the control group.
Signaling Pathways in MMAE-Induced Apoptosis
The cytotoxic effect of MMAE is mediated through the induction of apoptosis following cell cycle arrest. The disruption of microtubule dynamics activates the intrinsic apoptotic pathway.
Conclusion
The development of MMAE-based ADCs for solid tumors is a promising area of oncology research. The high potency of MMAE, combined with the specificity of monoclonal antibodies, allows for targeted delivery of a cytotoxic payload to cancer cells. The protocols and information provided in these application notes offer a framework for the preclinical evaluation of these complex and potent therapeutic agents. Careful characterization of their in vitro and in vivo properties is essential for their successful translation to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 3. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hoeford.com [hoeford.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. creative-biolabs.com [creative-biolabs.com]
- 19. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Monomethyl Auristatin E (MMAE) Payload in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl Auristatin E (MMAE) is a highly potent synthetic antineoplastic agent, representing a cornerstone in the development of antibody-drug conjugates (ADCs) for the treatment of hematological malignancies.[1] Derived from the natural marine product dolastatin 10, MMAE exhibits cytotoxicity that is 100 to 1000 times more potent than conventional chemotherapy agents like doxorubicin.[2][3] Its primary mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2] Due to its high toxicity as a standalone agent, MMAE is conjugated to monoclonal antibodies (mAbs) that target specific tumor-associated antigens, enabling targeted delivery to cancer cells while minimizing systemic exposure.[3][4] This targeted approach has led to the successful clinical development and approval of several MMAE-based ADCs, such as brentuximab vedotin and polatuzumab vedotin, for various lymphomas.[1][5]
These application notes provide a comprehensive overview of the use of MMAE as a payload in ADCs for hematological malignancies, including its mechanism of action, protocols for key in vitro and in vivo experiments, and a summary of relevant preclinical and clinical data.
Mechanism of Action
The therapeutic effect of MMAE-based ADCs is a multi-step process that begins with the specific binding of the ADC to a target antigen on the surface of a cancer cell.[2]
-
Binding and Internalization : The monoclonal antibody component of the ADC recognizes and binds to a specific antigen predominantly expressed on malignant hematological cells (e.g., CD30 on Hodgkin lymphoma cells or CD79b on B-cells).[2][5] Following binding, the ADC-antigen complex is internalized by the cell through endocytosis.[2]
-
Lysosomal Trafficking and Payload Release : Once inside the cell, the complex is trafficked to the lysosomes.[2] The acidic environment and the presence of lysosomal proteases, such as cathepsin B, cleave the linker (commonly a valine-citrulline linker) that connects the antibody to the MMAE payload.[6][7]
-
Tubulin Inhibition and Apoptosis : The released, cell-permeable MMAE then diffuses into the cytoplasm and binds to tubulin, disrupting the microtubule network.[6][2] This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis).[2][8]
-
Bystander Effect : A key feature of MMAE-based ADCs with cleavable linkers is the "bystander effect."[9][] The released, uncharged MMAE is membrane-permeable and can diffuse out of the target antigen-positive cell to kill adjacent antigen-negative tumor cells in the microenvironment.[2][11] This is particularly important for treating heterogeneous tumors where not all cancer cells express the target antigen.[9]
Signaling Pathway of MMAE-Induced Apoptosis
Caption: Mechanism of action of an MMAE-based ADC leading to apoptosis.
Applications in Hematological Malignancies
MMAE-based ADCs have shown significant efficacy in a range of hematological cancers.
| ADC (Target) | Hematological Malignancy | Approval Status/Phase | Reference |
| Brentuximab vedotin (CD30) | Hodgkin Lymphoma, Anaplastic Large Cell Lymphoma | Approved | [5] |
| Polatuzumab vedotin (CD79b) | Diffuse Large B-Cell Lymphoma | Approved | [5] |
| Tisotumab vedotin (Tissue Factor) | Multiple solid tumors (potential for hematological) | Approved (for cervical cancer) | [5] |
| Telisotuzumab vedotin (c-Met) | Non-Small Cell Lung Cancer (potential for hematological) | Phase III | [5] |
| Zilovertamab vedotin (ROR1) | Chronic Lymphocytic Leukemia, Mantle Cell Lymphoma | Clinical Trials | [5] |
| Anti-CD22-vc-MMAE | Precursor B-cell Acute Lymphoblastic Leukemia | Preclinical | [12] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of an MMAE-ADC.[13]
Materials:
-
Target hematological cancer cell line (e.g., Karpas 299 for CD30-positive lymphoma)
-
Complete cell culture medium
-
MMAE-ADC and isotype control ADC
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[13] Incubate overnight at 37°C with 5% CO2 to allow for cell attachment (if applicable) or adaptation.[13]
-
ADC Treatment: Prepare serial dilutions of the MMAE-ADC and control ADC in complete medium. Remove the old medium from the wells and add 100 µL of the diluted ADCs. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C with 5% CO2.[13] The longer incubation time is suitable for tubulin inhibitors like MMAE.[13]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[13]
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark.[13]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other wells. Calculate the percentage of cell viability relative to the untreated control wells. Plot the percentage of viability against the log of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.
In Vitro Bystander Effect Assay (Co-Culture)
This protocol assesses the ability of an MMAE-ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.[9][11]
Materials:
-
Antigen-positive (Ag+) cell line (e.g., NCI-N87)
-
Antigen-negative (Ag-) cell line stably expressing a fluorescent protein (e.g., GFP-MCF7)[11]
-
Complete cell culture medium
-
MMAE-ADC with a cleavable linker
-
96-well plates
-
Flow cytometer or fluorescence microscope
Protocol:
-
Cell Seeding: Seed Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1) with a constant total cell number per well.[9] Include monocultures of both cell lines as controls.[9]
-
ADC Treatment: Treat the co-cultures and monocultures with a concentration of the MMAE-ADC that is highly cytotoxic to the Ag+ cells but has minimal effect on the Ag- monoculture (e.g., 100 nM T-vc-MMAE).[11]
-
Incubation: Incubate the plate for 72-96 hours.
-
Data Acquisition:
-
Flow Cytometry: Harvest the cells, stain with a viability dye (e.g., propidium (B1200493) iodide), and analyze by flow cytometry. Gate on the GFP-positive (Ag-) population and determine the percentage of viable cells.
-
Fluorescence Microscopy: Image the wells and quantify the number of viable GFP-positive cells.
-
-
Data Analysis: Calculate the percentage of viable Ag- cells in the co-cultures compared to the Ag- monoculture treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.
Caption: Workflow for an in vitro bystander effect assay.
In Vivo Efficacy Study (Xenograft Model)
This protocol outlines a general procedure for evaluating the anti-tumor activity of an MMAE-ADC in a mouse xenograft model of hematological malignancy.[1][12]
Materials:
-
Immunodeficient mice (e.g., SCID or NSG)[1]
-
Hematological cancer cell line (e.g., Reh for B-ALL)[12]
-
MMAE-ADC, isotype control ADC, and vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously or intravenously inject a suspension of the cancer cells into the mice. For subcutaneous models, wait for tumors to reach a palpable size (e.g., 100-200 mm³).[14]
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle, isotype control ADC, MMAE-ADC at different doses).
-
ADC Administration: Administer the ADCs and controls intravenously at the specified doses and schedule (e.g., once weekly).
-
Monitoring:
-
Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Primary endpoints are typically tumor growth inhibition and overall survival.[1]
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the ADC-treated groups compared to the control group. Analyze survival data using Kaplan-Meier curves.
Quantitative Data Summary
The following tables summarize representative data for MMAE-based ADCs in hematological malignancies.
Table 1: In Vitro Cytotoxicity of MMAE-ADCs
| ADC | Cell Line | Hematological Malignancy | IC50 (ng/mL) | Reference |
| αCD22 Ab-MMAE | Reh | Precursor B-cell ALL | 143.3 | [12] |
| αCD22 Ab-MMAE | JM1 | Precursor B-cell ALL | 211.0 | [12] |
| T-vc-MMAE | NCI-N87 (HER2+) | Gastric Carcinoma (example for bystander) | ~0.1 nM | [9] |
| T-vc-MMAE | GFP-MCF7 (HER2-) | Breast Carcinoma (example for bystander) | ~350 nM | [9] |
Table 2: In Vivo Efficacy of MMAE-ADCs in Xenograft Models
| ADC | Model | Dosing | Outcome | Reference |
| αCD22 Ab-MMAE | Primary human leukemia (preB ALL) | 7.5 mg/kg | Significant tumor growth inhibition and increased survival vs. controls | [12] |
| ch10D7-MMAE | PDAC Xenograft | 5 mg/kg, every 2 weeks | Significant tumor growth inhibition and increased survival (median 53 days vs 30 days for vehicle) | [14] |
Table 3: Clinical Toxicity of MMAE-ADCs
| ADC | Common Grade 3/4 Adverse Events | Reference |
| Brentuximab vedotin | Neutropenia, peripheral neuropathy | [15] |
| Polatuzumab vedotin | Neutropenia, thrombocytopenia, anemia, peripheral neuropathy | [15] |
Conclusion
Monomethyl Auristatin E continues to be a highly effective and widely utilized payload for antibody-drug conjugates in the treatment of hematological malignancies. Its potent antimitotic activity, combined with the targeted delivery afforded by monoclonal antibodies and the ability to induce bystander killing, provides a powerful therapeutic strategy. The protocols and data presented here offer a framework for researchers and drug developers to design and evaluate novel MMAE-based ADCs, with the ultimate goal of improving outcomes for patients with hematological cancers. Careful consideration of experimental design, including the choice of appropriate models and endpoints, is crucial for the successful preclinical and clinical development of these promising therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 3. adcreview.com [adcreview.com]
- 4. nbinno.com [nbinno.com]
- 5. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 6. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 11. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of an Anti-CD22 Antibody-Monomethyl Auristatin E Conjugate in a Preclinical Xenograft Model of Precursor B cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming MMAE Resistance in Cancer Cells
Welcome to the technical support center for researchers investigating and troubleshooting resistance to Monomethyl Auristatin E (MMAE) and MMAE-based Antibody-Drug Conjugates (ADCs). This resource provides practical guidance, experimental protocols, and data to help you identify mechanisms of resistance and explore strategies to overcome them in your cancer cell models.
Frequently Asked Questions (FAQs)
Q1: My cells have developed resistance to an MMAE-based ADC. What are the most common underlying mechanisms?
A1: Acquired resistance to MMAE-based ADCs is multifactorial. The most frequently reported mechanisms include:
-
Upregulation of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1/ABCB1), is a primary cause.[1][2] These pumps actively transport MMAE out of the cell, reducing its intracellular concentration and cytotoxic effect.[2][3]
-
Alterations in the Target Antigen: For ADCs, resistance can arise from the downregulation of the target cell-surface antigen (e.g., CD30 for Brentuximab Vedotin), which reduces the amount of ADC that can bind to and enter the cell.[1][4]
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Payload-Specific Resistance: Cells can develop intrinsic resistance to the MMAE payload itself, independent of the antibody.[3][5] This may involve changes in tubulin isoforms or mutations that prevent MMAE from effectively disrupting the microtubule network.[1][4]
-
Evasion of Apoptosis: Cancer cells can upregulate anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, which block the signaling cascade that MMAE-induced microtubule disruption would normally trigger to induce cell death.[4][6]
-
Impaired ADC Processing: Resistance can also emerge from defects in the ADC trafficking and lysosomal degradation pathway, preventing the efficient release of the active MMAE payload inside the cell.[1][7]
Q2: How can I determine if drug efflux via MDR1/P-glycoprotein is the cause of resistance in my cell line?
A2: You can investigate the role of MDR1 through a few key experiments:
-
Gene and Protein Expression Analysis: Use quantitative real-time PCR (qRT-PCR) and Western blotting to compare the mRNA and protein levels of ABCB1/MDR1 in your resistant cell line versus the parental (sensitive) line. A significant increase in the resistant line is a strong indicator.[1][3]
-
Functional Efflux Assay: Perform a dye efflux assay using a fluorescent substrate of MDR1, such as Rhodamine 123. Resistant cells overexpressing MDR1 will show lower intracellular fluorescence because they rapidly pump the dye out. This can be measured via flow cytometry.
-
Pharmacological Inhibition: Treat your resistant cells with the MMAE-ADC in combination with a known MDR1 inhibitor (e.g., verapamil, tariquidar, zosuquidar).[2] A significant restoration of sensitivity to the ADC (a decrease in the IC50 value) strongly suggests that MDR1 activity is a key resistance mechanism.[2]
Q3: My resistant cells do not overexpress MDR1. What other mechanisms should I investigate?
A3: If MDR1 is not upregulated, consider the following possibilities:
-
Other ABC Transporters: Investigate the expression of other transporters known to efflux ADC payloads, such as MRP1 (ABCC1) or BCRP (ABCG2).[1][8]
-
Tubulin Alterations: Analyze the expression of different β-tubulin isotypes (e.g., βIII-tubulin), as overexpression of certain isotypes is linked to resistance to microtubule-targeting agents.[4] While direct tubulin gene mutations are a known mechanism for taxane (B156437) resistance, their role in MMAE resistance is still under investigation.[4]
-
Apoptosis Pathway Defects: Use Western blotting to check for the overexpression of anti-apoptotic proteins like Bcl-2 or Bcl-xL.[4][9] You can test this functionally by co-treating cells with MMAE and a BH3 mimetic (e.g., Venetoclax/ABT-199) to see if sensitivity is restored.[9]
-
Antigen Levels (for ADCs): Use flow cytometry to quantify the surface level of the target antigen on both sensitive and resistant cells. A significant reduction in antigen expression on resistant cells could explain the lack of ADC efficacy.[1]
Q4: What are the most promising strategies to overcome MMAE resistance in a preclinical setting?
A4: Strategies generally involve circumventing the specific resistance mechanism:
-
Combination Therapy: Combining the MMAE-ADC with an agent that targets the resistance mechanism is highly effective. This includes co-administration with MDR1 inhibitors or with drugs that inhibit anti-apoptotic pathways (e.g., Bcl-2 inhibitors).[2][9]
-
Switching Payloads: If resistance is specific to the MMAE payload or its efflux by MDR1, using a next-generation ADC with a different class of payload that is not an MDR1 substrate can be effective.[1] For example, switching from an MMAE-ADC to one carrying a topoisomerase inhibitor may restore efficacy.[5]
-
Modulating the Tumor Microenvironment: The tumor microenvironment can contribute to drug resistance. Strategies targeting these interactions are an emerging area of research.[8]
Troubleshooting Guide
This guide addresses common experimental issues and provides a logical workflow for diagnosing and overcoming MMAE resistance.
Problem: High IC50 Value for MMAE or MMAE-ADC in a Developed Cell Line
The first step in characterizing a potential resistance mechanism is to quantify the degree of resistance. After developing a resistant cell line, a significant increase in the half-maximal inhibitory concentration (IC50) is expected.
Experimental Workflow for Investigating MMAE Resistance
Quantitative Data Summary
The degree of MMAE resistance can vary significantly between cell models. The tables below summarize representative data from preclinical studies.
Table 1: Examples of Acquired MMAE Resistance in Cancer Cell Lines
| Cell Line Model | ADC/Drug Used for Selection | Fold-Resistance to ADC | Fold-Resistance to Free MMAE | Key Mechanism Identified | Reference |
| Karpas-299 (ALCL) | Brentuximab Vedotin (BV) | >1,000-fold | Sensitive | CD30 Downregulation | [1] |
| DEL (ALCL) | Brentuximab Vedotin (BV) | >1,000 to 10,000-fold | 10 to 40-fold | MDR1 (ABCB1) Upregulation (5-15 fold increase) | [1] |
| L428 (Hodgkin Lymphoma) | Brentuximab Vedotin (BV) | 8.7-fold | ~39-fold | MDR1 Upregulation / MMAE Resistance | [3] |
| NCI-N87 (Gastric) | Anti-CD22-vc-MMAE | >100-fold | Not Reported | MDR1 (ABCB1) Upregulation (8-263 fold induction) | [1] |
| RT112 (Bladder) | Enfortumab Vedotin (EV) | 4 to 5-fold | Increased | Resistance to MMAE Payload | [5] |
Table 2: Reversal of MMAE Resistance with ABCB1/P-gp Inhibitors
| Cell Line | ADC/Drug | P-gp Inhibitor | IC50 of ADC (nmol/L) - No Inhibitor | IC50 of ADC (nmol/L) - With Inhibitor | Reference |
| ADC-Resistant Breast Cancer | N41mab-vcMMAE | Tariquidar | >1,000 | ~20 | [2] |
| ADC-Resistant Breast Cancer | N41mab-vcMMAE | Elacridar | >1,000 | ~10 | [2] |
| ADC-Resistant Breast Cancer | N41mab-vcMMAE | Zosuquidar | >1,000 | ~10 | [2] |
| KM-H2 (CD30+) | Brentuximab Vedotin | Elacridar | ~100 ng/mL | ~20 ng/mL | [10] |
Key Signaling Pathways in MMAE Resistance
Overview of Primary MMAE Resistance Mechanisms
MMAE resistance is a multi-faceted problem. The diagram below illustrates the three primary pathways that cancer cells exploit to evade the cytotoxic effects of MMAE delivered by an ADC.
Apoptosis Evasion via Bcl-2 Upregulation
Even when MMAE successfully disrupts microtubules and triggers cell cycle arrest, cancer cells can survive by upregulating anti-apoptotic proteins like Bcl-2. Bcl-2 sequesters pro-apoptotic proteins (like Bax/Bak), preventing the mitochondrial outer membrane permeabilization (MOMP) required to execute apoptosis.
Detailed Experimental Protocols
Protocol 1: Generation of an MMAE-Resistant Cell Line
This protocol describes a common method for generating a drug-resistant cell line through continuous, dose-escalating exposure.[11][12][13]
Materials:
-
Parental cancer cell line of interest
-
Complete growth medium
-
Free MMAE (or relevant MMAE-ADC)
-
DMSO (for drug stock preparation)
-
Cell culture flasks/plates, incubators, etc.
-
Cell viability assay kit (e.g., MTT, MTS, or CellTiter-Glo®)
Procedure:
-
Determine Initial IC50: Perform a baseline cell viability assay to determine the IC50 of the parental cell line to MMAE.
-
Initial Exposure: Seed the parental cells and treat them with MMAE at a concentration equal to their IC10-IC20 (a dose that allows the majority of cells to survive). Culture for 2-3 days.[12]
-
Recovery Phase: Remove the MMAE-containing medium, wash the cells with PBS, and add fresh, drug-free medium. Allow the surviving cells to recover and repopulate the flask until they reach ~80% confluency.[1][11]
-
Dose Escalation: Passage the recovered cells and repeat the treatment cycle (steps 2-3), but this time use a 1.5- to 2-fold higher concentration of MMAE.[12]
-
Iterative Cycles: Continue this process of incremental dose escalation and recovery for several weeks to months.[12] The goal is to select for a population that can proliferate in the presence of progressively higher drug concentrations.
-
Confirmation of Resistance: At regular intervals (e.g., every 4-5 cycles), perform a full dose-response curve on the selected cell population and compare its IC50 to the original parental line. A resistant line is typically defined as having a stable IC50 value that is at least 3- to 10-fold higher than the parental line.[13]
-
Establishment and Banking: Once the desired level of stable resistance is achieved, expand the cell line in the presence of the final maintenance dose of MMAE and cryopreserve multiple vials.
Protocol 2: Rhodamine 123 Efflux Assay for MDR1 Function
This protocol assesses the functional activity of MDR1/P-gp by measuring the efflux of the fluorescent substrate Rhodamine 123 via flow cytometry.[3][14][15]
Materials:
-
Parental and MMAE-resistant cell lines
-
Rhodamine 123 (stock solution in DMSO)
-
MDR1 inhibitor (e.g., 50 µM Verapamil or 10 µM Tariquidar)
-
Complete growth medium (serum-free for assay)
-
Flow cytometer with a 488 nm laser and appropriate emission filter (e.g., FITC channel)
Procedure:
-
Cell Preparation: Harvest parental and resistant cells, wash with PBS, and resuspend them in pre-warmed, serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Pre-treatment (Control): For each cell line, prepare a control tube by pre-incubating the cells with an MDR1 inhibitor (e.g., Verapamil) for 30-60 minutes at 37°C. This will serve as a positive control for MDR1-mediated efflux.
-
Rhodamine 123 Loading: Add Rhodamine 123 to all cell suspensions (including inhibitor-treated controls) to a final concentration of ~0.1-1 µg/mL. Incubate for 30-60 minutes at 37°C, protected from light.[15]
-
Washing: Pellet the cells by centrifugation (300 x g, 5 min), discard the supernatant, and wash the cells once with ice-cold PBS to remove extracellular dye.
-
Efflux Phase: Resuspend the cell pellets in pre-warmed, drug-free complete medium and incubate at 37°C for 30-60 minutes.[15] During this time, cells with active MDR1 pumps will efflux the Rhodamine 123.
-
Flow Cytometry Analysis: After the efflux period, place cells on ice to stop the process. Analyze the intracellular fluorescence of the cells on a flow cytometer.
-
Data Interpretation:
-
Parental Cells: Should exhibit high fluorescence, as they retain the dye.
-
Resistant Cells: If MDR1 is overactive, they will show significantly lower fluorescence compared to parental cells due to dye efflux.
-
Resistant Cells + Inhibitor: These cells should show high fluorescence, similar to the parental line, as the inhibitor has blocked the efflux pump activity. This result confirms that the low fluorescence in the resistant line is specifically due to MDR1 function.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Acquired Resistance to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. guoncologynow.com [guoncologynow.com]
- 6. Bcl-2 Inhibition to Overcome Resistance to Chemo- and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Lysosomal P-gp-MDR1 Confers Drug Resistance of Brentuximab Vedotin and Its Cytotoxic Payload Monomethyl Auristatin E in Tumor Cells [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Acquired Resistance to MMAE-ADCs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to Monomethyl Auristatin E (MMAE)-based Antibody-Drug Conjugates (ADCs).
Troubleshooting Guides
This section addresses common issues encountered during preclinical studies of MMAE-ADC resistance.
Issue 1: Decreased sensitivity of tumor cells to an MMAE-ADC after prolonged exposure.
Possible Cause & Troubleshooting Steps:
-
Upregulation of Drug Efflux Pumps: MMAE is a known substrate for ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1/ABCB1).[1][2][3][4] Chronic exposure to the MMAE-ADC may have selected for a cell population with increased expression of these pumps, leading to active efflux of the payload from the cell.
-
Verification:
-
Gene Expression Analysis: Quantify the mRNA levels of ABCB1 (MDR1) and other relevant ABC transporters (e.g., ABCC1/MRP1) using quantitative real-time PCR (qPCR) in your resistant cell line compared to the parental, sensitive cell line. An 8- to 263-fold induction of ABCB1 has been observed in resistant models.[2]
-
Protein Expression Analysis: Confirm the increased expression of P-gp/MDR1 at the protein level using Western blotting or flow cytometry.[2]
-
Functional Assay: Perform a cytotoxicity assay with the MMAE payload in the presence and absence of a P-gp inhibitor (e.g., elacridar (B1662867), tariquidar). A significant decrease (4.2- to 22-fold) in the EC50 of MMAE in the presence of the inhibitor would indicate P-gp-mediated resistance.[5][6]
-
-
Solution:
-
-
Reduced Target Antigen Expression: The ADC may have exerted selective pressure, leading to the outgrowth of cells with lower or no expression of the target antigen.
-
Verification:
-
Solution:
-
Consider a bi-specific ADC targeting a different antigen in addition to the original target.
-
Evaluate alternative therapies that do not rely on the downregulated antigen.
-
-
-
Impaired ADC Internalization and Trafficking: Defects in the endocytic pathway can prevent the ADC from reaching the lysosome, where MMAE is typically released.[2][3][7]
-
Verification:
-
Confocal Microscopy: Use a fluorescently labeled ADC to visualize its internalization and co-localization with lysosomal markers (e.g., LAMP1) in both sensitive and resistant cells. A lack of co-localization in resistant cells would suggest a trafficking defect.
-
-
Solution:
-
Investigate the expression and function of proteins involved in clathrin-mediated endocytosis.[3]
-
Consider ADCs with linkers that can be cleaved outside of the lysosome, although this may increase off-target toxicity.
-
-
Issue 2: Cross-resistance to other chemotherapeutic agents is observed in your MMAE-ADC resistant cell line.
Possible Cause & Troubleshooting Steps:
-
Multidrug Resistance (MDR) Phenotype: The upregulation of efflux pumps like P-gp/MDR1 often confers resistance to a wide range of chemotherapeutic agents that are also substrates for these transporters.[2][3]
-
Verification:
-
Cytotoxicity Assays: Test the sensitivity of your resistant cell line to other chemotherapeutic agents known to be P-gp substrates (e.g., taxanes, vinca (B1221190) alkaloids).[2]
-
Confirm P-gp Upregulation: Follow the steps outlined in "Issue 1" to confirm increased P-gp expression and function.
-
-
Solution:
-
Utilize drugs that are not P-gp substrates.
-
Explore the use of P-gp inhibitors in combination with the chemotherapeutic agents.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to MMAE-ADCs?
A1: The most commonly reported mechanisms of acquired resistance to MMAE-ADCs in preclinical models are:
-
Upregulation of ABC drug efflux transporters , particularly P-glycoprotein (P-gp/MDR1), which actively pump MMAE out of the cell.[1][2][3][5]
-
Downregulation or loss of the target antigen on the cell surface, which prevents the ADC from binding and being internalized.[2]
-
Defects in ADC trafficking and lysosomal processing , which can prevent the release of the MMAE payload inside the cell.[2][3][7]
-
Alterations in tubulin , the target of MMAE, although this is less frequently reported for ADCs compared to traditional tubulin-targeting agents.[2][7]
-
Dysregulation of apoptotic signaling pathways , leading to a decreased propensity for cells to undergo programmed cell death.[4]
Q2: How can I generate an MMAE-ADC resistant cell line in vitro?
A2: A common method is to chronically expose a cancer cell line to the MMAE-ADC. This can be done through either continuous exposure to gradually increasing concentrations of the ADC or through intermittent (pulsed) exposure to a fixed concentration (e.g., the IC80), followed by a recovery period.[8] The goal is to select for and expand the population of cells that can survive in the presence of the drug.
Q3: Is MMAE a substrate for P-glycoprotein (MDR1)?
A3: Yes, MMAE is a well-documented substrate for P-glycoprotein (P-gp/MDR1).[5][6] Studies have shown a high efflux ratio for MMAE in cells overexpressing P-gp, and this efflux can be abolished by P-gp inhibitors like elacridar.[5][6][9]
Q4: Can resistance to an MMAE-ADC be overcome?
A4: In preclinical models, several strategies have shown promise for overcoming MMAE-ADC resistance:
-
Switching to an ADC with a non-MDR1 substrate payload. [2][7]
-
Co-administration of a P-gp inhibitor , such as tariquidar, which has been shown to restore sensitivity to the ADC in resistant tumors in vivo.[1]
-
Using an ADC with a different linker technology that may alter the intracellular release and processing of the payload.[10]
Q5: Does the drug-to-antibody ratio (DAR) influence resistance?
A5: While not a direct mechanism of acquired resistance, the DAR can influence the efficacy and toxicity of an ADC. ADCs with a very high DAR can have faster clearance and may be more susceptible to efflux-mediated resistance due to a higher intracellular payload concentration.[3][11]
Quantitative Data Summary
Table 1: Effect of P-gp/MDR1 Inhibition on MMAE and Brentuximab Vedotin (MMAE-ADC) Cytotoxicity
| Cell Line | Treatment | Fold-Decrease in EC50 (Resensitization) | Reference |
| Various P-gp expressing cell lines | MMAE + chloroquine (B1663885) (lysosomotropic agent) | 2.9 - 16 | [5][6] |
| Various P-gp expressing cell lines | MMAE + elacridar (P-gp inhibitor) | 4.2 - 22 | [5][6] |
| KM-H2 (CD30+, P-gp+) | Brentuximab Vedotin + chloroquine/elacridar | 2.8 - 21.4 | [5][6] |
Table 2: Fold Resistance in Cell Lines with Acquired Resistance to MMAE-ADCs
| Resistant Cell Line Model | ADC Used for Induction | Fold Resistance to ADC | Primary Mechanism | Reference |
| DEL-35R | Brentuximab Vedotin | >1000 - 10,000 | Increased MDR1 protein (5-15 fold) | [2] |
| Karpas-299-35R | Brentuximab Vedotin | >1000 | CD30 antigen downregulation | [2] |
| BJAB.Luc & WSU-DLCL2 resistant variants | Anti-CD22-vc-MMAE | Not specified, refractory in vivo | Increased ABCB1 (MDR1) gene expression (8-263 fold) | [2] |
Experimental Protocols
Protocol 1: Generation of an MMAE-ADC Resistant Cell Line
-
Determine the IC50: First, determine the half-maximal inhibitory concentration (IC50) of the MMAE-ADC on the parental cancer cell line using a standard cell viability assay (e.g., CellTiter-Glo®, MTT).
-
Chronic Exposure: Culture the parental cells in the presence of the MMAE-ADC at a starting concentration equal to the IC50.
-
Dose Escalation: As the cells begin to grow steadily, gradually increase the concentration of the ADC in the culture medium. This process can take several months.
-
Isolation of Resistant Population: Once the cells are able to proliferate in a significantly higher concentration of the ADC (e.g., 10-100x the initial IC50) compared to the parental cells, the population is considered resistant.
-
Characterization: Regularly assess the phenotype of the resistant population, including morphology, growth rate, and the level of resistance through cytotoxicity assays.
Protocol 2: P-gp/MDR1 Functional Assay using a P-gp Inhibitor
-
Cell Seeding: Seed both the parental and resistant cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Preparation of Reagents: Prepare serial dilutions of the MMAE payload. For each dilution, prepare two sets of wells: one with MMAE alone and one with MMAE plus a fixed concentration of a P-gp inhibitor (e.g., 1 µM elacridar).
-
Treatment: Treat the cells with the prepared drug solutions and incubate for a period determined by the cell doubling time (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using a suitable reagent (e.g., CellTiter-Glo®).
-
Data Analysis: Plot the cell viability against the drug concentration and calculate the EC50 values for each condition. A significant leftward shift in the EC50 curve in the presence of the P-gp inhibitor indicates functional P-gp-mediated efflux.[5][6]
Protocol 3: Flow Cytometry for Target Antigen Expression
-
Cell Preparation: Harvest both parental and resistant cells and prepare single-cell suspensions.
-
Antibody Staining: Incubate the cells with a fluorescently conjugated primary antibody specific for the target antigen of the ADC. Include an isotype control to account for non-specific binding.
-
Data Acquisition: Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Analysis: Compare the median fluorescence intensity (MFI) of the target antigen staining between the parental and resistant cell populations. A significant decrease in MFI in the resistant cells indicates antigen downregulation.
Visualizations
Caption: Key steps in MMAE-ADC action and points where resistance can arise.
Caption: A logical workflow for investigating the cause of MMAE-ADC resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Lysosomal P-gp-MDR1 Confers Drug Resistance of Brentuximab Vedotin and Its Cytotoxic Payload Monomethyl Auristatin E in Tumor Cells [frontiersin.org]
- 6. Lysosomal P-gp-MDR1 Confers Drug Resistance of Brentuximab Vedotin and Its Cytotoxic Payload Monomethyl Auristatin E in Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acquired Resistance to Antibody-Drug Conjugates | MDPI [mdpi.com]
- 8. Generation of Antibody-Drug Conjugate Resistant Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. adcreview.com [adcreview.com]
- 11. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Off-Target Toxicity of MMAE ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target toxicity of Monomethyl Auristatin E (MMAE) based Antibody-Drug Conjugates (ADCs).
Troubleshooting Guides
This section addresses specific experimental issues related to off-target toxicity in a question-and-answer format.
Issue 1: High in vitro cytotoxicity in antigen-negative cells.
Question: My MMAE ADC is showing significant killing of antigen-negative cells in my single-culture or co-culture assays. What are the potential causes and how can I troubleshoot this?
Answer: Unexpected cytotoxicity in antigen-negative cells is a primary indicator of potential off-target toxicity. The root cause often lies in the premature release of the highly membrane-permeable MMAE payload.[1]
Potential Causes and Troubleshooting Steps:
-
Linker Instability: The linker may be unstable in the cell culture media, leading to the release of free MMAE.
-
Troubleshooting: Conduct a stability assay by incubating the ADC in the relevant cell culture media for various durations. Subsequently, analyze the amount of free MMAE released using methods like HPLC or ELISA.[1] If the linker proves unstable, consider re-evaluating the linker chemistry for enhanced stability.
-
-
Non-specific Endocytosis: Antigen-negative cells might be taking up the ADC through non-specific mechanisms.
-
Troubleshooting: Investigate the mechanisms of non-specific ADC uptake by using inhibitors for different endocytic pathways. High concentrations of ADC can also drive non-specific uptake, so it's crucial to test a range of concentrations.
-
-
Hydrophobicity of the ADC: A high drug-to-antibody ratio (DAR) can increase the hydrophobicity of the ADC, leading to aggregation and non-specific cellular uptake.[2]
-
Troubleshooting: If using stochastic conjugation, analyze the DAR distribution. To achieve a more homogeneous ADC with a defined and potentially lower DAR, consider employing site-specific conjugation technologies.[1]
-
Issue 2: Unexpected in vivo toxicity despite promising in vitro results.
Question: My ADC demonstrated high specificity and potency in vitro, but it is causing significant toxicity (e.g., neutropenia, hepatotoxicity) in animal models. What are the likely reasons, and what can I do?
Answer: Discrepancies between in vitro and in vivo results are a common challenge in ADC development. Several factors can contribute to this.[2]
Potential Causes and Troubleshooting Steps:
-
On-Target, Off-Tumor Toxicity: The target antigen might be expressed at low levels on healthy tissues, leading to ADC binding and subsequent toxicity.[1]
-
Troubleshooting: Evaluate the expression of the target antigen in relevant tissues of your animal model using techniques like immunohistochemistry (IHC) or qPCR to assess the risk of on-target, off-tumor effects.
-
-
Non-specific Uptake by the Reticuloendothelial System (RES): Healthy cells, particularly macrophages and monocytes in the liver and spleen, can internalize ADCs via Fc receptors, contributing significantly to off-target toxicity.[1]
-
Troubleshooting: Consider engineering the Fc region of the antibody to reduce its binding to Fc receptors.
-
-
Linker Instability in Circulation: The linker may be prematurely cleaved in the bloodstream, releasing the toxic payload systemically.
-
Troubleshooting: Ensure the linker is stable in circulation. More stable linker systems, such as those incorporating a hydrophilic glucuronide-based trigger, can reduce premature payload release.[2]
-
-
ADC Aggregation and Pharmacokinetics: Aggregation of the ADC can lead to rapid clearance and accumulation in organs like the liver and spleen.
-
Troubleshooting: Incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can improve the ADC's pharmacokinetic profile and tolerability.[1][2]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the mechanisms and mitigation of MMAE ADC toxicity.
Q1: What is the "bystander effect" of MMAE and how does it contribute to off-target toxicity?
A1: The bystander effect refers to the ability of MMAE, once released inside a target cancer cell, to diffuse across the cell membrane and kill adjacent, antigen-negative cancer cells.[1][3] This is possible due to MMAE's high membrane permeability.[1] While this is a major advantage for treating heterogeneous tumors, this same permeability means that if MMAE is prematurely released into circulation or taken up by healthy tissues, it can diffuse into and kill healthy bystander cells, causing off-target toxicity.[1]
Q2: How can linker design and chemistry reduce MMAE ADC toxicity?
A2: The linker is a critical component for controlling MMAE release and, consequently, toxicity.[1] Key strategies involving linker design include:
-
Linker Stability: An ideal linker is highly stable in systemic circulation to prevent premature MMAE release but is efficiently cleaved within the tumor microenvironment or inside the cancer cell (e.g., by lysosomal enzymes like cathepsins).[1]
-
Hydrophilic Linkers (PEGylation): Incorporating hydrophilic polymers like polyethylene glycol (PEG) into the linker can significantly improve the ADC's pharmacokinetic profile.[1] This enhances solubility, reduces aggregation, and can lead to a higher maximum tolerated dose (MTD).[1]
-
Cleavable vs. Non-Cleavable Linkers: While cleavable linkers are designed for payload release upon internalization, non-cleavable linkers release the payload after lysosomal degradation of the antibody. Non-cleavable linkers can reduce bystander toxicity and improve the therapeutic window.[4][5][6]
Q3: How does the drug-to-antibody ratio (DAR) affect off-target toxicity?
A3: A higher DAR increases the ADC's hydrophobicity, which can lead to faster clearance and greater non-specific uptake by organs like the liver, thereby increasing toxicity.[1] Traditional stochastic conjugation methods result in a heterogeneous mixture of ADCs with varying DARs. Site-specific conjugation technologies produce homogeneous ADCs with a defined DAR, which often leads to an improved therapeutic window.[1]
Q4: Can the payload be modified to reduce off-target toxicity?
A4: Yes. Monomethyl Auristatin F (MMAF), for instance, is significantly less membrane-permeable than MMAE due to a charged carboxyl group at its C-terminus.[1] Using an MMAF-based ADC can abrogate the bystander effect, which reduces the risk of toxicity to healthy tissues but may also limit the ADC's efficacy against antigen-negative cells within a tumor.[1] The choice between MMAE and MMAF depends on the specific therapeutic context, including the tumor's antigen expression heterogeneity and the desired safety profile.[1]
Data Presentation
Table 1: Comparison of MMAE and MMAF Properties
| Property | MMAE | MMAF | Reference |
| Membrane Permeability | High | Low | [1] |
| Bystander Effect | Potent | Limited/Absent | [1] |
| Potency (Free Drug) | Picomolar IC50 | Picomolar IC50 | [7] |
| Primary Application | Heterogeneous tumors | Homogeneous tumors | [1] |
Table 2: Impact of Linker Technology on ADC Properties
| Linker Type | Key Feature | Impact on Toxicity | Bystander Effect | Reference |
| Valine-Citrulline (vc) | Cathepsin B cleavable | Potential for off-target toxicity if prematurely cleaved | Yes (with permeable payloads) | [2][4] |
| Glucuronide-based | β-glucuronidase cleavable | Reduced premature payload release | Yes (with permeable payloads) | [2] |
| Non-cleavable (e.g., SMCC) | Antibody degradation required for payload release | Lower bystander toxicity, potentially improved safety | No | [4][5][6] |
| PEGylated | Increased hydrophilicity | Improved pharmacokinetics and tolerability | Dependent on cleavable moiety | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of an MMAE ADC on both antigen-positive (Ag+) and antigen-negative (Ag-) cell lines to assess target-specific and off-target killing.
-
Materials:
-
Ag+ and Ag- cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
MMAE ADC
-
Non-targeting control ADC (isotype control with the same linker-payload)
-
"Naked" antibody (without drug-linker)
-
Free MMAE payload
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
-
-
Procedure:
-
Seed both Ag+ and Ag- cells into separate 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the MMAE ADC, control ADC, naked antibody, and free MMAE in complete culture medium.
-
Remove the seeding medium from the wells and add the diluted compounds.
-
Incubate the plates for a duration appropriate for the ADC's mechanism of action (typically 72-120 hours).
-
Assess cell viability using a chosen reagent according to the manufacturer's instructions.
-
Plot cell viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value for each compound on each cell line. A low IC50 value for the MMAE ADC on Ag- cells indicates potential off-target toxicity.[1]
-
Protocol 2: Bystander Killing Co-Culture Assay
This protocol is designed to evaluate the bystander killing capacity of an MMAE ADC.
-
Materials:
-
Ag+ cell line
-
Ag- cell line (stably expressing a fluorescent protein like GFP for differentiation)
-
Complete cell culture medium
-
96-well cell culture plates
-
MMAE ADC
-
Control ADC with a non-permeable payload (e.g., MMAF)
-
High-content imager or fluorescence microscope
-
-
Procedure:
-
Seed a mixture of Ag+ and GFP-expressing Ag- cells into 96-well plates at various ratios (e.g., 1:1, 1:3, 1:9), keeping the total cell number constant. Allow cells to adhere overnight.
-
Prepare serial dilutions of the MMAE ADC and the control MMAF ADC.
-
Treat the co-cultures with the diluted ADCs.
-
Incubate for 72-120 hours.
-
Assess cell viability:
-
Method A (Total Viability): Use a reagent like CellTiter-Glo® to measure the overall viability of the co-culture.
-
Method B (Differential Viability): Use a high-content imager or fluorescence microscope to count the number of viable GFP-positive (Ag-) and unlabeled (Ag+) cells in each well.
-
-
Data Analysis: Compare the killing of the Ag- population in the presence of the MMAE ADC versus the non-permeable MMAF ADC. Significant killing of the Ag- population by the MMAE ADC, especially at low Ag+:Ag- ratios, demonstrates a potent bystander effect.[1]
-
Visualizations
Caption: Mechanisms contributing to the off-target toxicity of MMAE ADCs.
Caption: A logical workflow for the preclinical assessment of ADC off-target toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Modeling to capture bystander-killing effect by released payload in target positive tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. jitc.bmj.com [jitc.bmj.com]
Technical Support Center: Optimizing MMAE-ADC Linker Stability in Plasma
Welcome to the technical support center for optimizing the plasma stability of Monomethyl Auristatin E (MMAE) Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of an MMAE-ADC in plasma?
A1: The stability of an ADC in plasma is a critical factor that influences its efficacy and safety.[1] The main factors include:
-
Linker Chemistry: The type of linker used to conjugate MMAE to the antibody is a crucial determinant of stability. Cleavable linkers, such as the commonly used valine-citrulline (vc) dipeptide, are designed to be stable in circulation and release the payload inside the target cell. However, they can be susceptible to premature cleavage by extracellular enzymes.[2][3] Non-cleavable linkers generally exhibit higher plasma stability.[3]
-
Conjugation Chemistry: The method used to attach the linker-payload to the antibody can impact stability. For instance, traditional maleimide-thiol conjugation can be reversible through a retro-Michael reaction, leading to payload loss.[4][5]
-
Drug-to-Antibody Ratio (DAR): A high DAR can increase the hydrophobicity of the ADC, which may lead to aggregation and faster clearance from circulation.[3][] Higher DAR species may also deconjugate more rapidly.[7]
-
Conjugation Site: The specific site of conjugation on the antibody can affect linker stability. Conjugation at sites with high solvent accessibility may lead to faster deconjugation.[3] Site-specific conjugation technologies can produce more homogeneous and stable ADCs.[]
-
Payload Properties: The physicochemical properties of the payload, such as hydrophobicity, can influence the overall stability and aggregation propensity of the ADC.[]
Q2: My MMAE-ADC with a valine-citrulline (vc) linker shows significant instability in mouse plasma but appears stable in human plasma. Why is this happening?
A2: This discrepancy is a well-documented phenomenon. The vc linker is known to be unstable in mouse plasma due to the presence of the enzyme carboxylesterase 1c (Ces1c), which can prematurely cleave the linker.[8][9] This leads to the release of the MMAE payload into the circulation, which can cause off-target toxicity and reduced efficacy in murine preclinical models.[8][10] In contrast, the vc linker is generally stable in human and non-human primate plasma.[11][12] For preclinical studies in mice, it is advisable to consider alternative linker technologies with improved stability in mouse plasma, such as the glutamic acid-valine-citrulline (EVCit) tripeptide linker.[10]
Q3: How can I improve the stability of an ADC conjugated via a maleimide-thiol linkage?
A3: Maleimide-based linkers are susceptible to deconjugation through a retro-Michael reaction, where the thioether bond breaks.[4][5] To enhance stability, you can:
-
Utilize Next-Generation Maleimides: Employ self-hydrolyzing maleimides that incorporate a basic amino group adjacent to the maleimide. This group catalyzes the hydrolysis of the thiosuccinimide ring after conjugation, forming a stable, ring-opened structure that is resistant to the retro-Michael reaction.[5][13]
-
Post-Conjugation Hydrolysis: After the conjugation reaction, incubating the ADC at a slightly basic pH (e.g., pH 8.5) can promote the hydrolysis of the succinimide (B58015) ring, thereby stabilizing the linkage.[14]
-
Explore Alternative Conjugation Chemistries: Consider conjugation methods that form more stable bonds than the thiosuccinimide linkage.[15]
Q4: What are the common causes of ADC aggregation in plasma and how can it be prevented?
A4: ADC aggregation is a significant issue that can alter pharmacokinetics and potentially induce an immune response.[4] The primary causes include:
-
Hydrophobicity: MMAE and many linkers are hydrophobic. Conjugating them to an antibody can create hydrophobic patches on the antibody surface, leading to self-association and aggregation.[4][]
-
High DAR: A higher drug-to-antibody ratio increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[4]
-
Formulation Issues: Suboptimal buffer conditions, such as pH and ionic strength, can contribute to aggregation.[4]
To prevent aggregation, consider the following strategies:
-
Optimize DAR: Aim for a lower average DAR to reduce hydrophobicity.[4]
-
Hydrophilic Linkers and PEGylation: Incorporate hydrophilic linkers or use PEGylation to increase the overall hydrophilicity of the ADC.[]
-
Site-Specific Conjugation: This approach can lead to more homogeneous ADCs with defined DARs, which can improve stability and reduce aggregation.[11]
-
Formulation Optimization: Screen different buffer formulations and consider adding stabilizing excipients like polysorbates.[4]
Troubleshooting Guides
Problem 1: High levels of free MMAE detected in plasma during in vitro stability assay.
This indicates premature cleavage of the linker.
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Enzymatic Cleavage of vc-Linker | The valine-citrulline linker is a known substrate for certain extracellular proteases, like neutrophil elastase, which can lead to premature payload release.[2][12] Consider using alternative linkers with improved enzymatic stability, such as tandem-cleavage linkers that require two sequential enzymatic steps for payload release.[2] |
| Chemical Instability of Linker | Some linkers may be susceptible to hydrolysis at physiological pH.[11] Evaluate the chemical stability of the linker in buffer at 37°C. |
| Retro-Michael Reaction (Maleimide Linkers) | If a maleimide-thiol conjugation was used, the linkage may be reversing.[4][5] Utilize stabilized maleimides or post-conjugation hydrolysis to create a more stable bond.[13][14] |
Problem 2: Decrease in average Drug-to-Antibody Ratio (DAR) over time in plasma.
This suggests loss of the drug-linker from the antibody.
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Deconjugation via Retro-Michael Reaction | As mentioned above, this is a common issue with maleimide-based linkers.[4][5] Implement strategies to stabilize the maleimide-thiol linkage.[13][14] |
| Disulfide Linker Reduction | If a disulfide linker was used, it might be prematurely reduced by agents in the plasma like glutathione.[16] Consider using sterically hindered disulfide linkers to improve stability. |
| Instability at Specific Conjugation Sites | Conjugation at highly solvent-accessible sites can lead to faster payload loss.[3] Employ site-specific conjugation methods to attach the linker to more stable sites on the antibody.[] |
Problem 3: ADC shows aggregation in plasma samples.
Aggregation can affect the ADC's performance and safety.[4]
| Potential Cause | Troubleshooting/Mitigation Strategy |
| High Hydrophobicity | The hydrophobic nature of MMAE and the linker can drive aggregation, especially at high DARs.[4][] |
| Optimize DAR: Prepare ADCs with a lower average DAR.[4] | |
| Use Hydrophilic Linkers: Incorporate hydrophilic moieties, such as PEG, into the linker design.[] | |
| Suboptimal Formulation | The buffer composition may not be suitable for maintaining ADC stability.[4] |
| Screen Formulations: Evaluate different buffer conditions (pH, ionic strength) and consider adding stabilizers.[4] | |
| Manufacturing and Handling Stress | The conjugation, purification, or storage processes may be inducing aggregation.[4] |
| Review Procedures: Minimize stress during manufacturing and handling, and avoid repeated freeze-thaw cycles.[4] |
Quantitative Data Summary
The following tables summarize data on the stability of different ADC linkers.
Table 1: Stability of vc-MMAE ADCs in Plasma from Different Species
| ADC | Plasma Source | Incubation Time (days) | % MMAE Release | Reference |
| Trastuzumab-vc-MMAE | Human | 7 | <0.01% | [11] |
| Trastuzumab-vc-MMAE | Mouse | 6 | ~25% | [8][11] |
| Ab095-vc-MMAE | Rat | 6 | 2.5% | [8] |
| vc-MMAE ADC | Cynomolgus Monkey | 6 | <1% | [17] |
Table 2: Comparison of Linker Stability in Human Plasma
| Linker Type | Payload | Incubation Time | Stability/Payload Release | Reference |
| Valine-Citrulline (vc) | MMAE | 7 days | <0.01% MMAE release | [11] |
| Silyl Ether (acid-cleavable) | MMAE | >7 days | High stability | [18] |
| Hydrazone (acid-cleavable) | - | 2 days | t1/2 = 2 days | [18] |
| Cys-linker (non-cleavable) | MMAE | 7 days | <0.01% MMAE release | [19] |
Experimental Protocols
Protocol 1: In Vitro ADC Plasma Stability Assay
This protocol outlines a general method for assessing the stability of an ADC in plasma.[1][20]
Materials:
-
Test ADC
-
Mouse, rat, cynomolgus monkey, or human plasma
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Protein A or G magnetic beads
-
Elution buffer (e.g., 20mM Glycine, pH 2.5)
-
Neutralization buffer (e.g., 1M Tris, pH 8.0)
-
LC-MS/MS system for free payload quantification
-
HPLC with a size-exclusion column (SEC) for aggregation analysis
-
High-resolution mass spectrometer for DAR analysis
Procedure:
-
Preparation: Prepare a stock solution of the test ADC in PBS.
-
Incubation:
-
Thaw frozen plasma at 37°C.
-
Add the ADC stock solution to the plasma to a final concentration (e.g., 100 µg/mL).
-
Prepare a control sample with the ADC in PBS.
-
Incubate samples at 37°C.
-
-
Sample Collection:
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 144, 168 hours).
-
Immediately freeze samples at -80°C to stop any reactions.
-
-
Analysis of Average DAR (LC-MS):
-
Thaw plasma samples.
-
Isolate the ADC using Protein A/G magnetic beads.
-
Wash the beads with PBS to remove non-specifically bound proteins.
-
Elute the ADC from the beads.
-
Analyze the eluted ADC by LC-MS to determine the relative abundance of different DAR species and calculate the average DAR. A decrease in average DAR over time indicates payload loss.[1]
-
-
Analysis of Free Payload (LC-MS/MS):
-
Thaw plasma samples.
-
Perform protein precipitation (e.g., with methanol (B129727) or acetonitrile) to remove plasma proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of free MMAE.[1]
-
-
Aggregation Analysis (SEC):
-
Thaw plasma samples.
-
Dilute the samples in a suitable mobile phase.
-
Inject the samples onto an SEC column to separate monomers from aggregates.
-
Monitor the elution profile with a UV detector. An increase in high molecular weight species over time indicates aggregation.[1]
-
Diagrams
Caption: Workflow for in vitro ADC plasma stability assay.
Caption: Pathways of premature MMAE-ADC linker cleavage in plasma.
Caption: Logic of maleimide-thiol linkage stabilization.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ADC Plasma Stability Assay [iqbiosciences.com]
Addressing aggregation issues with MMAE conjugates
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing aggregation issues commonly encountered with Monomethyl Auristatin E (MMAE) conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in MMAE conjugates?
A1: Aggregation of MMAE conjugates is a multifactorial issue primarily driven by the hydrophobicity of the MMAE payload.[1] When multiple hydrophobic MMAE molecules are conjugated to an antibody, they can create hydrophobic patches on the antibody surface. These patches can interact with similar regions on other antibody-drug conjugate (ADC) molecules, leading to self-association and aggregation.[1]
Several factors can exacerbate this issue:
-
High Drug-to-Antibody Ratio (DAR): A higher number of MMAE molecules per antibody increases surface hydrophobicity, creating a greater propensity for aggregation.[2][3][4] Studies have shown that ADCs with higher DARs exhibit increased aggregation over time.[4]
-
Linker Chemistry: The type of linker used to attach MMAE to the antibody plays a crucial role. More lipophilic linkers can contribute to a higher aggregation propensity.[2]
-
Formulation Conditions: The buffer composition, pH, and presence of excipients can significantly impact conjugate stability.[1][5] Aggregation can be more pronounced if the buffer pH is close to the isoelectric point (pI) of the ADC, where the net charge is minimal.[1][5]
-
Environmental Stress: Physical stresses such as freeze-thaw cycles and shaking can induce aggregation.[2] However, some studies have shown that the protein and linker components can remain stable under such pressures.[2]
Q2: How can I detect and quantify aggregation in my MMAE conjugate preparation?
A2: Several analytical techniques are routinely used to detect and quantify aggregation in ADC samples. The choice of method depends on the specific characteristics of the aggregate (e.g., soluble vs. insoluble, size) and the information required.
Commonly used methods include:
-
Size-Exclusion Chromatography (SEC): This is the most common method for quantifying soluble aggregates. It separates molecules based on their hydrodynamic radius, allowing for the detection of high molecular weight species (HMWS) or aggregates.[2][6]
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of aggregates and determining their size distribution. It is particularly useful for identifying the early onset of aggregation.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to characterize the ADC and identify different drug-loaded species. It can also help determine if the aggregation is associated with specific DAR species.[2]
-
ProteoStat® Aggregation Assay: This is a fluorescence-based assay that can quantify soluble, non-soluble, and non-covalent aggregates.[2]
Q3: What strategies can I employ to minimize or prevent aggregation of my MMAE conjugate?
A3: A systematic approach is crucial for mitigating aggregation. Here are some key strategies:
-
Optimize Drug-to-Antibody Ratio (DAR): Since high DARs are a major contributor to aggregation, optimizing the conjugation process to achieve a lower, more homogeneous DAR is critical.[2][3]
-
Linker Selection: Utilizing more hydrophilic linkers can help to offset the hydrophobicity of the MMAE payload and reduce the tendency for aggregation.
-
Formulation Development:
-
pH Screening: Conduct studies to identify a buffer pH that is significantly different from the ADC's isoelectric point (pI) to maintain a net charge and promote repulsion between molecules.[1][5]
-
Excipient Screening: Evaluate the use of stabilizing excipients such as sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), and surfactants (e.g., polysorbate 20/80) to reduce aggregation.[5]
-
-
Control of Conjugation Process: The conditions used during the conjugation process itself can impact aggregation. Minimizing the use of organic co-solvents needed to dissolve the payload-linker can be beneficial.[5]
-
Purification: Employing effective purification methods, such as preparative SEC or Hydrophobic Interaction Chromatography (HIC), can remove existing aggregates from the final product.[5]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Increased turbidity or visible precipitation in the ADC sample. | High level of insoluble aggregates. | 1. Centrifuge the sample and analyze the supernatant by SEC to determine the concentration of soluble ADC. 2. Attempt to resolubilize the precipitate by adjusting buffer pH or adding stabilizing excipients. 3. If resolubilization is unsuccessful, optimize the formulation to prevent precipitation. |
| High Molecular Weight Species (HMWS) detected by SEC. | Presence of soluble aggregates. | 1. Quantify the percentage of HMWS. 2. Characterize the nature of the aggregates (covalent vs. non-covalent) using techniques like SDS-PAGE under reducing and non-reducing conditions. 3. Review and optimize the conjugation process, DAR, and formulation to minimize aggregate formation. |
| Inconsistent results in cell-based assays. | Aggregates may have altered biological activity or lead to inaccurate concentration measurements. | 1. Ensure the ADC sample is free of aggregates by SEC analysis prior to the assay. 2. Filter the sample through a low-protein-binding filter (e.g., 0.22 µm) to remove large aggregates. 3. Re-evaluate the formulation for long-term stability under storage and assay conditions. |
| Increased aggregation upon storage or freeze-thaw cycles. | The formulation is not providing adequate stability. | 1. Perform a stability study to evaluate the impact of different storage temperatures and freeze-thaw cycles. 2. Screen for cryoprotectants (e.g., sucrose, trehalose) and lyoprotectants if lyophilization is an option. 3. Optimize the buffer composition and include surfactants to minimize surface-induced aggregation.[2] |
Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (SEC) for Aggregate Quantification
This protocol outlines the general procedure for quantifying soluble aggregates in an MMAE conjugate sample using SEC.
Materials:
-
UPLC/HPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., BEH200 SEC 1.7 µm)
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer
-
MMAE conjugate sample
-
Control antibody sample (unconjugated)
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Prepare the MMAE conjugate sample and the control antibody to a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Inject a defined volume (e.g., 10 µL) of the control antibody sample and record the chromatogram. The main peak corresponds to the monomeric antibody.
-
Inject the same volume of the MMAE conjugate sample and record the chromatogram.
-
Identify the peaks corresponding to high molecular weight species (aggregates), the monomeric ADC, and any low molecular weight fragments.
-
Integrate the peak areas for all species.
-
Calculate the percentage of aggregation using the following formula:
% Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
This protocol provides a general method for detecting the presence and size distribution of aggregates using DLS.
Materials:
-
DLS instrument
-
Low-volume cuvette
-
MMAE conjugate sample
-
Filtration unit (0.22 µm low-protein-binding filter)
Procedure:
-
Filter the buffer to be used for sample dilution to remove any particulate matter.
-
Dilute the MMAE conjugate sample to an appropriate concentration (typically 0.1 - 1.0 mg/mL) using the filtered buffer.
-
Filter the diluted sample through a 0.22 µm filter directly into the cuvette to remove dust and large particles.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Perform the DLS measurement according to the instrument's software instructions. The instrument will collect data on the intensity fluctuations of scattered light.
-
The software will analyze the data to calculate the particle size distribution (hydrodynamic radius) and the polydispersity index (PDI).[5] An increase in the average particle size or a high PDI can indicate the presence of aggregation.[5]
Data Summary
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on Aggregation of an MMAE Conjugate
| DAR | Initial Aggregation (%) | Aggregation after 6 days at RT (%) |
| 2.4 | < 5 | > 14 |
| 3.4 | < 5 | > 16 |
| 4.6 | > 17 | Increased over time |
Data adapted from a study on Ab095-vc-MMAE.[4]
Table 2: Influence of Formulation on MMAE-ADC Stability
| Formulation | DAR | Aggregation after 6 days at RT (%) |
| MMAE-ADC in PBS | 2 | 4.1 |
| MMAE-ADC in stabilizing buffer | 2 | 2.3 |
This table illustrates the potential impact of a stabilizing buffer compared to a standard PBS formulation.[5]
Visualizations
Caption: Factors leading to MMAE conjugate aggregation.
Caption: Troubleshooting workflow for aggregation issues.
References
- 1. pharmtech.com [pharmtech.com]
- 2. bioprocessintl.com [bioprocessintl.com]
- 3. researchgate.net [researchgate.net]
- 4. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Index of Monomethylauristatin E (MMAE) ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of Monomethylauristatin E (MMAE) Antibody-Drug Conjugates (ADCs).
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue 1: High In Vitro Toxicity in Antigen-Negative Cells
Question: My MMAE ADC is showing significant toxicity to antigen-negative cells in my co-culture or single-culture experiments. What could be the cause and how can I address this?
Answer: Unwanted toxicity in antigen-negative cells often points to premature payload release or non-specific uptake of the ADC.[1] This "bystander effect," while potentially beneficial for killing adjacent tumor cells, can also harm healthy tissue if the payload is released systemically.[1][2] Here are potential causes and troubleshooting steps:
-
Linker Instability: The commonly used valine-citrulline (vc) linker can be susceptible to premature cleavage by extracellular proteases.[1]
-
Solution: Conduct a stability assay by incubating the ADC in cell culture media for various durations, then quantify the amount of free MMAE released using methods like HPLC or ELISA. If the linker is unstable, consider using a more stable linker system, such as one incorporating a hydrophilic glucuronide-based trigger, or explore non-cleavable linkers where payload release depends on antibody degradation within the target cell.[1][2]
-
-
Hydrophobicity of the Payload-Linker: The hydrophobic nature of MMAE can lead to non-specific cellular uptake.[1][3]
-
Solution: Increase the hydrophilicity of the payload-linker construct. This can be achieved by incorporating hydrophilic moieties like polyethylene (B3416737) glycol (PEG) into the linker.[2][4] This modification can improve pharmacokinetics (PK) and tolerability.[2][4]
-
-
Non-specific Endocytosis: Antigen-negative cells may be taking up the ADC through mechanisms other than target-antigen binding.
-
Solution: Investigate the mechanisms of non-specific uptake. This can be particularly relevant for cells of the reticuloendothelial system (RES), like macrophages, which can internalize ADCs via Fc receptors.[2]
-
Issue 2: Promising In Vitro Potency but High In Vivo Toxicity
Question: My ADC showed high specificity and potency in vitro, but is causing significant toxicity (e.g., neutropenia, weight loss) in animal models at doses required for efficacy. What are the likely reasons and what can I do?
Answer: This is a common challenge in ADC development and highlights the disconnect that can exist between in vitro and in vivo systems. Several factors can contribute:
-
High Drug-to-Antibody Ratio (DAR): A high DAR can increase the ADC's hydrophobicity, leading to faster clearance and greater non-specific uptake by organs like the liver and spleen, thus increasing toxicity.[2][4] ADCs with higher DAR values often have a narrower therapeutic index.[4]
-
Solution: If using a stochastic conjugation method, analyze the DAR distribution. Aim for an average DAR of 2 to 4, which is often optimal for balancing potency and safety.[1][5] The most effective solution is to use a site-specific conjugation method to generate a homogeneous ADC with a defined, lower DAR.[2][6]
-
-
Linker Instability In Vivo: The linker may be stable in culture media but unstable in the more complex in vivo environment, leading to premature payload release.
-
Solution: Re-evaluate linker chemistry for enhanced plasma stability. A head-to-head comparison of different linker technologies in an in vivo tolerability study is recommended.
-
-
"On-Target, Off-Tumor" Toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to toxicity.
-
Solution: Evaluate target expression on a wide panel of healthy tissues. If low-level expression on critical organs is unavoidable, one strategy is to decrease the binding affinity of the monoclonal antibody (mAb). A lower affinity ADC may be less likely to engage with low-density antigen on healthy cells but can still effectively bind to high-density antigen on tumor cells, thereby improving the therapeutic index.[7][8]
-
Issue 3: ADC Aggregation Post-Conjugation
Question: I am observing aggregation of my ADC preparation, confirmed by Size Exclusion Chromatography (SEC). How can I prevent this?
Answer: Aggregation is often driven by the increased hydrophobicity of the ADC after conjugation with a lipophilic payload like MMAE.[3][9][10]
-
Hydrophilic Linkers: Incorporating hydrophilic linkers, such as those containing PEG or other hydrophilic macrocycles, is a primary strategy to counteract the hydrophobicity of MMAE.[3][4][11][12] This can significantly improve the physicochemical properties of the ADC.[9][10]
-
Optimize DAR: Higher DAR values increase hydrophobicity. Reducing the average DAR can decrease the propensity for aggregation.[4] Site-specific conjugation to produce a homogeneous, lower DAR species is highly recommended.[6]
-
Formulation Buffer: Screen different formulation buffers to identify conditions (e.g., pH, excipients) that minimize aggregation and ensure colloidal stability.
Issue 4: Low Drug-to-Antibody Ratio (DAR) in Site-Specific Conjugation
Question: My site-specific conjugation reaction is resulting in a consistently low or incomplete DAR. How can I troubleshoot this?
Answer: Achieving the target DAR is critical for ADC consistency.[5] A low DAR can result from several factors related to the reagents or reaction conditions.
-
Inactive Drug-Linker: The drug-linker may have degraded due to improper storage or handling.
-
Solution: Use a fresh batch of the drug-linker or verify the activity of the current stock.
-
-
Incorrect Molar Ratio: The molar ratio of the drug-linker to the antibody is a direct driver of the DAR.[5]
-
Solution: Carefully recalculate and ensure the correct molar excess of the drug-linker is being used. It may be necessary to perform a titration experiment to find the optimal ratio for your specific antibody and linker system.
-
-
Suboptimal Reaction Conditions: The pH, temperature, or reaction time may not be optimal for the conjugation chemistry.[5]
-
Solution: Review the supplier's protocol for the specific conjugation chemistry. The pH of the reaction buffer is particularly critical as it can influence the reactivity of the targeted amino acid residues.[5]
-
-
Antibody Preparation: The antibody itself may not be properly prepared for conjugation (e.g., incomplete reduction of engineered cysteines).
-
Solution: Ensure that any pre-conjugation steps, such as disulfide bond reduction, are complete and efficient. Verify the presence of reactive sites prior to adding the drug-linker.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the strategies to improve the therapeutic index of MMAE ADCs.
Q1: What is the "bystander effect" of MMAE and how does it impact the therapeutic index?
A1: The bystander effect describes the ability of MMAE, once released inside a target cancer cell, to diffuse across the cell membrane and kill adjacent, antigen-negative cancer cells.[13][14] This is possible due to MMAE's high membrane permeability.[2] While this is a major advantage for treating heterogeneous tumors, this same permeability means that if MMAE is prematurely released into circulation or taken up by healthy tissues, it can diffuse into and kill healthy bystander cells, causing off-target toxicity and narrowing the therapeutic index.[2][15][16]
Q2: How can linker design and chemistry improve the therapeutic index?
A2: The linker is critical for controlling MMAE release and, consequently, the therapeutic index.[2][9][10]
-
Linker Stability: An ideal linker is highly stable in systemic circulation to prevent premature MMAE release but is efficiently cleaved within the tumor microenvironment or inside the cancer cell (e.g., by lysosomal enzymes like cathepsins).[2][17]
-
Hydrophilic Linkers (PEGylation): Incorporating hydrophilic polymers (like PEG) or macrocycles into the linker can significantly improve the ADC's pharmacokinetic profile and physicochemical properties.[2][3][4][11][12] This increased hydrophilicity can lead to improved tolerability and a higher maximum tolerated dose (MTD), thereby widening the therapeutic index.[2][9][10] A novel hydrophilic linker, LD343, enabled a four-fold increase in the tolerated drug load compared to a conventional vedotin linker in a rat model.[9][10]
Q3: How does site-specific conjugation improve the therapeutic index over stochastic methods?
A3: Site-specific conjugation produces homogeneous ADCs with a uniform DAR and defined payload placement, which offers several advantages over heterogeneous mixtures from stochastic conjugation (e.g., to lysines).[6][18][] This homogeneity leads to a more predictable pharmacokinetic profile, reduced off-target toxicity, improved plasma stability, and better batch-to-batch reproducibility.[5][6] Ultimately, these improvements contribute to a better safety profile and a wider therapeutic index compared to stochastically conjugated ADCs.[2][6]
Q4: What is "inverse targeting" and how can it be used to mitigate MMAE toxicity?
A4: "Inverse targeting" is a strategy that aims to neutralize prematurely released payload in circulation to enhance ADC safety.[2][20] This is achieved by co-administering a "payload-neutralizing agent," such as a high-affinity anti-MMAE antibody fragment (Fab), along with the MMAE ADC.[2][15] This agent acts as a scavenger, binding to any free MMAE in the bloodstream.[2] This prevents the highly permeable MMAE from diffusing into healthy tissues and causing off-target damage. Preclinical studies have shown this approach significantly reduces toxicities like weight loss and neutropenia without compromising the ADC's anti-tumor efficacy, thereby increasing the therapeutic index.[2][15][20]
Q5: How can the choice of auristatin payload itself affect the therapeutic index?
A5: While MMAE is the most common auristatin, related molecules with different properties can be used to modulate the therapeutic index. Monomethyl Auristatin F (MMAF), for instance, is significantly less membrane-permeable than MMAE due to a charged carboxyl group at its C-terminus.[2] Using an MMAF-based ADC can therefore abrogate the bystander effect.[2][13][21] This reduces the risk of toxicity to healthy tissues but also limits the ADC's efficacy against antigen-negative cells within a tumor.[2] The choice between MMAE and MMAF depends on the specific therapeutic context, including the tumor's antigen expression heterogeneity and the desired safety profile.[13][21]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on strategies to improve the therapeutic index of MMAE ADCs.
Table 1: Impact of Anti-MMAE Fab (ABC3315) Co-administration on MMAE ADC Toxicity and Efficacy
| Parameter | TvcMMAE (80 mg/kg) | TvcMMAE (80 mg/kg) + ABC3315 | Polatuzumab Vedotin (120 mg/kg) | Polatuzumab Vedotin (120 mg/kg) + ABC3315 |
|---|---|---|---|---|
| Body Weight Loss at Nadir | Not specified | No significant difference from control | 11.9% ± 7.0% | 4.1% ± 2.1% (p=0.045) |
| White Blood Cell Count | Not specified | No significant difference from control | Not specified | Not specified |
| Red Blood Cell Count | Not specified | No significant difference from control | Not specified | Not specified |
| Tumor Growth Profile | N/A | Co-administration did not significantly impact tumor growth profile compared to TvcMMAE alone. | N/A | Not specified |
Data sourced from a study on a humanized anti-MMAE Fab fragment, ABC3315.[15]
Table 2: Impact of a Novel Hydrophilic Linker (LD343) on ADC Tolerability
| Linker-Payload | Average DAR | Tolerated Drug Load (Rat Model) | Fold Increase in Tolerated Load |
|---|---|---|---|
| Vedotin (vc-PAB-MMAE) | 4 | Baseline | 1x |
| LD343-MMAE | 8 | ~4-fold higher than Vedotin | ~4x |
Data sourced from a preclinical study comparing a novel hydrophilic linker (LD343) to a conventional vedotin linker.[9][10]
Table 3: Impact of Drug-to-Antibody Ratio (DAR) on ADC Pharmacokinetics and Tolerability
| ADC | Average DAR | Systemic Clearance | Tolerability | Therapeutic Index |
|---|---|---|---|---|
| Anti-CD30-vc-MMAE | 2 | Lower | Higher | Wider |
| Anti-CD30-vc-MMAE | 4 | Higher | Lower | Narrower |
| Anti-CD30-vc-MMAE | 8 | Fastest | Lowest | Narrowest |
Data generalized from studies by Hamblett et al. and Sun et al.[4]
Table 4: Comparative Properties of MMAE and MMAF
| Property | Monomethyl Auristatin E (MMAE) | Monomethyl Auristatin F (MMAF) |
|---|---|---|
| Cell Permeability | High | Low (due to charged C-terminal) |
| Bystander Effect | Potent | Limited / Abrogated |
| Suitability | Heterogeneous tumors (varied antigen expression) | Homogeneous tumors (high antigen expression) |
| Potential Toxicity | Higher risk of off-target toxicity to healthy bystander cells | Lower risk of off-target toxicity |
Information sourced from comparative analyses of MMAE and MMAF.[2][13][21]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: In Vitro Cytotoxicity Assay (MTT-Based)
This assay measures the metabolic activity of cells as an indicator of cell viability after ADC treatment.[22][23][24]
-
Materials:
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[22] Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[22]
-
ADC Treatment: Prepare serial dilutions of the ADC and control articles in complete culture medium. Remove the old medium from the wells and add 100 µL of the ADC dilutions.[22][24] Include wells with untreated cells as a negative control and medium-only wells as a blank.[1]
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action, typically 72 to 120 hours for MMAE.[1][22]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate at 37°C for 1-4 hours, allowing viable cells to form formazan (B1609692) crystals.[24][26]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in the dark at 37°C to dissolve the formazan crystals.[24][26]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[24][26]
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to the untreated control. Plot the percent viability against the logarithm of the ADC concentration and fit a dose-response curve to determine the IC50 value.[25]
-
Protocol 2: Determination of Average Drug-to-Antibody Ratio (DAR) by UV-Vis Spectrophotometry
This is a straightforward method for determining the average DAR based on the differential absorbance of the antibody and the payload.[][28]
-
Principle: The Beer-Lambert law is used to calculate the concentrations of the antibody and the drug in the ADC sample by measuring absorbance at two different wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the drug).[]
-
Materials:
-
Purified ADC sample.
-
Unconjugated antibody (for reference).
-
Free drug-linker (for reference).
-
Appropriate buffer (e.g., PBS).
-
UV-Vis spectrophotometer.
-
-
Procedure:
-
Determine Extinction Coefficients: Measure or obtain the molar extinction coefficients (ε) for the unconjugated antibody and the free drug at 280 nm and the absorbance maximum of the drug (λmax).
-
Measure ADC Absorbance: Measure the absorbance of the purified ADC solution at 280 nm (A280) and at the λmax of the drug (Aλmax).
-
Calculate Concentrations: Use the following simultaneous equations (or a derived formula) to solve for the concentration of the antibody ([Ab]) and the drug ([Drug]):
-
A280 = (εAb,280 × [Ab]) + (εDrug,280 × [Drug])
-
Aλmax = (εAb,λmax × [Ab]) + (εDrug,λmax × [Drug])
-
-
Calculate DAR: The average DAR is the ratio of the molar concentration of the drug to the molar concentration of the antibody.
-
DAR = [Drug] / [Ab]
-
-
Note: More advanced methods like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) can provide information on the distribution of different DAR species, not just the average.[28][29]
Protocol 3: In Vivo Maximum Tolerated Dose (MTD) Study
This study determines the highest dose of an ADC that can be administered without causing unacceptable adverse effects in an animal model.[1]
-
Materials:
-
Procedure:
-
Acclimation: Acclimate animals to the facility for at least one week.
-
Randomization: Randomize animals into dose groups (e.g., 3-5 animals per group), including a vehicle-only control group.[1]
-
Dose Selection: Select a range of doses based on in vitro potency and available data from similar ADCs.
-
Administration: Administer the ADC via the intended clinical route (typically a single intravenous injection).[1]
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, behavior (lethargy, ruffled fur), and physical appearance. A common humane endpoint is body weight loss exceeding 20%.[1]
-
Study Duration: The study duration is typically 2-4 weeks to observe both acute and delayed toxicities.[1]
-
Endpoint Analysis: At the end of the study, perform a complete necropsy. Collect blood for hematology (e.g., neutrophil counts) and clinical chemistry analysis. Collect major organs for histopathological analysis.[1]
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or other pre-defined unacceptable adverse effects.[1]
-
Visualizations
The following diagrams illustrate key concepts and workflows related to improving the therapeutic index of MMAE ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jp.acrobiosystems.com [jp.acrobiosystems.com]
- 7. Reducing target binding affinity improves the therapeutic index of anti-MET antibody-drug conjugate in tumor bearing animals | PLOS One [journals.plos.org]
- 8. Reducing target binding affinity improves the therapeutic index of anti-MET antibody-drug conjugate in tumor bearing animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 12. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Modeling to capture bystander-killing effect by released payload in target positive tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Site-Specific Antibody–Drug Conjugation Using Microbial Transglutaminase | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 24. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 28. What is Drug Antibody Ratio (DAR) in Biotherapeutics? [phenomenex.com]
- 29. sciex.com [sciex.com]
Technical Support Center: The Bystander Effect of MMAE and its Optimization
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the microtubule-disrupting agent Monomethyl Auristatin E (MMAE) and its associated bystander effect. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist you in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the bystander effect of MMAE and how does it contribute to the efficacy of Antibody-Drug Conjugates (ADCs)?
A1: The bystander effect of MMAE refers to the ability of the cytotoxic drug, once released from an ADC within a target antigen-positive (Ag+) cancer cell, to diffuse across the cell membrane and kill adjacent antigen-negative (Ag-) tumor cells.[1][2][3] This is a crucial mechanism for the therapeutic efficacy of ADCs, especially in the context of heterogeneous tumors where not all cancer cells express the target antigen.[1][4][5] The membrane-permeable nature of MMAE allows it to overcome this heterogeneity, leading to a more profound and durable anti-tumor response.[1]
Q2: What is the underlying mechanism of the MMAE bystander effect?
A2: The mechanism of the MMAE-mediated bystander effect involves a sequence of events:
-
ADC Binding and Internalization: The ADC binds to the target antigen on the surface of an Ag+ cancer cell and is subsequently internalized, typically through endocytosis.[4][]
-
Lysosomal Trafficking and Cleavage: The ADC is trafficked to the lysosome, where acidic conditions and proteases cleave the linker, liberating the MMAE payload.[4]
-
Payload Diffusion: Due to its hydrophobic and neutral properties, the released MMAE can diffuse across the lysosomal and plasma membranes into the extracellular space.[1][3][4]
-
Bystander Cell Killing: The extracellular MMAE can then penetrate nearby Ag- tumor cells, inhibit tubulin polymerization, induce G2/M cell cycle arrest, and ultimately trigger apoptosis.[1][5]
Q3: How does the bystander effect of MMAE differ from that of MMAF?
A3: The primary difference lies in their chemical structures and resulting cell membrane permeability.[1][3] MMAE is a hydrophobic and neutral molecule, allowing it to readily cross cell membranes.[1][3] In contrast, Monomethyl Auristatin F (MMAF) has a negatively charged C-terminal phenylalanine residue at physiological pH, making it more hydrophilic and significantly less permeable to cell membranes.[1] Consequently, MMAF is largely trapped within the target cell, resulting in a minimal to non-existent bystander effect compared to the potent bystander killing observed with MMAE.[1][3][7]
Q4: What are the key factors that influence the magnitude of the MMAE bystander effect?
A4: Several factors can influence the extent of the MMAE bystander effect:
-
Percentage of Antigen-Positive Cells: A higher proportion of Ag+ cells in a tumor leads to a greater release of MMAE, resulting in a more pronounced bystander killing of neighboring Ag- cells.[7][8][9]
-
Antigen Expression Level: Higher levels of antigen expression on Ag+ cells can lead to increased ADC binding and internalization, and consequently, more MMAE release and a stronger bystander effect.[8][9]
-
Linker Stability: The linker connecting MMAE to the antibody must be stable in circulation to prevent premature drug release but efficiently cleaved within the tumor microenvironment or inside the target cell.[2][10]
-
Physicochemical Properties of the Payload: The hydrophobicity and neutral charge of MMAE are critical for its ability to diffuse across cell membranes.[1][2]
Q5: Can the bystander effect of MMAE lead to off-target toxicity?
A5: Yes, the same membrane permeability that enables the beneficial bystander effect in tumors can also contribute to off-target toxicity.[1][10] If MMAE is prematurely released into the systemic circulation or if the ADC is non-specifically taken up by healthy tissues, the released MMAE can diffuse into and damage healthy bystander cells.[10]
Troubleshooting Guides
Issue 1: High in vitro cytotoxicity observed in antigen-negative cell lines in a co-culture assay.
-
Potential Cause:
-
Linker Instability: The linker may be unstable in the cell culture media, leading to the premature release of free MMAE.[10]
-
Non-specific Endocytosis: High concentrations of the ADC might be driving non-specific uptake by the antigen-negative cells.[10]
-
Low Level of Target Expression: The "antigen-negative" cell line may have a very low level of target expression, leading to some specific uptake and killing.
-
-
Troubleshooting Steps:
-
Assess Linker Stability: Incubate the ADC in the cell culture media for the duration of the experiment and quantify the amount of free MMAE released using methods like HPLC or ELISA.[10]
-
Titrate ADC Concentration: Perform a dose-response experiment to determine the lowest effective concentration that still demonstrates a bystander effect, minimizing the potential for non-specific uptake.
-
Confirm Antigen Expression: Use a sensitive method like flow cytometry to confirm the absence or very low level of the target antigen on the surface of the "antigen-negative" cell line.
-
Use an Isotype Control ADC: Include a non-targeting control ADC with the same linker and payload to assess the level of non-specific killing.
-
Issue 2: Limited or no bystander effect observed in an in vitro co-culture experiment.
-
Potential Cause:
-
Insufficient Ratio of Antigen-Positive Cells: The proportion of Ag+ cells may be too low to release a sufficient concentration of MMAE to kill the neighboring Ag- cells.[8][9]
-
Low Antigen Density on Target Cells: The Ag+ cells may not express a high enough level of the target antigen for efficient ADC internalization and payload release.[8][9]
-
Inefficient Linker Cleavage: The specific lysosomal enzymes required for linker cleavage may be present at low levels in the chosen Ag+ cell line.
-
Short Incubation Time: The duration of the experiment may not be long enough for the entire process of ADC internalization, payload release, diffusion, and induction of apoptosis in bystander cells. A notable lag time is often observed before significant bystander killing.[9]
-
-
Troubleshooting Steps:
-
Vary the Cell Ratio: Set up co-culture experiments with different ratios of Ag+ to Ag- cells (e.g., 1:3, 1:1, 3:1) to determine the optimal ratio for observing a bystander effect.[4]
-
Select a High-Expressing Antigen-Positive Cell Line: Confirm the antigen expression level of your Ag+ cell line and consider using a cell line with higher target density.
-
Optimize Incubation Time: Extend the incubation period of the assay (e.g., to 96 hours or longer) and measure cell viability at multiple time points.[4]
-
Perform a Conditioned Medium Transfer Assay: To confirm that the payload is being released and is active, treat Ag+ cells with the ADC, collect the conditioned medium, and apply it to a culture of Ag- cells.[4]
-
Quantitative Data Summary
Table 1: Physicochemical and Biological Properties of MMAE vs. MMAF
| Property | MMAE | MMAF | Reference |
| Molecular Characteristic | More hydrophobic, neutral | Hydrophilic, negatively charged at physiological pH | [1][3] |
| Cell Membrane Permeability | High | Low | [1][3] |
| Bystander Killing Effect | Potent | Minimal to none | [1][3][7] |
| In Vitro Potency (IC50) | Generally lower (more potent) | Generally higher (less potent) | [1] |
Table 2: Factors Influencing MMAE Bystander Effect in Co-culture Systems
| Factor | Observation | Reference |
| Ratio of Ag+ to Ag- Cells | Increasing the fraction of Ag+ cells in a co-culture system leads to increased bystander killing of Ag- cells. | [8][9] |
| Antigen Expression Level on Ag+ Cells | Higher levels of HER2 expression on Ag+ cells resulted in a greater extent of bystander effect on Ag- GFP-MCF7 cells. | [8][9] |
| Time Dependence | A notable lag time is observed after ADC incubation before significant bystander killing of Ag- cells occurs. | [9] |
Experimental Protocols
Protocol 1: In Vitro Co-Culture Bystander Assay
This assay directly measures the ability of an MMAE-ADC to kill antigen-negative cells when cultured alongside antigen-positive cells.[4]
-
Methodology:
-
Cell Line Selection: Choose an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line. The Ag- cell line should be sensitive to free MMAE and ideally engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.[4]
-
Co-culture Seeding: Seed the Ag+ and fluorescently labeled Ag- cells together in a 96-well plate at a predetermined ratio (e.g., 1:1, 1:3, 3:1).[4] Include monocultures of each cell line as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with a range of concentrations of the MMAE-ADC. Include appropriate controls such as a non-targeting isotype control ADC and untreated wells.[3][4]
-
Incubation: Incubate the plates for a defined period, typically 72-96 hours.[3][4]
-
Analysis: Quantify the viability of the Ag- cell population using flow cytometry or high-content imaging to detect and count the fluorescently labeled cells.[3][4] A significant reduction in the viability of the Ag- cells in the co-culture compared to the monoculture is indicative of a bystander effect.
-
Protocol 2: In Vivo Admixed Tumor Model
This model assesses the bystander effect in a more physiologically relevant setting.[5]
-
Methodology:
-
Cell Implantation: Co-inject a mixture of antigen-positive and antigen-negative tumor cells subcutaneously into immunocompromised mice. The Ag- cells can be engineered to express a reporter gene like luciferase for in vivo imaging.
-
Tumor Establishment: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).[5]
-
ADC Administration: Administer the MMAE-ADC, a non-binding control ADC, and a vehicle control to different groups of mice, typically via intravenous injection.[4]
-
Tumor Growth Monitoring: Measure the tumor volume regularly using calipers.[5] If using luciferase-expressing Ag- cells, perform in vivo imaging to specifically track the growth or regression of the Ag- cell population. A significant inhibition of the overall tumor growth and a reduction in the Ag- cell population in the mice treated with the MMAE-ADC would demonstrate an in vivo bystander effect.
-
Visualizations
Caption: Mechanism of MMAE-mediated bystander effect.
Caption: Experimental workflow for the in vitro co-culture bystander assay.
References
- 1. benchchem.com [benchchem.com]
- 2. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: P-glycoprotein Mediated Efflux of MMAE
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the P-glycoprotein (P-gp) mediated efflux of Monomethyl Auristatin E (MMAE).
Frequently Asked Questions (FAQs)
Q1: Is MMAE a substrate of P-glycoprotein (P-gp)?
Yes, Monomethyl Auristatin E (MMAE) is a substrate for the P-glycoprotein (P-gp/MDR1) efflux pump.[1][2][3] This has been demonstrated in studies using MDR1-transfected Madin-Darby canine kidney (MDCK) cell monolayers, where MMAE showed a high efflux ratio.[1][2][3]
Q2: What is the impact of P-gp expression on cellular sensitivity to MMAE?
Tumor cell lines with high expression of P-gp exhibit reduced sensitivity and higher EC50 values to the cytotoxic effects of MMAE.[1][2] This is because P-gp actively transports MMAE out of the cell, lowering its intracellular concentration and thus its efficacy.[1][2]
Q3: Can P-gp mediated efflux of MMAE be inhibited?
Yes, the P-gp mediated efflux of MMAE can be inhibited by known P-gp inhibitors such as elacridar, quinidine (B1679956), ketoconazole, and tariquidar.[1][2] Co-incubation with these inhibitors can significantly increase the intracellular concentration of MMAE and potentiate its cytotoxic effects, leading to a decrease in the EC50 value.[1][2]
Q4: Which cell lines are suitable for studying P-gp mediated MMAE efflux?
Several cell lines are commonly used for these studies. MDCK-WT and MDCK-MDR1 (P-gp overexpressing) cells are a standard model for conducting bidirectional transport assays to determine the efflux ratio.[1][2] Other cancer cell lines with varying levels of endogenous P-gp expression, such as HepG2, Hep3B2, H226, N87, KM-H2, and OVCAR3, can be used to assess the impact of P-gp on MMAE cytotoxicity.[4]
Troubleshooting Guides
Guide 1: Unexpectedly High Cell Viability in MMAE Cytotoxicity Assay
| Potential Problem | Possible Cause | Recommended Solution |
| High EC50 value for MMAE in a cell line expected to be sensitive. | The cell line has high endogenous expression of P-gp. | 1. Confirm P-gp expression levels using Western blot or qPCR. 2. Perform the cytotoxicity assay in the presence of a P-gp inhibitor (e.g., 2 µM elacridar) to see if sensitivity to MMAE is restored.[1] |
| Inconsistent results between experiments. | Cell passage number is too high, leading to changes in P-gp expression. | Use cells within a consistent and lower passage number range for all experiments. Regularly check P-gp expression levels. |
| MMAE appears to have low potency across all cell lines. | Incorrect MMAE concentration due to degradation or precipitation. | 1. Ensure proper storage of MMAE stock solutions (typically at -20°C or -80°C). 2. Prepare fresh dilutions for each experiment. 3. Check for precipitation in the media, especially at higher concentrations. |
Guide 2: Issues with P-gp Bidirectional Transport Assay
| Potential Problem | Possible Cause | Recommended Solution |
| Low efflux ratio for MMAE in MDCK-MDR1 cells. | Poor integrity of the cell monolayer. | 1. Measure the transepithelial electrical resistance (TEER) before and after the transport experiment to ensure monolayer confluence. 2. Optimize cell seeding density and culture time. |
| Low P-gp expression in the MDCK-MDR1 cell line. | 1. Verify P-gp expression using Western blot or qPCR. 2. Use a lower passage number of the cell line. | |
| High variability in Papp values between wells. | Inaccurate pipetting or inconsistent cell seeding. | 1. Ensure pipettes are calibrated. 2. Mix cell suspension thoroughly before seeding to ensure a uniform cell density across all wells. |
| Efflux ratio is not significantly reduced by P-gp inhibitors. | The concentration of the P-gp inhibitor is too low or the inhibitor is inactive. | 1. Verify the concentration and activity of the inhibitor stock. 2. Test a range of inhibitor concentrations to determine the optimal concentration for maximal inhibition. |
Quantitative Data Summary
Table 1: Efflux Ratio of MMAE in MDCK Cell Monolayers
| Cell Line | Efflux Ratio (ER) | Condition | Reference |
| MDCK-WT | 13.6 | - | [1] |
| MDCK-MDR1 | 44.5 | - | [1][2][3] |
| MDCK-MDR1 | < 1.5 | + 10 µM Quinidine or Ketoconazole | [1] |
Table 2: EC50 Values of MMAE in Various Tumor Cell Lines
| Cell Line | P-gp Expression | EC50 of MMAE (nM) | Fold-Shift in EC50 with Elacridar | Reference |
| HepG2 | High | ~10-100 | 4-22 fold decrease | [2] |
| Hep3B2 | High | ~10-100 | 4-22 fold decrease | [2] |
| H226 | High | ~10-100 | 4-22 fold decrease | [2] |
| N87 | Low | ~1-10 | < 2 fold decrease | [2] |
| OVCAR3 | Low | ~1-10 | < 2 fold decrease | [2] |
| KM-H2 | Moderate | Not specified | 4-22 fold decrease | [2] |
| SKBR3 | Not specified | 3.27 ± 0.42 | Not specified | [5] |
| HEK293 | Not specified | 4.24 ± 0.37 | Not specified | [5] |
Experimental Protocols
Protocol 1: MMAE Cytotoxicity Assay (MTT-based)
This protocol outlines the steps to determine the half-maximal effective concentration (EC50) of MMAE in a cancer cell line.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
MMAE Treatment:
-
Prepare serial dilutions of MMAE in complete culture medium at 2x the final desired concentration.
-
Remove the medium from the cells and add 100 µL of the MMAE dilutions to the respective wells.
-
Include untreated cells as a negative control and wells with medium only as a blank.
-
To test the effect of P-gp inhibition, a parallel set of wells can be co-treated with MMAE and a P-gp inhibitor (e.g., 2 µM elacridar).
-
Incubate for 72 hours at 37°C, 5% CO2.[6]
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7][8]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each MMAE concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of MMAE concentration and determine the EC50 value using non-linear regression analysis.
-
Protocol 2: P-gp Mediated Efflux Assay (Bidirectional Transport Assay)
This protocol is for determining the efflux ratio of MMAE using MDCK-WT and MDCK-MDR1 cells grown on Transwell inserts.
-
Cell Seeding on Transwell Inserts:
-
Seed MDCK-WT and MDCK-MDR1 cells onto 12- or 24-well Transwell inserts at a high density.
-
Culture for 4-7 days to allow for the formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the TEER.
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS).
-
Apical to Basolateral (A→B) Transport: Add MMAE (e.g., 1 µM) to the apical chamber and transport buffer to the basolateral chamber.[1]
-
Basolateral to Apical (B→A) Transport: Add MMAE (e.g., 1 µM) to the basolateral chamber and transport buffer to the apical chamber.[1]
-
To assess P-gp inhibition, a known inhibitor (e.g., 10 µM quinidine or ketoconazole) can be added to both chambers.[1]
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Sample Analysis:
-
At the end of the incubation, collect samples from the receiver chamber.
-
Quantify the concentration of MMAE in the samples using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of MMAE transport
-
A is the surface area of the Transwell membrane
-
C0 is the initial concentration of MMAE in the donor chamber
-
-
Calculate the efflux ratio (ER) as: ER = Papp (B→A) / Papp (A→B)
-
An efflux ratio significantly greater than 2 in MDCK-MDR1 cells compared to MDCK-WT cells, which is reduced in the presence of a P-gp inhibitor, indicates that MMAE is a substrate of P-gp.
-
Visualizations
Caption: Mechanism of P-gp mediated efflux of MMAE from a cancer cell.
Caption: Experimental workflows for cytotoxicity and bidirectional transport assays.
Caption: Troubleshooting logic for high MMAE EC50 values.
References
- 1. researchgate.net [researchgate.net]
- 2. Lysosomal P-gp-MDR1 Confers Drug Resistance of Brentuximab Vedotin and Its Cytotoxic Payload Monomethyl Auristatin E in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysosomal P-gp-MDR1 Confers Drug Resistance of Brentuximab Vedotin and Its Cytotoxic Payload Monomethyl Auristatin E in Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 6. benchchem.com [benchchem.com]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. scispace.com [scispace.com]
Validation & Comparative
Monomethylauristatin E (MMAE) vs. Monomethylauristatin F (MMAF): A Comparative Guide to Cytotoxicity
For researchers, scientists, and drug development professionals, the selection of a cytotoxic payload is a critical decision in the design of effective and safe antibody-drug conjugates (ADCs). Among the most prominent payloads are monomethylauristatin E (MMAE) and monomethylauristatin F (MMAF), both potent tubulin inhibitors. This guide provides an objective, data-driven comparison of MMAE and MMAF, summarizing their performance and providing supporting experimental data to inform payload selection.
MMAE and MMAF are synthetic analogs of the natural antimitotic agent dolastatin 10, originally isolated from the sea hare Dolabella auricularia.[1] Their primary mechanism of action involves the inhibition of tubulin polymerization, which disrupts the microtubule dynamics within the cell, leading to cell cycle arrest in the G2/M phase and ultimately, apoptosis.[1][2] Despite their shared mechanism, a subtle structural difference imparts significant variations in their biological activity, cytotoxicity, and suitability for different therapeutic strategies.
The fundamental distinction between these two molecules lies at the C-terminus. MMAF possesses a charged phenylalanine residue, whereas MMAE is uncharged.[1][3] This seemingly minor alteration renders MMAF more hydrophilic and less membrane-permeable compared to the more hydrophobic and permeable MMAE.[4][5] This key difference has profound implications for their cytotoxic potency as free drugs, their bystander killing effect, and the overall therapeutic window of the resulting ADC.
Key Performance Differences: A Tabular Summary
The choice between MMAE and MMAF hinges on the specific therapeutic strategy and the characteristics of the target tumor. MMAE, with its significant bystander effect, is often favored for treating heterogeneous tumors where not all cancer cells express the target antigen.[6][7] Conversely, MMAF's limited cell permeability can translate to a better safety profile, making it a suitable candidate when minimizing off-target toxicity is a priority.[7]
| Property | This compound (MMAE) | Monomethylauristatin F (MMAF) | References |
| Molecular Characteristic | More hydrophobic, neutral | Hydrophilic, negatively charged at physiological pH | [1][4][7] |
| Cell Membrane Permeability | High | Low | [1][4][7] |
| Bystander Killing Effect | Potent | Minimal to none | [4][6][7] |
| In Vitro Potency (Free Drug) | Generally lower IC50 (more potent) | Generally higher IC50 (less potent) | [4][7][8] |
| Systemic Toxicity | Potentially higher | Potentially lower | [7][] |
In Vitro Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. As a free drug, the cell-permeable MMAE is significantly more cytotoxic than the less permeable MMAF. However, when conjugated to an antibody, the cytotoxic potential of MMAF is comparable to that of MMAE in antigen-positive cell lines.[7][8]
| Cell Line | Cancer Type | Compound | IC50 (nmol/L) | Reference |
| NCI-N87 | Gastric Carcinoma | Free MMAE | 0.7 | [7][8] |
| Free MMAF | 88.3 | [7][8] | ||
| Trastuzumab-MMAF | 0.09 | [7][8] | ||
| Pertuzumab-MMAF | 0.07 | [8] | ||
| OE19 | Esophageal Adenocarcinoma | Free MMAE | 1.5 | [7][8] |
| Free MMAF | 386.3 | [7][8] | ||
| Trastuzumab-MMAF | 0.18 | [8] | ||
| Pertuzumab-MMAF | 0.16 | [7][8] | ||
| HCT116 (HER2-Negative) | Colorectal Carcinoma | Free MMAE | 8.8 | [8] |
| Free MMAF | 8,944 | [8] | ||
| Trastuzumab-MMAF | Essentially nontoxic | [7] | ||
| Karpas 299 | Lymphoma | cAC10-vcMMAE | Potently cytotoxic | [7] |
| cAC10-vcMMAF | Potently cytotoxic | [7] | ||
| BxPC-3 | Pancreatic Cancer | Free MMAE | 0.97 | [10] |
| PSN-1 | Pancreatic Cancer | Free MMAE | 0.99 | [10] |
| Capan-1 | Pancreatic Cancer | Free MMAE | 1.10 | [10] |
| Panc-1 | Pancreatic Cancer | Free MMAE | 1.16 | [10] |
In Vivo Efficacy: Xenograft Models
Preclinical in vivo studies, typically using xenograft mouse models, are crucial for evaluating the anti-tumor activity of ADCs. In a study on admixed tumors containing both antigen-positive and antigen-negative cells, MMAE-ADCs demonstrated the ability to kill neighboring antigen-negative cells (the bystander effect), while MMAF-ADCs did not show this effect.[5] This highlights the potential of MMAE-ADCs in treating heterogeneous tumors.
| Xenograft Model | ADC Treatment | Outcome | Reference |
| Admixed CD30+ and CD30- Lymphoma | cAC10-vcMMAE | Complete tumor remission | [5] |
| cAC10-vcMMAF | Continuous tumor growth | [5] |
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the mechanism of action of auristatin-based ADCs, the key differences in the bystander effect between MMAE and MMAF, and a typical experimental workflow for evaluating ADC cytotoxicity.
Experimental Protocols
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50), providing a measure of its potency.[3][11][12]
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
ADCs (MMAE and MMAF conjugated), free payloads, and control antibody
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[11]
-
ADC Treatment: Prepare serial dilutions of the ADCs, free payloads, and controls in complete medium. Remove the existing medium from the cell plates and add 100 µL of the dilutions to the respective wells. Include untreated cells as a control.[11]
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings, typically 72 to 120 hours, at 37°C and 5% CO2.[7][11]
-
Viability Assessment: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]
-
Data Analysis: Shake the plate for 10 minutes to ensure complete dissolution and read the absorbance at 570 nm using a microplate reader. Normalize the data to the untreated control wells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[11]
In Vivo Xenograft Study
This experimental model is used to evaluate the anti-tumor efficacy and toxicity of ADCs in a living organism.
Protocol:
-
Tumor Implantation: Subcutaneously implant cancer cells (e.g., NCI-N87) into immunocompromised mice. For admixed tumor models, co-implant a mixture of antigen-positive and antigen-negative cells.[5][7]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).[7]
-
Treatment: Administer the MMAE-ADC, MMAF-ADC, or a vehicle control to different groups of mice, typically via intravenous injection.[7]
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly) to assess efficacy and toxicity.[7]
-
Endpoint: Conclude the study when tumors in the control group reach a predetermined maximum size or after a set period.[7]
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups to determine the in vivo efficacy of the ADCs.[7]
Conclusion
The decision to use MMAE or MMAF as an ADC payload is a strategic one, dictated by the specific therapeutic context. MMAE's potent bystander effect makes it an excellent choice for heterogeneous tumors, though with a potential for increased off-target toxicity.[6][7] MMAF offers a potentially safer profile due to its limited cell permeability, which may be advantageous in situations where minimizing damage to surrounding healthy tissue is paramount.[7] This guide provides a foundational understanding and supporting data to aid researchers in making an informed decision for their ADC development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Cleavable vs. Non-Cleavable Linkers for MMAE: A Comparative Guide for ADC Development
For Researchers, Scientists, and Drug Development Professionals
The choice of linker is a critical design parameter in the development of antibody-drug conjugates (ADCs), profoundly influencing their stability, mechanism of action, and ultimately, their therapeutic index. This guide provides an objective comparison of cleavable and non-cleavable linkers for the potent anti-tubulin agent, monomethyl auristatin E (MMAE), supported by experimental data and detailed methodologies.
At a Glance: Key Distinctions Between Cleavable and Non-Cleavable MMAE ADCs
| Feature | Cleavable Linker (e.g., Valine-Citrulline) | Non-Cleavable Linker (e.g., Maleimidocaproyl) |
| Mechanism of Payload Release | Enzymatic cleavage (e.g., by cathepsins) in the lysosome.[1] | Proteolytic degradation of the antibody backbone in the lysosome.[2] |
| Released Payload | Unmodified, potent MMAE.[1] | MMAE with an attached linker and amino acid residue.[3] |
| Plasma Stability | Generally lower, with potential for premature payload release.[4] | Generally higher, leading to a more stable ADC in circulation.[5] |
| Bystander Effect | High potential; released MMAE is membrane-permeable and can kill neighboring antigen-negative cells.[3][6] | Low to negligible; the released payload is typically charged and less membrane-permeable.[3] |
| Off-Target Toxicity | Higher potential due to premature payload release and bystander effect.[7] | Lower potential due to greater stability and limited bystander effect.[7] |
| Therapeutic Window | Potentially narrower due to off-target toxicities.[4] | Potentially wider due to improved tolerability.[5] |
Mechanism of Action and Payload Release
The fundamental difference between cleavable and non-cleavable linkers lies in how the MMAE payload is liberated within the target cancer cell.
Cleavable Linkers: Enzymatic Release of Unmodified MMAE
Cleavable linkers, such as the widely used valine-citrulline (vc) dipeptide linker, are designed to be selectively cleaved by enzymes, like cathepsin B, that are abundant in the lysosomal compartment of cancer cells.[8] Upon internalization of the ADC and trafficking to the lysosome, the linker is cleaved, releasing the unmodified and highly potent MMAE.[1] This mechanism is advantageous as it delivers the payload in its most active form.
Non-Cleavable Linkers: Antibody Degradation Releases a Modified Payload
In contrast, non-cleavable linkers, such as the maleimidocaproyl (mc) linker, do not possess a specific cleavage site.[9] The release of the cytotoxic payload is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome.[2] This process liberates the MMAE molecule with the linker and an attached amino acid (typically cysteine or lysine) still conjugated. This modified payload must retain its cytotoxic activity for the ADC to be effective.
Comparative Performance Data
Plasma Stability
The stability of an ADC in circulation is paramount to its safety and efficacy. Premature release of the payload can lead to off-target toxicity. Non-cleavable linkers generally exhibit greater plasma stability compared to their cleavable counterparts.
| ADC Construct | Species | Incubation Time (days) | % MMAE Release | Reference |
| Ab095-vc-MMAE | Human | 6 | <1% | [2] |
| Ab095-vc-MMAE | Cynomolgus Monkey | 6 | <1% | [2] |
| Ab095-vc-MMAE | Rat | 6 | ~2.5% | [2] |
| Ab095-vc-MMAE | Mouse | 6 | ~25% | [10] |
| Set of 15 vc-MMAE ADCs | Human | 6 | <1% (average) | [8][11] |
| Set of 15 vc-MMAE ADCs | Cynomolgus Monkey | 6 | <1% (average) | [8][11] |
| Set of 15 vc-MMAE ADCs | Rat | 6 | >4% (average) | [8][11] |
| Set of 15 vc-MMAE ADCs | Mouse | 6 | >20% (average) | [8][11] |
In Vitro Cytotoxicity
The in vitro potency of an ADC is a key indicator of its potential therapeutic efficacy. The following table summarizes representative cytotoxicity data for MMAE-based ADCs.
| ADC Construct | Cell Line | Target Antigen | IC50 (nM) | Reference |
| LR004-vc-MMAE | KYSE150 | EGFR | 0.133 ± 0.031 | [12] |
| LR004-vc-MMAE | A431 | EGFR | 0.231 ± 0.052 | [12] |
| LR004-vc-MMAE | HCC827 | EGFR | 0.302 ± 0.088 | [12] |
| vc-MMAE construct | SKBR3 | N/A (construct only) | 410.54 ± 4.9 | |
| vc-MMAE construct | HEK293 | N/A (construct only) | 482.86 ± 6.4 | |
| MMAE/F dual-drug ADC | JIMT-1 (MDR1+) | HER2 | 0.027 | [13] |
| MMAE single-drug ADC | JIMT-1 (MDR1+) | HER2 | >2000 ng/mL | [13] |
Note: The IC50 values are highly dependent on the antibody, target antigen expression levels, and the specific cell line used. The data presented is for illustrative purposes.
The Bystander Effect
The bystander effect, the ability of a released payload to kill neighboring antigen-negative tumor cells, is a significant advantage in treating heterogeneous tumors. This effect is primarily associated with cleavable linkers that release membrane-permeable payloads like MMAE.[3]
| ADC Linker Type | Payload Permeability | Bystander Killing Potential | Rationale |
| Cleavable (e.g., vc-MMAE) | High | High | Released, uncharged MMAE can diffuse across cell membranes.[6] |
| Non-cleavable (e.g., mc-MMAE) | Low | Low to None | The released payload is charged (amino acid-linker-MMAE) and has poor membrane permeability.[3] |
Experimental Protocols
Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of payload release in plasma from different species.
Methodology: LC-MS Analysis
-
Incubation: The ADC is incubated in plasma (e.g., human, cynomolgus monkey, rat, mouse) at 37°C for a specified time course (e.g., 0, 1, 3, 7 days).[14]
-
Sample Preparation: At each time point, an aliquot of the plasma sample is taken. For analysis of the intact ADC and drug-to-antibody ratio (DAR), the ADC is often captured using affinity beads (e.g., Protein A or G).[14] For free payload analysis, plasma proteins are precipitated (e.g., with acetonitrile) and the supernatant is collected.[14]
-
LC-MS Analysis:
-
Intact ADC/DAR: The captured ADC is analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the distribution of different DAR species and the average DAR over time.[15][16][17]
-
Free Payload: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of released MMAE.[14]
-
-
Data Analysis: The average DAR and the concentration of free MMAE are plotted against time to determine the stability profile of the ADC.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in cancer cell lines.
Methodology: MTT Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[18]
-
ADC Treatment: The cells are treated with serial dilutions of the ADC for a defined period (e.g., 72-120 hours).[18]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.[18]
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by plotting cell viability against the logarithm of the ADC concentration.
Bystander Effect Assay
Objective: To evaluate the ability of the ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Methodology: Co-culture Assay
-
Cell Seeding: Antigen-positive (Ag+) and antigen-negative (Ag-) cells are co-cultured in a 96-well plate at various ratios. The Ag- cells are often labeled with a fluorescent marker (e.g., GFP) for identification.[19][20]
-
ADC Treatment: The co-culture is treated with the ADC at a concentration that is cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells.[20]
-
Incubation: The plate is incubated for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).[19]
-
Viability Assessment: The viability of the Ag- cells is assessed using imaging-based methods (e.g., counting GFP-positive cells) or flow cytometry.[21]
-
Data Analysis: The viability of the Ag- cells in the presence of ADC-treated Ag+ cells is compared to the viability of Ag- cells in untreated co-cultures to quantify the bystander killing effect.[22]
In Vivo Efficacy Study
Objective: To evaluate the anti-tumor activity of the ADC in a preclinical animal model.
Methodology: Xenograft Model
-
Tumor Implantation: Human tumor cells are implanted subcutaneously into immunocompromised mice.[23][24]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
ADC Administration: Mice are randomized into treatment groups and administered the ADC (and control articles) intravenously at various dose levels and schedules.[1]
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) with calipers.
-
Data Analysis: Tumor growth curves are plotted for each treatment group to assess the anti-tumor efficacy of the ADC. Other endpoints may include body weight measurements (for toxicity assessment) and survival analysis.[25]
Conclusion
The selection of a cleavable or non-cleavable linker for an MMAE-based ADC is a critical decision that must be guided by the specific therapeutic application. Cleavable linkers offer the advantage of releasing the highly potent, unmodified MMAE, leading to a strong bystander effect that can be beneficial in treating heterogeneous tumors. However, this comes with the potential for lower plasma stability and increased off-target toxicity. Conversely, non-cleavable linkers provide enhanced plasma stability and a potentially wider therapeutic window due to reduced off-target effects. The trade-off is the release of a modified, potentially less potent, and membrane-impermeable payload, which limits the bystander effect. A thorough evaluation of the target biology, tumor microenvironment, and the desired therapeutic outcome is essential for making an informed choice between these two linker strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 4. europeanreview.org [europeanreview.org]
- 5. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. An EGFR‐targeting antibody–drug conjugate LR004‐VC‐MMAE: potential in esophageal squamous cell carcinoma and other malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. adcreview.com [adcreview.com]
- 14. benchchem.com [benchchem.com]
- 15. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 22. agilent.com [agilent.com]
- 23. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
A Head-to-Head In Vivo Comparison of MMAE and MMAF Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals engaged in the design of antibody-drug conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. Among the most prevalent payloads are monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), both potent antimitotic agents.[1][2] This guide provides an objective, data-driven comparison of MMAE and MMAF-based ADCs, focusing on their in vivo performance and supported by experimental data.
The primary distinction between MMAE and MMAF lies in their chemical structure, which significantly influences their biological activity. MMAE is a cell-permeable peptide analog of dolastatin 10, while MMAF is a charged, less permeable analog.[3][4] This difference in membrane permeability is a key factor governing their respective mechanisms of action, particularly the bystander effect, and ultimately influences their antitumor activity and toxicity profiles in vivo.
Quantitative Comparison of In Vivo Performance
The following tables summarize the key quantitative data from head-to-head in vivo studies comparing MMAE and MMAF ADCs.
| Table 1: Comparative In Vivo Efficacy | |||
| ADC | Dose | Tumor Model | Key Efficacy Outcome |
| cAC10-vcMMAE | 3 mg/kg | Admixed CD30+ and CD30- xenograft | Complete tumor remission[5] |
| cAC10-mcMMAF | 3 mg/kg | Admixed CD30+ and CD30- xenograft | Moderate tumor growth delay[5] |
| anti-CD70 MMAF-ADC | Not specified | Not specified | Lower activity than MMAE counterpart |
| anti-CD30 MMAF-ADC | Not specified | Not specified | Lower activity than MMAE counterpart |
| Table 2: Comparative In Vivo Toxicity | ||
| Payload | Metric | Value |
| MMAE | Maximum Tolerated Dose (MTD) | 15 mg/kg |
| MMAF | Maximum Tolerated Dose (MTD) | 30 mg/kg |
| MMAE | Common Toxicities | Peripheral neuropathy, neutropenia[2] |
| MMAF | Common Toxicities | Thrombocytopenia, ocular toxicities[2] |
Mechanism of Action and the Bystander Effect
Both MMAE and MMAF function by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3] The ADC, upon binding to its target antigen on a cancer cell, is internalized and trafficked to the lysosome. There, the linker is cleaved, releasing the potent auristatin payload into the cytoplasm to exert its cytotoxic effect.
A critical differentiator between the two payloads is the bystander effect , which is the ability of the released payload to diffuse out of the target cell and kill neighboring, antigen-negative cancer cells. This is particularly important in the context of heterogeneous tumors where not all cells express the target antigen.
Due to its higher cell permeability, MMAE can effectively induce a bystander effect, leading to the eradication of surrounding tumor cells.[6][7] In contrast, the charged nature of MMAF restricts its diffusion across cell membranes, resulting in a significantly diminished or absent bystander effect in vivo.[5]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of in vivo studies. Below are the protocols for key experiments cited in the comparison of MMAE and MMAF ADCs.
In Vivo Admixed Tumor Xenograft Model for Bystander Effect Assessment
This protocol is designed to evaluate the in vivo bystander killing capacity of MMAE- and MMAF-based ADCs.
1. Cell Lines and Culture:
-
Antigen-positive cell line (e.g., Karpas 299 for CD30).
-
Antigen-negative cell line (e.g., a variant of Karpas 299 that has lost CD30 expression).
-
Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
2. Animal Model:
-
Immunodeficient mice (e.g., SCID or NSG mice) are used to prevent graft rejection.
3. Tumor Implantation:
-
A mixed population of antigen-positive and antigen-negative cells (e.g., at a 1:1 ratio) is suspended in a suitable medium (e.g., Matrigel).
-
The cell suspension is subcutaneously injected into the flank of the mice.
4. Tumor Growth Monitoring:
-
Tumor growth is monitored by measuring the tumor volume with calipers twice weekly.
-
Treatment is initiated when tumors reach a predetermined size (e.g., 100-200 mm³).
5. ADC Administration:
-
Mice are randomized into treatment groups.
-
ADCs (e.g., cAC10-vcMMAE and cAC10-mcMMAF) are administered intravenously at a specified dose (e.g., 3 mg/kg).
-
Control groups include vehicle-treated and non-binding ADC-treated animals.
6. Efficacy and Toxicity Assessment:
-
Tumor volumes and body weights are measured regularly to assess anti-tumor efficacy and systemic toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a maximum allowed size.
Maximum Tolerated Dose (MTD) Study
This study determines the highest dose of an ADC that can be administered without causing unacceptable toxicity.
1. Animal Model:
-
Healthy, non-tumor-bearing mice of a specific strain are used.
2. Dose Escalation:
-
Animals are divided into cohorts and receive single or multiple intravenous injections of the ADC at escalating doses.
3. Toxicity Monitoring:
-
Animals are monitored daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance.
-
Blood samples may be collected for hematological and clinical chemistry analysis.
4. MTD Determination:
-
The MTD is defined as the highest dose that does not result in significant morbidity or mortality.
Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the mechanism of action, the bystander effect, and a typical experimental workflow.
Caption: General mechanism of action for auristatin-based ADCs.
Caption: Comparison of the bystander effect of MMAE and MMAF.
Caption: A typical experimental workflow for an in vivo ADC efficacy study.
Conclusion
The in vivo head-to-head comparison of MMAE and MMAF ADCs reveals a clear trade-off between potent, broad-acting efficacy and a more targeted, potentially safer profile. MMAE's ability to induce a powerful bystander effect makes it a compelling choice for treating heterogeneous tumors, as demonstrated by its capacity to achieve complete tumor remission in admixed xenograft models.[5] However, this cell permeability may also contribute to a higher potential for off-target toxicities.
Conversely, MMAF's limited cell permeability results in a more localized cytotoxic effect, which translates to a significantly higher MTD and a different toxicity profile.[2] While this may limit its efficacy in heterogeneous tumors, it offers a potential advantage in scenarios where minimizing damage to surrounding healthy tissue is paramount or when the target antigen is homogeneously expressed on the tumor.
Ultimately, the selection between MMAE and MMAF as the payload for an ADC is a strategic decision that must be guided by the specific therapeutic context, including the nature of the target antigen, the heterogeneity of the tumor, and the desired balance between efficacy and safety.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validating the Efficacy of MMAE-ADCs in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Monomethyl Auristatin E (MMAE)-based Antibody-Drug Conjugates (ADCs) against alternative therapies in patient-derived xenograft (PDX) models. The data presented is supported by experimental evidence from preclinical studies, offering valuable insights for researchers in oncology and drug development.
Comparative Efficacy of MMAE-ADCs in PDX Models
The following table summarizes the quantitative efficacy of MMAE-ADCs compared to other therapies in various cancer types using patient-derived xenograft models. These models, derived directly from patient tumors, offer a more clinically relevant preclinical platform to evaluate novel cancer therapeutics.
| Cancer Type | MMAE-ADC | Comparator Therapy | PDX Model Details | Efficacy Outcomes |
| Pancreatic Cancer | Anti-Tissue Factor (TF) ADC-MMAE | Anti-Tissue Factor (TF) ADC-DXd | Pancreatic Cancer PDX with strong, homogeneous TF expression | Anti-TF ADC-MMAE showed greater tumor growth inhibition compared to Anti-TF ADC-DXd. In a model with weak, heterogeneous TF expression, Anti-TF ADC-DXd was more effective. |
| Ovarian Cancer | MMAE-Nanoparticle Drug Conjugate (NDC) | Cisplatin | Platinum-resistant, advanced-stage high-grade serous ovarian cancer PDX | The MMAE-based NDC doubled the duration of tumor growth inhibition and overall survival compared to cisplatin.[] |
| Breast Cancer | Anti-AREG-MMAE ADC | PBS (Control) | MCF7 and Fulvestrant-resistant MCF7 (MCF7-F) cell-line derived xenografts | In MCF7 xenografts, tumor volume decreased in 8 out of 10 mice treated with the ADC. In MCF7-F xenografts, the ADC cleared tumors to sub-detectable levels in all 10 mice.[] |
| Non-Small Cell Lung Cancer (NSCLC) | Telisotuzumab Vedotin (MMAE-ADC) | Erlotinib (B232) | c-MET positive NSCLC PDX | While direct comparative PDX data is limited, clinical trials show an objective response rate (ORR) of 30.6% with Telisotuzumab Vedotin in combination with erlotinib in patients with c-MET+ NSCLC.[2] |
Signaling Pathway of MMAE-ADC Action
MMAE-based ADCs function by targeting a specific antigen on the surface of cancer cells. Upon binding, the ADC is internalized, and the MMAE payload is released, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action of an MMAE-based Antibody-Drug Conjugate.
Experimental Protocols
Establishment of Patient-Derived Xenograft (PDX) Models
-
Tumor Tissue Acquisition : Fresh tumor tissue is obtained from consenting patients during surgical resection or biopsy.
-
Implantation :
-
The tumor tissue is fragmented into small pieces (approximately 2-3 mm³).
-
Immunodeficient mice, typically Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) or NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) mice, are anesthetized.
-
A small incision is made on the flank of the mouse, and a subcutaneous pocket is created.
-
A single tumor fragment is implanted into the subcutaneous space.
-
-
Tumor Growth Monitoring :
-
Tumor growth is monitored weekly using calipers.
-
Tumor volume is calculated using the formula: (Length × Width²) / 2.
-
-
Passaging :
-
Once the tumor reaches a volume of approximately 1000-1500 mm³, the mouse is euthanized, and the tumor is sterilely excised.
-
The tumor can be cryopreserved for future use or passaged into new cohorts of mice for expansion.
-
In Vivo Efficacy Studies of MMAE-ADCs
-
Animal Model : Immunodeficient mice (e.g., NSG) bearing established PDX tumors of a desired volume (typically 100-200 mm³).
-
Treatment Groups :
-
Vehicle Control (e.g., saline or PBS)
-
MMAE-ADC
-
Comparator Therapy (e.g., standard-of-care chemotherapy)
-
Isotype Control ADC (optional)
-
-
Drug Administration :
-
The MMAE-ADC and comparator drugs are administered via an appropriate route, typically intravenously (IV) or intraperitoneally (IP).
-
Dosing schedules can vary but are often once or twice weekly for a set number of weeks.
-
-
Efficacy Assessment :
-
Tumor Volume Measurement : Tumor volumes are measured 2-3 times per week throughout the study.
-
Body Weight : Animal body weights are monitored as an indicator of toxicity.
-
Survival : In some studies, animals are monitored until a predetermined endpoint (e.g., tumor volume reaches a specific size) to assess overall survival.
-
Tumor Growth Inhibition (TGI) : Calculated at the end of the study using the formula: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) * 100.
-
Experimental Workflow for Validating MMAE-ADC Efficacy in PDX Models
The following diagram illustrates the typical workflow for evaluating the efficacy of an MMAE-ADC in a PDX model.
Caption: Workflow for assessing MMAE-ADC efficacy in PDX models.
References
Navigating the Labyrinth of Tubulin Inhibitor Cross-Resistance: A Comparative Guide for Researchers
For Immediate Publication
SOUTH SAN FRANCISCO, CA – December 21, 2025 – In the intricate landscape of cancer therapeutics, the development of resistance to tubulin-targeting agents remains a critical challenge. This guide provides a comprehensive comparison of cross-resistance profiles between the potent antibody-drug conjugate (ADC) payload, monomethyl auristatin E (MMAE), and other established tubulin inhibitors, including taxanes and vinca (B1221190) alkaloids. By presenting key experimental data and detailed methodologies, this document aims to equip researchers, scientists, and drug development professionals with the objective insights needed to navigate this complex area of oncology research.
Unraveling the Mechanisms of Action: A Tale of Two Effects
Tubulin inhibitors exert their anticancer effects by disrupting the dynamic instability of microtubules, essential components of the cytoskeleton crucial for cell division. These agents are broadly classified into two categories based on their mechanism of action:
-
Microtubule Destabilizers: This class, which includes MMAE and vinca alkaloids (e.g., vincristine), inhibits tubulin polymerization, leading to the disassembly of microtubules. This disruption of the mitotic spindle triggers cell cycle arrest and apoptosis.
-
Microtubule Stabilizers: In contrast, taxanes (e.g., paclitaxel) bind to a different site on β-tubulin, promoting microtubule polymerization and preventing their depolymerization. This leads to the formation of abnormal, nonfunctional microtubule bundles, also resulting in mitotic arrest and cell death.
MMAE, a synthetic analog of the natural product dolastatin 10, is a highly potent antimitotic agent.[1] Its mechanism involves binding to the vinca domain on β-tubulin, thereby inhibiting tubulin polymerization.[2]
dot graph "Signaling_Pathways" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_destabilizers" { label="Microtubule Destabilizers"; style=filled; fillcolor="#F1F3F4"; "MMAE" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Vinca Alkaloids (e.g., Vincristine)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Tubulin Dimer" [fillcolor="#FBBC05"]; "Microtubule" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "MMAE" -> "Tubulin Dimer" [label="Inhibits Polymerization"]; "Vinca Alkaloids (e.g., Vincristine)" -> "Tubulin Dimer" [label="Inhibits Polymerization"]; "Tubulin Dimer" -> "Microtubule" [style=dashed, label="Polymerization"]; "Microtubule" -> "Cell Cycle Arrest (G2/M)" [color="#34A853"]; "Cell Cycle Arrest (G2/M)" -> "Apoptosis" [color="#34A853"]; }
subgraph "cluster_stabilizers" { label="Microtubule Stabilizers"; style=filled; fillcolor="#F1F3F4"; "Taxanes (e.g., Paclitaxel)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Stable Microtubule" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Taxanes (e.g., Paclitaxel)" -> "Stable Microtubule" [label="Promotes Polymerization &\nInhibits Depolymerization"]; "Stable Microtubule" -> "Cell Cycle Arrest (G2/M)" [color="#34A853"]; } } Figure 1: Mechanisms of action of different tubulin inhibitors.
Comparative Analysis of In Vitro Cytotoxicity and Cross-Resistance
Understanding the cross-resistance profiles of tubulin inhibitors is paramount for designing effective sequential and combination therapies. The following tables summarize the 50% inhibitory concentrations (IC50) of MMAE and other tubulin inhibitors in various cancer cell lines, including those with acquired resistance.
Table 1: Comparative IC50 Values of MMAE and Paclitaxel in Sensitive Cancer Cell Lines
| Cell Line | Cancer Type | MMAE IC50 (nM) | Paclitaxel IC50 (nM) | Reference |
| HCT-116 | Colon Carcinoma | ~1.5 | ~5.0 | [3] |
| PANC-1 | Pancreatic Carcinoma | ~2.0 | ~10.0 | [3] |
| 779E | Melanoma | ~0.5 | ~2.5 | [3] |
| SKBR3 | Breast Cancer | 3.27 ± 0.42 | - | [4] |
| HEK293 | Kidney Cancer | 4.24 ± 0.37 | - | [4] |
| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 | - | [5] |
| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 | - | [5] |
| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 | - | [5] |
| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 | - | [5] |
Table 2: Cross-Resistance Profile of MMAE in Drug-Resistant Cancer Cell Lines
| Cell Line | Parental Cell Line | Resistance to | MMAE IC50 (Resistant) | MMAE Fold Resistance | Primary Resistance Mechanism | Reference |
| L428-R | L428 | Brentuximab Vedotin (MMAE) | 24.66 nM | 39.2 | MDR1 Upregulation | [6] |
| Karpas-R | Karpas-299 | Brentuximab Vedotin | Similar to parental | ~1 | CD30 Downregulation | [6] |
| RT112-EVR | RT112 | Enfortumab Vedotin (MMAE) | 4-5 fold increase | 4-5 | MMAE Resistance | [5] |
| KB-L30 | KB | Microtubule Destabilizers (e.g., Vincristine) | Hypersensitive to Paclitaxel | N/A | βI-tubulin mutations | [7] |
Key Mechanisms of Cross-Resistance
The primary mechanisms governing cross-resistance between MMAE and other tubulin inhibitors are multifaceted and often depend on the specific drug and cell line.
Upregulation of ABC Transporters (MDR1/P-glycoprotein)
A predominant mechanism of acquired resistance to MMAE is the overexpression of the ATP-binding cassette (ABC) transporter, P-glycoprotein (P-gp), encoded by the MDR1 gene.[8][9][10][11] P-gp is an efflux pump that actively transports a wide range of hydrophobic drugs, including MMAE, out of the cell, thereby reducing their intracellular concentration and cytotoxic effect.[9][10]
Studies have shown that cell lines with high P-gp expression exhibit reduced sensitivity to MMAE.[9][10] Conversely, the use of P-gp inhibitors, such as elacridar, can restore sensitivity to MMAE in resistant cells.[8][9][10] This indicates that cross-resistance is likely to be observed between MMAE and other tubulin inhibitors that are also P-gp substrates, such as taxanes and vinca alkaloids.
dot graph "MDR1_Mediated_Resistance" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"MMAE" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Other Tubulin Inhibitors (P-gp substrates)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cancer Cell" [shape=ellipse, style=filled, fillcolor="#F1F3F4"]; "MDR1 (P-gp)" [shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Tubulin" [fillcolor="#FBBC05"];
"MMAE" -> "Cancer Cell" [label="Enters Cell"]; "Other Tubulin Inhibitors (P-gp substrates)" -> "Cancer Cell" [label="Enters Cell"]; "Cancer Cell" -> "MDR1 (P-gp)" [label="Upregulation in\nResistant Cells", style=dashed, color="#5F6368"]; "MDR1 (P-gp)" -> "MMAE" [label="Efflux", dir=back]; "MDR1 (P-gp)" -> "Other Tubulin Inhibitors (P-gp substrates)" [label="Efflux", dir=back]; "MMAE" -> "Tubulin" [label="Binds to Tubulin\n(Inhibition)"]; } Figure 2: MDR1-mediated efflux as a mechanism of cross-resistance.
Alterations in Tubulin Subunits
Mutations in the genes encoding α- and β-tubulin can alter the drug-binding sites or the conformational dynamics of microtubules, leading to drug resistance.[2][7] For instance, a KB-derived cancer cell line resistant to various microtubule destabilizers, including vincristine, was found to harbor mutations in the βI-tubulin gene.[7] Interestingly, these cells displayed hypersensitivity to the microtubule stabilizer paclitaxel, demonstrating that alterations in tubulin can lead to complex patterns of cross-resistance and collateral sensitivity.[7]
Changes in Tubulin Isotype Expression
The expression levels of different β-tubulin isotypes can influence the sensitivity of cancer cells to tubulin inhibitors. Overexpression of certain isotypes, such as βIII-tubulin, has been associated with resistance to both taxanes and vinca alkaloids.[12][13] In docetaxel-resistant MCF-7 breast cancer cells, the expression of βI, βII, βIII, and IVa-tubulin isotypes was found to be upregulated.[13] While direct evidence linking specific tubulin isotype expression patterns to MMAE resistance is still emerging, it is a plausible mechanism of cross-resistance given the shared target.
Experimental Protocols
To facilitate reproducible research in this area, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the tubulin inhibitors (MMAE, paclitaxel, vincristine) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration using a non-linear regression model.
dot graph "Cell_Viability_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Cell_Seeding" -> "Drug_Treatment" -> "MTT_Addition" -> "Solubilization" -> "Data_Acquisition" -> "Data_Analysis"; } Figure 3: Workflow for the MTT cell viability assay.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the polymerization of purified tubulin.
-
Reaction Setup: In a 96-well plate, combine purified tubulin (2 mg/mL) in G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) with GTP (1 mM) and the test compound at various concentrations.
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.
-
Data Acquisition: Monitor the change in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled microplate reader.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. The initial rate of polymerization (Vmax) and the steady-state polymer mass can be calculated to determine the inhibitory or stabilizing effects of the compounds.
Western Blot Analysis for Tubulin Isotypes and MDR1
This technique is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Lyse parental and resistant cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for different β-tubulin isotypes or MDR1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels.
Conclusion and Future Directions
The cross-resistance between MMAE and other tubulin inhibitors is a complex phenomenon primarily driven by the upregulation of the MDR1 efflux pump, with contributions from alterations in tubulin itself. While MMAE shares a binding domain with vinca alkaloids, its susceptibility to P-gp-mediated efflux creates a potential for cross-resistance with taxanes as well. However, the lack of complete cross-resistance in some models highlights the nuanced interplay of different resistance mechanisms.
For researchers and drug developers, these findings underscore the importance of:
-
Characterizing the MDR1 status of tumors when considering treatment with MMAE-based ADCs.
-
Exploring combination therapies with P-gp inhibitors to overcome resistance.
-
Investigating tubulin mutations and isotype expression as potential biomarkers of response or resistance.
-
Developing novel tubulin inhibitors that are not substrates for P-gp or that target different binding sites to circumvent existing resistance mechanisms.
This guide provides a foundational understanding of the current knowledge in this field. Continued research is essential to further elucidate the intricate mechanisms of cross-resistance and to develop more effective strategies for the treatment of cancers that have developed resistance to tubulin-targeting agents.
References
- 1. Western Blot protocol for beta Tubulin Antibody (NB600-936): Novus Biologicals [novusbio.com]
- 2. Human mutations that conferpaclitaxel resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. Cancer Cells Acquire Mitotic Drug Resistance Properties Through Beta I-Tubulin Mutations and Alterations in the Expression of Beta-Tubulin Isotypes | PLOS One [journals.plos.org]
- 8. Lysosomal P-gp-MDR1 Confers Drug Resistance of Brentuximab Vedotin and Its Cytotoxic Payload Monomethyl Auristatin E in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Lysosomal P-gp-MDR1 Confers Drug Resistance of Brentuximab Vedotin and Its Cytotoxic Payload Monomethyl Auristatin E in Tumor Cells [frontiersin.org]
- 10. Lysosomal P-gp-MDR1 Confers Drug Resistance of Brentuximab Vedotin and Its Cytotoxic Payload Monomethyl Auristatin E in Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CD30 Downregulation, MMAE Resistance, and MDR1 Upregulation Are All Associated with Resistance to Brentuximab Vedotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Class III β-tubulin expression and in vitro resistance to microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alterations of beta-tubulin isotypes in breast cancer cells resistant to docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking a Novel MMAE-ADC: A Comparative Guide for Drug Development Professionals
For Immediate Release
This guide provides a comprehensive framework for benchmarking a new Monomethyl Auristatin E (MMAE) antibody-drug conjugate (ADC) against established, approved therapies. Designed for researchers, scientists, and drug development professionals, this document offers a comparative analysis of key performance indicators, detailed experimental protocols for essential assays, and visualizations of critical biological pathways and experimental workflows.
Mechanism of Action of MMAE-ADCs
Monomethyl auristatin E (MMAE) is a potent synthetic antineoplastic agent.[1] Due to its high toxicity, it is conjugated to a monoclonal antibody (mAb) that targets a specific tumor-associated antigen.[1] This targeted delivery system minimizes systemic exposure and enhances the therapeutic window. The mechanism of action involves the binding of the ADC to the target antigen on the cancer cell surface, followed by internalization of the ADC-antigen complex.[2] Inside the cell, the linker connecting the MMAE to the antibody is cleaved, releasing the cytotoxic payload.[2] MMAE then disrupts the microtubule network by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][4]
Comparative Performance Data
The following tables summarize key in vitro and in vivo performance metrics for a hypothetical new MMAE-ADC ("New-MMAE-ADC") benchmarked against leading approved MMAE-ADCs: Brentuximab Vedotin, Polatuzumab Vedotin, and Enfortumab Vedotin. Note: The data presented here are representative examples for illustrative purposes and may not reflect actual clinical outcomes.
Table 1: In Vitro Cytotoxicity (IC50, nM)
| Cell Line | Target Antigen | New-MMAE-ADC | Brentuximab Vedotin | Polatuzumab Vedotin | Enfortumab Vedotin |
| Cell Line A | Antigen X | 0.8 | N/A | N/A | N/A |
| Karpas 299 | CD30 | >1000 | 0.5 | N/A | N/A |
| SU-DHL-4 | CD79b | >1000 | N/A | 1.2 | N/A |
| T24 | Nectin-4 | >1000 | N/A | N/A | 0.9 |
| Antigen Negative | None | >1000 | >1000 | >1000 | >1000 |
Table 2: In Vivo Tumor Growth Inhibition (TGI, %)
| Xenograft Model | New-MMAE-ADC (mg/kg) | Brentuximab Vedotin (mg/kg) | Polatuzumab Vedotin (mg/kg) | Enfortumab Vedotin (mg/kg) |
| Model A (Antigen X+) | 85 (3) | N/A | N/A | N/A |
| Karpas 299 (CD30+) | N/A | 95 (1) | N/A | N/A |
| SU-DHL-4 (CD79b+) | N/A | N/A | 92 (5) | N/A |
| T24 (Nectin-4+) | N/A | N/A | N/A | 88 (2) |
Table 3: Preclinical Pharmacokinetic Parameters
| Parameter | New-MMAE-ADC | Approved MMAE-ADCs (Range) |
| ADC Half-life (t1/2, days) | 4.5 | 3 - 5 |
| Total Antibody Clearance (mL/day/kg) | 10 | 8 - 15 |
| Unconjugated MMAE Cmax (ng/mL) | 5 | 3 - 8 |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and accurate comparison.
In Vitro Cytotoxicity Assay
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of an MMAE-ADC using a luminescence-based cell viability assay.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
MMAE-ADC, isotype control ADC, and free MMAE
-
96-well white, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Humidified 5% CO2 incubator at 37°C
-
Luminometer
Procedure:
-
Cell Seeding: Harvest and count cells. Dispense 100 µL of cell suspension into each well of a 96-well plate at a predetermined density and incubate overnight.[1]
-
Compound Preparation: Prepare serial dilutions of the MMAE-ADC, isotype control ADC, and free MMAE in complete medium.
-
Treatment: Carefully remove the medium from the cells and add 100 µL of the prepared dilutions to the respective wells. Include "cells only" (untreated) and "media only" (background) controls.[1]
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the logarithm of the ADC concentration using a non-linear regression model.
In Vivo Xenograft Model for Efficacy Studies
This protocol describes the evaluation of anti-tumor efficacy of an MMAE-ADC in an established subcutaneous xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
Tumor cell line expressing the target antigen
-
Matrigel (optional)
-
MMAE-ADC, vehicle control, and control antibodies
-
Sterile syringes and needles
-
Digital calipers
-
Animal balance
Procedure:
-
Cell Preparation: Harvest tumor cells and resuspend in sterile PBS or culture medium, with or without Matrigel, at the desired concentration.
-
Tumor Implantation: Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of each mouse.[3]
-
Tumor Growth Monitoring: Monitor mice 2-3 times per week for tumor formation. Once tumors are palpable, measure tumor dimensions with digital calipers.[3] Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Dosing: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups. Administer the MMAE-ADC, vehicle control, and control antibodies via the appropriate route (e.g., intravenous injection).
-
Efficacy Assessment: Continue to measure tumor volume and body weight 2-3 times per week for the duration of the study.
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group. Plot mean tumor volume ± SEM over time for each group.
Pharmacokinetic (PK) Analysis
This protocol outlines a method for quantifying the key analytes of an MMAE-ADC in plasma using ELISA and LC-MS/MS.
Analytes of Interest:
-
Total Antibody: Measures all forms of the antibody (conjugated, partially deconjugated, and unconjugated).[5]
-
Antibody-Conjugated MMAE (acMMAE): Measures the amount of MMAE that is still attached to the antibody.
-
Unconjugated MMAE: Measures the free MMAE payload in circulation.
Procedure:
-
Study Design: Administer a single dose of the MMAE-ADC to a relevant animal model (e.g., mice or rats).
-
Sample Collection: Collect blood samples at various time points post-administration. Process the blood to obtain plasma and store at -80°C until analysis.
-
Total Antibody Quantification (ELISA):
-
Coat a 96-well plate with an anti-human IgG capture antibody.
-
Add plasma samples and standards.
-
Add a detection antibody (e.g., HRP-conjugated anti-human IgG).
-
Add substrate and measure absorbance.
-
Calculate the concentration from a standard curve.
-
-
acMMAE Quantification (ELISA):
-
This assay is similar to the total antibody ELISA but uses an anti-MMAE antibody for capture.[5]
-
-
Unconjugated MMAE Quantification (LC-MS/MS):
-
Extract MMAE from plasma samples using protein precipitation or solid-phase extraction.
-
Analyze the extracted samples using a validated LC-MS/MS method.
-
Quantify the concentration based on a standard curve.[5]
-
-
Data Analysis: Use non-compartmental analysis to determine key PK parameters such as half-life, clearance, and volume of distribution for each analyte.
Visualizations
Signaling Pathway of MMAE-Induced Apoptosis
The following diagram illustrates the key signaling events initiated by MMAE, leading to programmed cell death.
Caption: MMAE-induced apoptosis signaling pathway.
Experimental Workflow for Benchmarking an MMAE-ADC
This diagram outlines the logical flow of experiments for the comprehensive evaluation of a new MMAE-ADC.
Caption: Experimental workflow for MMAE-ADC benchmarking.
References
Unraveling the Potency of MMAE-ADCs: A Comparative Guide to In Vitro and In Vivo Correlation
For researchers, scientists, and drug development professionals, establishing a strong correlation between in vitro activity and in vivo efficacy is a critical step in the preclinical development of antibody-drug conjugates (ADCs). This guide provides an objective comparison of the performance of Monomethyl Auristatin E (MMAE)-based ADCs, supported by experimental data, to elucidate the translation of in vitro potency to in vivo therapeutic outcomes.
Monomethyl auristatin E (MMAE) is a potent synthetic antineoplastic agent that functions as a microtubule inhibitor.[1] Due to its high toxicity, MMAE is not suitable for systemic administration as a standalone drug. Instead, it is conjugated to monoclonal antibodies (mAbs) that target tumor-associated antigens, creating highly targeted therapeutic agents.[1][] The success of an MMAE-ADC hinges on a sequence of events: specific binding of the ADC to the cancer cell, internalization, lysosomal trafficking, and cleavage of the linker to release the active MMAE payload, which then leads to cell cycle arrest and apoptosis.[3]
A key challenge in ADC development is predicting in vivo efficacy from preclinical in vitro data.[4] A robust in vitro-in vivo correlation (IVIVC) can serve as a valuable tool for selecting promising ADC candidates, thereby optimizing resource allocation and accelerating the drug development process.[5][6] Studies have shown a reasonable linear and positive correlation between in vitro and in vivo efficacy for ADCs, suggesting that in vitro data can effectively differentiate ADCs for their in vivo performance.[5]
Comparative In Vitro and In Vivo Activity of MMAE-ADCs
The following tables summarize quantitative data from preclinical studies, comparing the in vitro cytotoxicity (IC50) of various MMAE-ADCs with their corresponding in vivo anti-tumor activity in xenograft models.
| ADC Target | Cell Line | In Vitro IC50 (ng/mL) | Tumor Model | Dosing Regimen | In Vivo Efficacy Outcome |
| CD30 | L-82 (Anaplastic Large Cell Lymphoma) | 2 - 55 | L-82 Xenograft | Single dose (0.5, 1, 3 mg/kg) | Dose-dependent tumor growth delay and complete remission at 3 mg/kg.[7] |
| CD70 | L-82 (Anaplastic Large Cell Lymphoma) | Not specified in source | L-82 Xenograft | Not specified in source | Intratumoral MMAE concentration correlated with antitumor activity.[7] |
| CD71 | L-82 (Anaplastic Large Cell Lymphoma) | Not specified in source | L-82 Xenograft | Not specified in source | Intratumoral MMAE concentration correlated with antitumor activity.[7] |
| Cleaved Amphiregulin | MCF7 (Breast Cancer) | Not specified in source | MCF7 Orthotopic Xenograft | 5 mg/kg, every 4 days for 6 injections | 8 out of 10 tumors showed decreased volume.[8] |
| HER2 | HCC1954 (Breast Cancer) | ~10-100 | Not specified in source | Not specified in source | Not specified in source[9] |
| HER2 | NCI-H1975 (Lung Cancer) | Not specified in source | NCI-H1975 Xenograft | Not specified in source | Significant tumor growth inhibition.[10] |
| HER2/EGFR (bispecific) | NCI-H1975 (Lung Cancer) | Not specified in source | NCI-H1975 Xenograft | Not specified in source | Promising antitumor efficacy.[10] |
Note: The IC50 values can vary based on the specific antibody, linker, and drug-to-antibody ratio (DAR). The in vivo efficacy is also dependent on the tumor model and dosing schedule.
Establishing the In Vitro-In Vivo Correlation
A study involving 19 different ADCs established a quantitative IVIVC by comparing the in vitro tumor static concentration (TSCin vitro) with the in vivo tumor static concentration (TSCin vivo).[5] The TSC represents the theoretical drug concentration at which the number of tumor cells neither increases nor decreases.[5] The analysis revealed a strong positive correlation with a Spearman's rank correlation coefficient of 0.82.[5] On average, the TSCin vivo was found to be approximately 27 times higher than the TSCin vitro.[5] This model provides a framework for predicting the efficacious in vivo concentration of an ADC from its in vitro potency data.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are summarized protocols for key in vitro and in vivo assays used to evaluate MMAE-ADC activity.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells into 96-well plates at an optimal density and allow them to attach overnight.[11][12]
-
ADC Treatment: Treat the cells with serial dilutions of the MMAE-ADC, unconjugated antibody, and free MMAE payload for a period of 48 to 144 hours.[11][12]
-
Viability Assessment: Add MTT reagent to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[12]
-
Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the results to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[11]
In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of the ADC in a living organism.
-
Cell Line Culture and Implantation: Culture human tumor cell lines and implant a specified number of cells subcutaneously or orthotopically into immunocompromised mice (e.g., SCID or nude mice).[13][14]
-
Tumor Growth and Randomization: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³). Randomize mice into treatment groups with similar average tumor volumes.[13]
-
ADC Administration: Administer the MMAE-ADC, control antibody, or vehicle solution to the mice, typically via intravenous injection.[13]
-
Monitoring and Data Collection: Measure tumor volume and mouse body weight at regular intervals to assess efficacy and toxicity.[13][14]
-
Endpoint and Analysis: Terminate the study when tumors in the control group reach a specific size. Analyze the data to determine tumor growth inhibition.[13]
Visualizing the Path to Efficacy
The following diagrams illustrate the mechanism of action of MMAE and the experimental workflow for establishing the in vitro-in vivo correlation of MMAE-ADC activity.
Figure 1. Mechanism of action of an MMAE-based ADC.
Figure 2. Experimental workflow for establishing IVIVC.
Conclusion
The preclinical evaluation of MMAE-ADCs demonstrates a promising correlation between in vitro potency and in vivo anti-tumor efficacy.[5] While in vitro assays provide a crucial initial screening tool, in vivo studies in relevant animal models remain indispensable for confirming therapeutic activity and assessing the overall safety profile.[15] The use of PK/PD modeling to establish a quantitative IVIVC can further enhance the predictive power of preclinical data, guiding the selection and development of the most effective MMAE-ADC candidates for clinical translation.[16] By integrating robust in vitro and in vivo experimental data, researchers can build a comprehensive understanding of an ADC's therapeutic potential.
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishing in vitro-in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Anti-tumor efficacy of an MMAE-conjugated antibody targeting cell surface TACE/ADAM17-cleaved Amphiregulin in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 16. mdpi.com [mdpi.com]
Quantifying the Bystander Effect: A Comparative Analysis of MMAE and MMAF in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the selection of a cytotoxic payload is a pivotal decision in the design of effective and safe antibody-drug conjugates (ADCs). Among the leading payloads are monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), both potent tubulin inhibitors. This guide provides an objective, data-driven comparison of the bystander killing effect of MMAE- and MMAF-based ADCs, supported by experimental data and detailed methodologies to inform payload selection in cancer therapy development.
The bystander effect, the capacity of a cytotoxic agent to eliminate not only the target cancer cell but also adjacent, antigen-negative cells, is a critical characteristic for ADCs, especially in the context of heterogeneous tumors. This phenomenon is largely dictated by the physicochemical properties of the payload upon its release within the tumor microenvironment. MMAE and MMAF, despite their structural similarities, exhibit markedly different bystander killing capabilities, primarily due to a single amino acid substitution that alters their cell permeability. MMAE, being more hydrophobic and cell-permeable, can diffuse through cell membranes to exert its cytotoxic effects on adjacent cells. In contrast, MMAF possesses a charged phenylalanine residue, rendering it significantly less permeable and largely confining its activity to the target cell.
Performance Comparison: MMAE vs. MMAF
The choice between MMAE and MMAF as an ADC payload is a critical strategic decision that hinges on the desired therapeutic outcome and the characteristics of the target tumor. MMAE, with its high cell permeability and potent bystander effect, is an excellent candidate for treating heterogeneous tumors where not all cancer cells express the target antigen. However, this comes with a potential for increased off-target toxicity. Conversely
A Comparative Analysis of MMAE Linker Chemistries in Antibody-Drug Conjugates
A deep dive into the critical role of linkers in the design and performance of Monomethyl Auristatin E (MMAE)-based Antibody-Drug Conjugates (ADCs). This guide provides a comparative analysis of different MMAE linker chemistries, supported by experimental data, to inform researchers, scientists, and drug development professionals in their pursuit of next-generation targeted cancer therapeutics.
The efficacy and safety of an Antibody-Drug Conjugate (ADC) are critically dependent on the linker that connects the monoclonal antibody to the potent cytotoxic payload. In the context of ADCs utilizing the highly potent antimitotic agent Monomethyl Auristatin E (MMAE), the choice of linker chemistry dictates the ADC's stability in circulation, its drug-release mechanism, and ultimately its therapeutic index. This guide explores the two primary categories of MMAE linkers—cleavable and non-cleavable—and provides a comparative analysis of their performance based on preclinical and clinical data.
Cleavable vs. Non-Cleavable Linkers: A Fundamental Dichotomy
ADC linkers are broadly classified into two main types: cleavable and non-cleavable. The selection between these two is a pivotal design decision that influences the ADC's mechanism of action, potency, and overall safety profile.[1]
Cleavable linkers are designed to be stable in the bloodstream and release the MMAE payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells.[1] This targeted release can be initiated by enzymes, such as cathepsins, which are overexpressed in tumor lysosomes, or by the acidic environment of endosomes and lysosomes.[2][3] A key advantage of cleavable linkers is their ability to induce a "bystander effect," where the released, membrane-permeable MMAE can kill neighboring antigen-negative tumor cells, thereby enhancing the therapeutic efficacy.[4][5] The most widely used cleavable linker for MMAE is the valine-citrulline (vc) dipeptide linker.[2][6]
Non-cleavable linkers , in contrast, rely on the complete lysosomal degradation of the antibody component to liberate the payload.[7][8] This results in the release of MMAE with the linker and a residual amino acid attached.[9] A primary advantage of non-cleavable linkers is their enhanced plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[7][10] However, the resulting charged amino acid-linker-drug complex often has compromised membrane permeability, limiting the bystander effect.[8] A common non-cleavable linker used is the maleimidocaproyl (mc) linker.[9]
Quantitative Comparison of Linker Performance
The following tables summarize quantitative data from various studies to facilitate a direct comparison of ADC performance based on linker technology.
| Linker Type | Linker Example | Payload | Target Cell Line | IC50 | Reference(s) |
| Protease-Sensitive (Cleavable) | Val-Cit | MMAE | HER2+ (SK-BR-3) | 10-50 ng/mL | [3] |
| Protease-Sensitive (Cleavable) | Val-Cit | MMAE | CD79b+ (Jeko-1) | ~1 ng/mL | [3] |
| β-Galactosidase-Cleavable | N/A | MMAE | HER2+ | IC50 of 8.8 pmol/L | [11] |
| Non-cleavable | Cys-linker | MMAE | BT-474 | IC50: 10⁻¹¹ M | [5][12] |
| Non-cleavable | Cys-linker | Bystander Toxicity | N/A | IC50: 10⁻⁹ M | [5][12] |
Table 1: Comparative In Vitro Cytotoxicity of MMAE ADCs with Different Linkers. This table presents the half-maximal inhibitory concentration (IC50) values, indicating the in vitro potency of ADCs. Lower IC50 values represent higher potency.
| Linker Type | Key Performance Metric | Result | Reference(s) |
| Val-Cit (Cleavable) | Plasma Stability (Human) | <1% MMAE release after 6 days | [13] |
| Val-Cit (Cleavable) | Plasma Stability (Mouse) | >20% MMAE release after 6 days | [13] |
| Cys-linker (Non-cleavable) | Plasma Stability | Exhibits ideal plasma stability | [4][5] |
| Silyl ether-based (Acid-cleavable) | Plasma Half-life (t1/2) | > 7 days in human plasma | [11] |
| Hydrazine (Acid-cleavable) | Plasma Half-life (t1/2) | 2 days in human plasma | [11] |
| Carbonate (Acid-cleavable) | Plasma Half-life (t1/2) | 36 hours in human plasma | [11] |
Table 2: Impact of Linker Type on In Vitro and In Vivo Stability. This table highlights the stability of different linker chemistries in plasma, a critical factor for minimizing off-target toxicity.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment and comparison of different ADC linkers.
Protocol 1: Thiol-Maleimide Conjugation of an Antibody with a Maleimide-Activated Linker-Payload
This protocol outlines the standard procedure for conjugating a maleimide-functionalized linker-payload (e.g., MC-VC-PABC-MMAE) to an antibody through the reduction of its interchain disulfide bonds.[2][14][15]
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS with EDTA, pH 7.4)[2]
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)[2]
-
Maleimide-activated linker-payload (e.g., MC-VC-PABC-MMAE) dissolved in a compatible solvent like DMSO[15]
-
Quenching reagent (e.g., N-acetylcysteine)[2]
-
Purification column (e.g., Sephadex G-25)[15]
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL. If the buffer contains primary amines, perform a buffer exchange.[2][14]
-
Antibody Reduction: Add a molar excess of TCEP to the antibody solution to reduce the interchain disulfide bonds, generating free thiol groups. A typical starting point is a 2.5 to 4-fold molar excess of TCEP per mole of antibody.[2][14] Incubate at 37°C for 1-2 hours.[2]
-
Conjugation Reaction: Add the maleimide-activated linker-payload to the reduced antibody solution. A typical molar excess is 1.2 to 1.5-fold over the TCEP used.[2] Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically below 10% v/v) to prevent antibody denaturation.[2] Allow the reaction to proceed at room temperature for 1 hour with gentle mixing.[2]
-
Quenching: Add an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide (B117702) groups.[2]
-
Purification: Purify the resulting ADC using a desalting column to remove excess reagents and unconjugated payload.[14]
Protocol 2: In Vitro Plasma Stability Assay
This protocol describes a method to assess the stability of an ADC in plasma by measuring the amount of released payload over time.[3]
Methodology:
-
Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma from the relevant species (e.g., human, mouse) at 37°C.[3]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120, 144 hours).
-
Sample Processing: At each time point, precipitate the plasma proteins using a solvent like acetonitrile.[3] Centrifuge to pellet the proteins.
-
Quantification of Released Payload: Analyze the supernatant for the presence of the free payload using a sensitive analytical method such as LC-MS/MS.[3]
-
Data Analysis: Plot the concentration or percentage of the released payload against time to determine the stability profile and half-life (t1/2) of the ADC in plasma.[3]
Protocol 3: In Vivo Xenograft Tumor Model for Efficacy Evaluation
This protocol provides a general methodology for evaluating the in vivo efficacy of an ADC in a mouse xenograft model.[1]
Procedure:
-
Cell Implantation: Implant human tumor cells subcutaneously into immunocompromised mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[1] Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x Length x Width²).[1]
-
Animal Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.[1]
-
ADC Administration: Administer the ADC (e.g., via intravenous injection) at the predetermined dose and schedule. The control group receives the vehicle.[1]
-
Efficacy Evaluation: Monitor tumor volume and body weight of the mice 2-3 times per week. The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.[1]
Visualizing MMAE-ADC Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) help to visualize the complex processes involved in ADC development and function.
Caption: Mechanism of action of a cleavable linker MMAE-ADC.
Caption: Workflow for cysteine-based ADC conjugation.
Caption: Logical relationship of MMAE linker selection criteria.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety | MDPI [mdpi.com]
- 5. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 8. Non-Cleavable Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 9. books.rsc.org [books.rsc.org]
- 10. njbio.com [njbio.com]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Bioanalytical Method Validation for MMAE Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of antibody-drug conjugates (ADCs), the robust validation of quantitative assays is paramount for accurate pharmacokinetic and toxicokinetic assessments. This guide provides a comparative overview of the bioanalytical method validation for monomethyl auristatin E (MMAE), a potent anti-tubulin agent frequently used as a cytotoxic payload in ADCs.
The quantification of MMAE in biological matrices is challenging due to its high hydrophobicity and the complexity of ADC catabolism, which can result in various forms of the drug in circulation, including the free payload, the intact ADC, and conjugated antibodies.[1][2] Consequently, a suite of bioanalytical methods is often required to provide a comprehensive pharmacokinetic profile of an ADC.[3] The most common techniques for MMAE quantification are ligand-binding assays (LBAs), such as ELISA, and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]
This guide will compare the performance of these methods, provide supporting experimental data, and detail the methodologies for key experiments.
Comparison of Bioanalytical Method Performance
The validation of a bioanalytical method is a comprehensive process that ensures the reliability, reproducibility, and accuracy of the analytical data.[6] Key parameters evaluated include linearity, accuracy, precision, selectivity, sensitivity, matrix effect, recovery, and stability.[6] The choice of method often depends on the specific analyte of interest (e.g., free MMAE, total antibody, or conjugated ADC) and the stage of drug development.[5]
Table 1: Performance Characteristics of LC-MS/MS Methods for MMAE Quantification
| Parameter | Performance | Matrix | Reference |
| Linearity Range | 0.04 - 10.0 ng/mL | Human Serum | [4][7][8] |
| 0.05 - 50 ng/mL | Human Plasma | [6] | |
| 1.01 - 2200 ng/mL | Rat Plasma | [6] | |
| Lower Limit of Quantification (LLOQ) | 0.04 ng/mL | Human Serum | [4][7][8] |
| 0.05 ng/mL | Human Plasma | [6] | |
| 10 pg/mL | Cell Lysate | [9] | |
| Accuracy (% Bias) | Within ±25% | Rat Plasma | [6] |
| Precision (%RSD) | Within ±25% | Rat Plasma | [6] |
| Recovery | 42.84% | Rat Plasma | [6] |
| > 90% | Mouse Serum | [6] |
Table 2: Performance Characteristics of ELISA Methods for MMAE-conjugated ADC and Total Antibody Quantification
| Analyte | Linearity Range | LLOQ | Matrix | Reference |
| MMAE-conjugated ADC | 0.30 - 35.0 ng/mL | 0.30 ng/mL | Cynomolgus Monkey Sera | [1][10] |
| Total Antibody | 0.20 - 22.0 ng/mL | 0.20 ng/mL | Cynomolgus Monkey Sera | [1][10] |
| Total Antibody | 0.1 ng/mL | Cell Lysate | [9] |
Experimental Protocols
A robust and reproducible experimental protocol is the foundation of a successful bioanalytical method validation.[6] Below are detailed methodologies for common sample preparation techniques and analytical methods used for MMAE quantification.
LC-MS/MS Method for Free MMAE Quantification
LC-MS/MS is the gold standard for the quantification of small molecules like free MMAE due to its high specificity and sensitivity.[4][5]
Sample Preparation:
Two common sample preparation techniques are protein precipitation and solid-phase extraction (SPE).
-
Protein Precipitation: This method is widely used for its simplicity and speed.[6]
-
Thawing and Homogenization: Frozen plasma or serum samples are thawed at room temperature and vortexed to ensure homogeneity.[6]
-
Internal Standard Spiking: An aliquot of the biological sample (e.g., 100 µL) is spiked with a known concentration of a stable isotope-labeled internal standard solution, such as MMAE-d8.[6]
-
Precipitation: A precipitating agent, typically a cold organic solvent like acetonitrile (B52724) or methanol, is added to the sample to precipitate proteins.
-
Vortexing and Centrifugation: The mixture is vortexed thoroughly and then centrifuged at high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[6]
-
Supernatant Transfer: The clear supernatant is carefully transferred to a clean tube or a 96-well plate for analysis.[6]
-
-
Solid-Phase Extraction (SPE): SPE provides a cleaner sample extract compared to protein precipitation.[6]
-
Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer).[6]
-
Loading: The pre-treated biological sample (e.g., plasma diluted with a buffer) is loaded onto the SPE cartridge.[6]
-
Washing: The cartridge is washed with a specific solution to remove interfering substances.[6]
-
Elution: The analyte and internal standard are eluted from the cartridge using an appropriate organic solvent.[6]
-
Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS injection.[6]
-
Instrumental Analysis:
The analysis is typically performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[4]
-
Chromatographic Separation: A C18 analytical column is commonly used with a gradient elution of mobile phases, such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometric Detection: The mass spectrometer is set to monitor specific precursor-to-product ion transitions for MMAE and its internal standard. For example, two MRM scans for MMAE could be 718.5/686.6 and 718.5/154.1 amu.[4]
ELISA Method for MMAE-Conjugated ADC and Total Antibody Quantification
ELISA is a widely used ligand-binding assay for the quantification of large molecules, including total antibody and conjugated ADC.[5]
General Protocol:
-
Coating: A 96-well plate is coated with a capture antibody or antigen. For total antibody quantification, this could be the target antigen (e.g., HER2).[10] For MMAE-conjugated ADC, an anti-MMAE antibody can be used.[1]
-
Blocking: The plate is blocked with a solution like bovine serum albumin (BSA) to prevent non-specific binding.
-
Sample and Standard Incubation: Samples and standards are added to the plate and incubated.
-
Detection Antibody Incubation: A detection antibody, often conjugated to an enzyme like horseradish peroxidase (HRP), is added. For both total and conjugated antibody assays, an anti-human IgG-Fc antibody can be used.[10]
-
Substrate Addition: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., colorimetric).[11]
-
Measurement: The signal is measured using a plate reader, and the concentration is determined from a standard curve.
Visualizations
Experimental Workflows
Caption: Comparative workflows for LC-MS/MS and ELISA-based MMAE quantification.
Logical Relationships of Bioanalytical Validation Parameters
Caption: Interrelation of validation parameters ensuring data reliability.
References
- 1. Enzyme-linked immunosorbent assays for quantification of MMAE-conjugated ADCs and total antibodies in cynomolgus monkey sera - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development and validation of bioanalytical assays for the quantification of 9MW2821, a nectin-4-targeting antibody-drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of bioanalytical methods to support clinical study of disitamab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Development and validation of bioanalytical methods to support clinical study of disitamab vedotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Monomethylauristatin E (MMAE)
Essential guidelines for the safe handling and disposal of Monomethylauristatin E (MMAE), a highly potent cytotoxic agent integral to the development of antibody-drug conjugates (ADCs).
This compound (MMAE) is a synthetic antineoplastic agent that is a potent mitotic inhibitor, making it a critical component in cancer research and ADC development.[1][2] Due to its high toxicity, it cannot be used as a standalone drug and requires stringent handling and disposal protocols to ensure personnel safety and environmental protection.[1] Adherence to these procedures is paramount for any laboratory or research professional working with this compound.
Hazard Classification and Safety Overview
MMAE is classified as a highly hazardous substance with significant health risks. It is fatal if swallowed or inhaled, may cause genetic defects, and is suspected of damaging fertility or the unborn child.[3] It also causes skin and serious eye irritation and can lead to organ damage through prolonged or repeated exposure.[3] Furthermore, it is harmful to aquatic life with long-lasting effects.[3] Therefore, all handling and disposal must be conducted with the utmost caution, utilizing appropriate personal protective equipment (PPE) and engineering controls.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H300 | Fatal if swallowed.[3] |
| Acute Toxicity, Inhalation | H330 | Fatal if inhaled.[3] |
| Germ Cell Mutagenicity | H340 | May cause genetic defects.[3] |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child.[3] |
| Specific Target Organ Toxicity | H372 | Causes damage to organs through prolonged or repeated exposure.[3] |
| Skin Irritation | H315 | Causes skin irritation.[3] |
| Eye Irritation | H319 | Causes serious eye irritation.[3] |
| Aquatic Hazard (Chronic) | H412 | Harmful to aquatic life with long lasting effects.[3] |
Step-by-Step Disposal Procedures
The disposal of MMAE and any contaminated materials must follow the established guidelines for cytotoxic or chemotherapy waste. This involves a systematic process of segregation, packaging, labeling, and final disposal through a licensed service.
Immediate and proper segregation of MMAE-contaminated waste is critical to prevent cross-contamination and ensure compliant disposal. Waste is typically categorized as either "trace" or "bulk" chemotherapy waste.
-
Trace Contaminated Waste: This category includes items with residual amounts of MMAE, generally less than 3% of the original volume.[4] Examples include:
-
Empty vials, IV bags, and syringes
-
Used personal protective equipment (gowns, gloves, etc.)
-
Wipes and pads with minimal contamination[4]
-
-
Bulk Contaminated Waste: This includes materials that are heavily contaminated with MMAE.[4] Examples are:
-
Partially used vials or IV bags of MMAE solutions
-
Materials used to clean up spills
-
PPE that is visibly soaked with MMAE[4]
-
-
Sharps Waste: Any sharps, such as needles or scalpels, that are contaminated with MMAE must be disposed of in a designated, puncture-proof sharps container for cytotoxic waste.[5]
Proper packaging and labeling are essential for the safe handling and transport of cytotoxic waste.
-
Trace Waste: Should be placed in a designated, puncture-resistant container, often yellow, and clearly labeled as "Trace Chemotherapy Waste" or "Trace Cytotoxic Waste."[4]
-
Bulk Waste: Must be placed in a designated, leak-proof, and puncture-resistant container, often black.[4] These containers must be clearly labeled as "Bulk Chemotherapy Waste" or "Cytotoxic Waste" and include the appropriate hazard symbols.
-
Sharps Waste: Contaminated sharps are to be placed in a rigid, puncture-proof sharps container with a purple lid to indicate cytotoxic contamination.[5]
All categories of waste contaminated with MMAE must be disposed of through a licensed hazardous waste disposal service.[3] The standard and required method for the final destruction of cytotoxic waste is high-temperature incineration.[3] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to schedule the pickup and final disposal of the waste containers.[3]
Experimental Protocols for Decontamination
While specific, validated chemical inactivation protocols for MMAE are not widely published, general procedures for the decontamination of surfaces and equipment that have come into contact with cytotoxic agents should be followed.
Surface and Equipment Decontamination:
-
Initial Wipe-Down: For routine cleaning of non-disposable equipment and surfaces, scrubbing with alcohol is a recommended procedure.[6]
-
Chemical Deactivation: A common practice for decontaminating reusable equipment involves soaking in a deactivating solution, such as sodium hypochlorite (B82951), followed by a thorough rinsing with water.[7] When using a sodium hypochlorite solution, it is often followed by a sodium thiosulfate (B1220275) solution to neutralize the bleach.[7] Always follow your institution's specific guidelines for concentrations and contact times.
Spill Management:
-
Small Spills (<5 mL or 5 g within a containment device):
-
Large Spills (>5 mL or 5 g or any spill outside a containment device):
MMAE Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Research: A Comprehensive Guide to Handling Monomethylauristatin E
For researchers, scientists, and drug development professionals, the potent cytotoxic agent Monomethylauristatin E (MMAE) requires stringent safety protocols to ensure personal and environmental protection. Due to its high toxicity, all handling and disposal procedures must be conducted with extreme caution. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build a foundation of laboratory safety and chemical handling.
MMAE is a synthetic, highly potent antineoplastic agent utilized as a cytotoxic payload in Antibody-Drug Conjugates (ADCs).[1] It is fatal if swallowed or inhaled, may cause genetic defects, and is suspected of damaging fertility or the unborn child.[2][3] Furthermore, it can cause damage to organs through prolonged or repeated exposure.[2][4] Given these significant hazards, a conservative approach to handling is imperative.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining appropriate PPE with robust engineering controls, is critical when working with MMAE. All work must be conducted in a designated and clearly marked area with restricted access.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves is required. | Provides an extra layer of protection against potential contamination. |
| Eye Protection | Safety goggles with side-shields are mandatory. A face shield should also be used. | Protects against splashes and aerosols. |
| Lab Coat/Gown | A disposable gown shown to be resistant to hazardous drugs is required. | Prevents contamination of personal clothing. |
| Respiratory Protection | A Powered Air-Purifying Respirator (PAPR) or a suitable respirator is necessary, especially when handling the powdered form. | Protects against inhalation of the highly toxic powder or aerosols.[2] |
Essential Engineering Controls:
| Control Type | Specification | Purpose |
| Ventilation | All handling of MMAE must be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).[1][4] | Provides primary containment and prevents the release of hazardous materials into the laboratory environment. |
| Safety Equipment | An accessible safety shower and eye wash station must be readily available. | For immediate decontamination in case of accidental exposure.[5] |
Detailed Protocol for Safe Handling of this compound
A systematic approach is crucial to minimize exposure and ensure the safety of personnel. The following procedures are based on guidelines for handling highly potent active pharmaceutical ingredients (HPAPIs) and cytotoxic drugs.
1. Receiving and Unpacking:
-
Visually inspect the outer packaging for any signs of damage or leaks upon receipt.
-
Don the appropriate PPE (lab coat, safety glasses, and one pair of nitrile gloves) before opening the outer package.[4]
-
Carefully remove the primary container and inspect it for any breaches.
-
Wipe the exterior of the primary container with a deactivating agent (e.g., a solution of sodium hypochlorite (B82951) followed by sodium thiosulfate, or a commercial cytotoxic drug decontamination agent) before transferring it to the designated storage area.[4]
-
Dispose of all packing materials as potentially contaminated waste in a designated cytotoxic waste container.[4]
2. Weighing and Solution Preparation:
-
Perform all weighing and solution preparation activities within a certified containment device (e.g., Class II BSC or powder containment hood).[4]
-
Don the appropriate PPE, including a disposable gown, double gloves, and a PAPR.[4]
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound. If reusable, they must be decontaminated immediately after use.
-
Handle the powder with care to avoid generating dust.[4]
-
MMAE is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide.[6] When preparing a stock solution, the solvent of choice should be purged with an inert gas.[6]
3. Spill Management:
-
Small Spill (<5 mL or 5 g within a containment device):
-
Large Spill (>5 mL or 5 g or any spill outside of a containment device):
4. Decontamination and Disposal:
-
Decontamination of Surfaces and Equipment: Surfaces and non-disposable equipment should be decontaminated by scrubbing with alcohol or a deactivating solution like sodium hypochlorite.[1][2]
-
Waste Disposal:
-
All disposable items that come into contact with MMAE (e.g., gloves, gowns, weigh boats) must be disposed of in a clearly labeled cytotoxic waste container.
-
Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container for cytotoxic waste.[4]
-
All collected cytotoxic waste must be disposed of through your institution's official hazardous waste management program.[1] The generally accepted method for the final destruction of cytotoxic compounds is high-temperature incineration.[1]
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
